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  • Product: 3-amino-N-(3-methoxyphenyl)benzamide
  • CAS: 22240-96-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties and Inferred Reactivity of 3-amino-N-(3-methoxyphenyl)benzamide

For distribution to: Researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive overview of the chemical properties of 3-amino-N-(3-methoxyphenyl)benzamide (CAS No...

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-amino-N-(3-methoxyphenyl)benzamide (CAS No. 22240-96-6). Due to the limited availability of experimentally derived data for this specific isomer, this document leverages expert analysis of its structural features and comparative data from closely related isomers to present a holistic and scientifically grounded perspective. The guide covers core physicochemical properties, hypothesized synthetic routes, expected spectroscopic characteristics, and potential applications in drug discovery, offering valuable insights for researchers working with substituted benzamides.

Introduction: The Benzamide Scaffold in Modern Research

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to form stable amide bonds and participate in hydrogen bonding interactions makes it a privileged scaffold for designing molecules that can effectively interact with biological targets. The compound of interest, 3-amino-N-(3-methoxyphenyl)benzamide, belongs to a class of substituted benzamides that are of significant interest in the development of novel therapeutics, particularly in oncology and neuropharmacology.

The specific arrangement of the amino and methoxy substituents on the two phenyl rings of 3-amino-N-(3-methoxyphenyl)benzamide suggests a molecule with distinct electronic and conformational properties. These, in turn, are expected to influence its reactivity, solubility, and biological activity. This guide will dissect these properties, providing a robust foundation for its use in research and development.

Core Chemical and Physical Properties

Direct experimental data for 3-amino-N-(3-methoxyphenyl)benzamide is not extensively available in peer-reviewed literature. However, its fundamental properties can be reliably calculated and are provided by chemical suppliers.

PropertyValueSource
CAS Number 22240-96-6[1][2]
Molecular Formula C₁₄H₁₄N₂O₂[2]
Molecular Weight 242.27 g/mol [2]
IUPAC Name 3-amino-N-(3-methoxyphenyl)benzamide
SMILES O=C(NC1=CC=CC(OC)=C1)C1=CC(N)=CC=C1[2]

For context, the properties of a closely related isomer, N-(3-Amino-4-methoxyphenyl)-benzamide, have been computed and are available in public databases.

Property (Isomer: N-(3-Amino-4-methoxyphenyl)-benzamide)ValueSource
Molecular Weight 242.27 g/mol [3]
XLogP3 2.5[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 3[3]
Rotatable Bond Count 3[3]
Exact Mass 242.105527694 Da[3]

These computed values for a related isomer suggest that 3-amino-N-(3-methoxyphenyl)benzamide is a moderately lipophilic molecule with the capacity for multiple hydrogen bonding interactions, which are key determinants of its pharmacokinetic and pharmacodynamic properties.

Synthesis and Characterization: A Proposed Pathway

A plausible and efficient synthesis of 3-amino-N-(3-methoxyphenyl)benzamide would involve the formation of an amide bond between 3-aminobenzoic acid and 3-methoxyaniline. A common and effective method for this transformation is through the use of a coupling agent.

Proposed Synthetic Protocol

A standard laboratory-scale synthesis can be proposed based on established amide coupling methodologies.

Reaction: 3-nitrobenzoyl chloride reacts with 3-methoxyaniline, followed by the reduction of the nitro group.

Step 1: Amide Bond Formation

  • Dissolve 3-methoxyaniline in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a base, for example, triethylamine or pyridine, to the solution to act as an acid scavenger.

  • Cool the mixture in an ice bath.

  • Slowly add a solution of 3-nitrobenzoyl chloride in the same solvent.

  • Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is typically washed with dilute acid, dilute base, and brine, then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield N-(3-methoxyphenyl)-3-nitrobenzamide.

Step 2: Reduction of the Nitro Group

  • Dissolve the N-(3-methoxyphenyl)-3-nitrobenzamide intermediate in a solvent such as ethanol or ethyl acetate.

  • Add a catalyst, commonly palladium on carbon (Pd/C).

  • Introduce a hydrogen source, either by bubbling hydrogen gas through the mixture or by using a hydrogen transfer reagent like ammonium formate.

  • The reaction is stirred at room temperature until the reduction is complete (monitored by TLC).

  • The catalyst is then removed by filtration through celite, and the solvent is evaporated to yield the final product, 3-amino-N-(3-methoxyphenyl)benzamide.

This two-step process is a reliable method for producing a wide range of substituted benzamides.

Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_final Final Product 3-nitrobenzoyl_chloride 3-nitrobenzoyl chloride intermediate N-(3-methoxyphenyl)-3-nitrobenzamide 3-nitrobenzoyl_chloride->intermediate Amide Coupling 3-methoxyaniline 3-methoxyaniline 3-methoxyaniline->intermediate final_product 3-amino-N-(3-methoxyphenyl)benzamide intermediate->final_product Nitro Reduction (e.g., H₂/Pd-C)

Caption: Proposed two-step synthesis of 3-amino-N-(3-methoxyphenyl)benzamide.

Spectroscopic Characterization (Inferred)

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of two substituted benzene rings. Key expected signals include:

  • A singlet for the methoxy group (OCH₃) protons around 3.8 ppm.

  • A broad singlet for the amino group (NH₂) protons.

  • A singlet for the amide proton (NH), likely in the downfield region (around 8-10 ppm).

  • A series of multiplets in the aromatic region (approximately 6.5-8.0 ppm) corresponding to the protons on the two benzene rings.

¹³C NMR: The carbon NMR would show distinct signals for each of the 14 carbons. Notable resonances would include:

  • The carbonyl carbon of the amide group, expected around 165-170 ppm.

  • The methoxy carbon at approximately 55 ppm.

  • A series of signals in the aromatic region (100-160 ppm).

IR Spectroscopy: The infrared spectrum would be characterized by:

  • N-H stretching vibrations from the primary amine and the secondary amide, typically appearing as one or two bands in the 3200-3500 cm⁻¹ region.

  • A strong C=O stretching band for the amide carbonyl group, expected around 1640-1680 cm⁻¹.

  • C-N stretching vibrations around 1200-1350 cm⁻¹.

  • C-O stretching of the methoxy group.

  • Aromatic C-H and C=C stretching and bending vibrations.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 242.27. Fragmentation patterns would likely involve cleavage of the amide bond and loss of the methoxy group.

Potential Applications and Biological Relevance

Derivatives of benzamide are known to exhibit a wide range of biological activities. The structural motifs present in 3-amino-N-(3-methoxyphenyl)benzamide suggest several avenues for investigation in drug discovery.

  • Kinase Inhibition: Many substituted benzamides are known to be kinase inhibitors. For example, a series of 3-substituted benzamide derivatives have been designed as Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia[4]. The specific substitution pattern of 3-amino-N-(3-methoxyphenyl)benzamide could be explored for its potential to inhibit various protein kinases involved in cancer cell signaling.

  • Anticancer Activity: The trimethoxyphenyl moiety, structurally related to the methoxyphenyl group, is a feature of some compounds with cytotoxic activity against cancer cell lines[5]. The presence of the methoxy group in the target molecule makes it a candidate for anticancer screening.

  • Antimicrobial Properties: Benzamide derivatives have also been investigated for their antimicrobial activity. Novel benzamides have shown promise as antibacterial and antifungal agents[6][7].

The interplay between the electron-donating amino and methoxy groups and the electron-withdrawing amide linkage creates a unique electronic profile that could be conducive to binding with various biological macromolecules.

Potential_Applications Core 3-amino-N-(3-methoxyphenyl)benzamide App1 Kinase Inhibition Core->App1 Structural similarity to known inhibitors App2 Anticancer Research Core->App2 Presence of methoxyphenyl group App3 Antimicrobial Drug Discovery Core->App3 General activity of benzamides

Caption: Potential research applications for 3-amino-N-(3-methoxyphenyl)benzamide.

Conclusion and Future Directions

3-amino-N-(3-methoxyphenyl)benzamide is a molecule with significant potential for application in chemical and biological research. While detailed experimental characterization is currently lacking in public scientific literature, its properties can be reasonably inferred from its structure and comparison with related isomers. This guide provides a foundational understanding of this compound, from its basic properties and likely synthesis to its potential biological relevance.

Future research should focus on the definitive synthesis and full spectroscopic characterization of 3-amino-N-(3-methoxyphenyl)benzamide. Subsequent screening for biological activity, particularly in the areas of kinase inhibition and anticancer effects, would be a logical next step to unlock the full potential of this promising benzamide derivative.

References

  • PubChem. N-(3-Amino-4-methoxyphenyl)-benzamide. [Link]

  • Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. [Link]

  • PubMed. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. [Link]

  • National Institutes of Health. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. [Link]

  • American Chemical Society. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. [Link]

  • International Journal of Pharmaceutical Research & Allied Sciences. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]

  • ResearchGate. (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid. [Link]

  • ResearchGate. (PDF) Synthesis and Biological Evaluation of Tryptamine Based Benzamide Derivatives. [Link]

Sources

Exploratory

An In-depth Technical Guide to 3-amino-N-(3-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals Foreword As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discov...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and development. This guide is dedicated to providing a comprehensive technical overview of 3-amino-N-(3-methoxyphenyl)benzamide, a molecule of interest within the broader class of benzamides, which have demonstrated significant pharmacological potential. This document moves beyond a simple recitation of facts, aiming to deliver a deeper understanding of the compound's synthesis, properties, and potential applications, grounded in established scientific principles. The methodologies described herein are presented with the intent of ensuring reproducibility and encouraging further investigation into the therapeutic promise of this and related compounds.

Compound Identification and Core Properties

Chemical Identity:

  • Systematic Name: 3-amino-N-(3-methoxyphenyl)benzamide

  • CAS Number: 22240-96-6[1]

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.27 g/mol [2]

Physicochemical Properties:

PropertyValueSource
Molecular Weight 242.27 g/mol PubChem
XLogP3-AA 2.5PubChem
Hydrogen Bond Donor Count 2PubChem
Hydrogen Bond Acceptor Count 3PubChem
Rotatable Bond Count 3PubChem
Topological Polar Surface Area 69.9 ŲPubChem

Note: The properties listed above are computationally derived and should be confirmed by experimental analysis.

Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide: A Proposed Experimental Protocol

Workflow for the Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide:

G cluster_0 Step 1: Amidation cluster_1 Step 2: Reduction 3-nitrobenzoyl_chloride 3-Nitrobenzoyl Chloride intermediate N-(3-methoxyphenyl)-3-nitrobenzamide 3-nitrobenzoyl_chloride->intermediate Pyridine, DCM, 0°C to rt m-anisidine m-Anisidine m-anisidine->intermediate final_product 3-amino-N-(3-methoxyphenyl)benzamide intermediate->final_product SnCl2·2H2O, Ethanol, Reflux

Caption: Proposed two-step synthesis of 3-amino-N-(3-methoxyphenyl)benzamide.

Step 1: Synthesis of N-(3-methoxyphenyl)-3-nitrobenzamide (Intermediate)

This step involves the nucleophilic acyl substitution of 3-nitrobenzoyl chloride with m-anisidine. Pyridine is used as a base to neutralize the hydrochloric acid byproduct.

  • Materials:

    • 3-Nitrobenzoyl chloride

    • m-Anisidine (3-methoxyaniline)

    • Pyridine

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve m-anisidine in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of 3-nitrobenzoyl chloride in anhydrous DCM to the cooled solution of m-anisidine.

    • Add pyridine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

Step 2: Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide (Final Product)

The nitro group of the intermediate is reduced to an amine using a standard reducing agent like tin(II) chloride dihydrate.

  • Materials:

    • N-(3-methoxyphenyl)-3-nitrobenzamide

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve the intermediate, N-(3-methoxyphenyl)-3-nitrobenzamide, in ethanol.

    • Add an excess of tin(II) chloride dihydrate to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture and carefully neutralize with a saturated NaHCO₃ solution until the pH is approximately 7-8.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Analytical Characterization

A crucial aspect of synthesizing and utilizing any chemical compound is its rigorous analytical characterization to confirm its identity and purity.

Proposed HPLC-UV Method for Purity Analysis:

While a specific method for 3-amino-N-(3-methoxyphenyl)benzamide is not published, a general reverse-phase HPLC-UV method can be developed based on methods for similar aromatic compounds.[3][4][5][6][7]

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Start with a higher concentration of A, and gradually increase B over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both phenyl rings, a singlet for the methoxy group protons, a broad singlet for the amine protons, and a singlet for the amide proton.

  • ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the amide.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (242.27 g/mol ).

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the amine and amide groups, C=O stretching of the amide, and C-O stretching of the methoxy group.

Potential Applications in Drug Discovery and Medicinal Chemistry

Benzamides are a well-established class of compounds with a wide range of biological activities.[8] While specific biological data for 3-amino-N-(3-methoxyphenyl)benzamide is not yet prominent in the literature, its structural features suggest several promising avenues for investigation.

Potential as an Enzyme Inhibitor:

The 3-aminobenzamide scaffold is a known inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critical for DNA repair.[9] PARP inhibitors have gained significant attention as anticancer agents, particularly for tumors with deficiencies in DNA repair pathways. It is plausible that 3-amino-N-(3-methoxyphenyl)benzamide could exhibit inhibitory activity against PARP or other enzymes, such as carbonic anhydrases or acetylcholinesterase, which have also been targeted by benzamide derivatives.[10]

Scaffold for Kinase Inhibitor Development:

Many kinase inhibitors used in cancer therapy incorporate an amide linkage. The structure of 3-amino-N-(3-methoxyphenyl)benzamide provides a versatile scaffold that can be further modified to target the ATP-binding site of various kinases. The amino group offers a convenient handle for further chemical elaboration to enhance potency and selectivity.[11][12]

Exploration in Cancer Research:

Given the established role of benzamides in oncology, 3-amino-N-(3-methoxyphenyl)benzamide warrants investigation for its potential cytotoxic effects against various cancer cell lines.[13][14] Structure-activity relationship (SAR) studies, initiated from this core structure, could lead to the development of novel anticancer agents.

Safety and Handling

As with any chemical compound, proper safety precautions are paramount when handling 3-amino-N-(3-methoxyphenyl)benzamide. While a specific safety data sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and amides should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

3-amino-N-(3-methoxyphenyl)benzamide represents a chemical entity with significant, albeit largely unexplored, potential in the field of medicinal chemistry. This guide has provided a comprehensive overview of its identity, a proposed synthetic route, and a framework for its analytical characterization. The structural similarities to known pharmacologically active molecules, particularly enzyme inhibitors, suggest that this compound could serve as a valuable starting point for the design and synthesis of novel therapeutic agents. Further research is warranted to experimentally validate the proposed synthesis, thoroughly characterize its physicochemical properties, and elucidate its biological activity profile. Such studies will be instrumental in determining the ultimate utility of 3-amino-N-(3-methoxyphenyl)benzamide in the landscape of drug discovery and development.

References

  • U.S. Patent and Trademark Office. Preparation of (2R,3R)-3-(3-methoxyphenyl)-N,N,2-trimethylpentanamine. U.S. Patent 8,440,863 B2, issued May 14, 2013.
  • Synthesis and pharmacological effects of novel benzenesulfonamides carrying benzamide moiety as carbonic anhydrase and acetylcholinesterase inhibitors. National Institutes of Health. Available from: [Link]

  • PubChem. N-(3-Amino-4-methoxyphenyl)-benzamide. Available from: [Link]

  • Supplementary Material. The Royal Society of Chemistry. Available from: [Link]

  • Nimesulide Containing Dimethoxy Benzamide: From Fever Reduction to Cancer Treatment. National Institutes of Health. Available from: [Link]

  • MySkinRecipes. N-(3-Amino-4-methylphenyl)-3-(trifluoromethyl)benzamide. Available from: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available from: [Link]

  • Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Available from: [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. ACS Omega. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline. CN105753731A.
  • Google Patents. Application of 3-amino benzamide in preparation of drugs for preventing and treating biological tissue damage induced by synchrotron radiation X-ray. CN103565785A.
  • SIELC Technologies. Separation of 3-Amino-N-(4-(aminocarbonyl)phenyl)-4-methoxybenzamide on Newcrom R1 HPLC column. Available from: [Link]

  • Enlighten Theses. Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids. Available from: [Link]

  • Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. National Institutes of Health. Available from: [Link]

  • Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Available from: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available from: [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. Available from: [Link]

  • PubChem. 4-amino-3-methoxy-N-(3-methoxyphenyl)benzamide. Available from: [Link]

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. Available from: [Link]

  • Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. PubMed Central. Available from: [Link]

  • SpectraBase. Benzamide, 3-amino-N,N-diphenyl-. Available from: [Link]

  • Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET. American Chemical Society. Available from: [Link]

  • Google Patents. Amino-aryl-benzamide compounds and methods of use thereof. US20180318240A1.
  • ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Available from: [Link]

  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives. ResearchGate. Available from: [Link]

  • Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. Available from: [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Available from: [Link]

  • Google Patents. Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
  • Google Patents. The HPLC analytical approach of 3-amino piperidine. CN104034814B.
  • Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine I. Journal of Pharmaceutical Research. Available from: [Link]

  • Improved HPLC-UV method for determination of five synthetic dyes in Typha orientalis. Analytical Science & Technology. Available from: [Link]

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Foundational

Spectroscopic Scrutiny of 3-amino-N-(3-methoxyphenyl)benzamide: A Technical Guide

Introduction 3-amino-N-(3-methoxyphenyl)benzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring two substituted benzene rin...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-amino-N-(3-methoxyphenyl)benzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. Its structural complexity, featuring two substituted benzene rings linked by an amide bond, gives rise to a unique spectroscopic fingerprint. A thorough characterization using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is paramount for confirming its identity, purity, and for elucidating its electronic and structural properties. This guide provides an in-depth analysis of the spectroscopic data of 3-amino-N-(3-methoxyphenyl)benzamide, offering field-proven insights into the interpretation of its spectral features.

Due to the limited availability of published experimental spectra for this specific compound, this guide will present a detailed predictive analysis based on the well-established principles of spectroscopic interpretation and by drawing comparisons with closely related structural analogs. This approach not only provides a robust framework for understanding the expected spectral characteristics but also serves as a valuable reference for researchers synthesizing and characterizing this and similar molecules.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular architecture is the foundation for interpreting spectroscopic data. The structure of 3-amino-N-(3-methoxyphenyl)benzamide is presented below, highlighting the key functional groups that govern its spectral properties.

Figure 1: Molecular structure of 3-amino-N-(3-methoxyphenyl)benzamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 3-amino-N-(3-methoxyphenyl)benzamide is predicted to exhibit a series of distinct signals corresponding to the aromatic, amine, amide, and methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on both aromatic rings.

Table 1: Predicted ¹H NMR Spectral Data for 3-amino-N-(3-methoxyphenyl)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.8 - 10.2s1HAmide N-H
~7.0 - 7.5m4HAromatic C-H (methoxyphenyl ring)
~6.5 - 7.2m4HAromatic C-H (aminobenzoyl ring)
~5.1br s2HAmine N-H₂
~3.7 - 3.8s3HMethoxy O-CH₃

Interpretation of the ¹H NMR Spectrum:

  • Amide Proton (N-H): A singlet in the downfield region (~9.8-10.2 ppm) is characteristic of an amide proton. Its chemical shift can be sensitive to solvent and concentration.

  • Aromatic Protons: The spectrum will display complex multiplets for the eight aromatic protons. The protons on the 3-methoxyphenyl ring are expected to appear in the range of δ 7.0-7.5 ppm. The protons on the 3-aminobenzoyl ring will be shifted slightly upfield (δ 6.5-7.2 ppm) due to the electron-donating effect of the amino group.

  • Amine Protons (N-H₂): A broad singlet around δ 5.1 ppm is anticipated for the primary amine protons. This signal is often broad due to quadrupole broadening and exchange with trace amounts of water.

  • Methoxy Protons (O-CH₃): A sharp singlet integrating to three protons at approximately δ 3.7-3.8 ppm is the characteristic signal for the methoxy group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data for 3-amino-N-(3-methoxyphenyl)benzamide (in DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166Amide C=O
~159Aromatic C-O (methoxyphenyl ring)
~148Aromatic C-N (aminobenzoyl ring)
~140Aromatic C-N (methoxyphenyl ring)
~135Aromatic C-C=O (aminobenzoyl ring)
~129Aromatic C-H (methoxyphenyl ring)
~115 - 120Aromatic C-H (aminobenzoyl ring)
~110 - 115Aromatic C-H (methoxyphenyl ring)
~55Methoxy O-CH₃

Interpretation of the ¹³C NMR Spectrum:

  • Amide Carbonyl: The carbonyl carbon of the amide group is expected to resonate at the most downfield position, around δ 166 ppm.

  • Aromatic Carbons: The twelve aromatic carbons will appear in the region of δ 110-160 ppm. The carbons attached to heteroatoms (oxygen and nitrogen) will be the most downfield. Specifically, the carbon bearing the methoxy group (~159 ppm) and the carbon bearing the amino group (~148 ppm) are readily identifiable.

  • Methoxy Carbon: The carbon of the methoxy group will give a signal at approximately δ 55 ppm.

Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing A Dissolve ~10 mg of sample B in ~0.7 mL of DMSO-d₆ A->B C Transfer to NMR tube B->C D Acquire ¹H and ¹³C spectra C->D E Fourier Transform D->E F Phase and Baseline Correction E->F G Integration and Peak Picking F->G

Figure 2: A generalized workflow for acquiring NMR spectra.

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the solid 3-amino-N-(3-methoxyphenyl)benzamide and dissolve it in about 0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons (N-H).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. The spectra are typically recorded on a 400 or 500 MHz spectrometer. For ¹³C NMR, a proton-decoupled sequence is standard to simplify the spectrum to singlets for each unique carbon.

  • Data Processing: The raw data (Free Induction Decay) is processed using a Fourier transform to obtain the frequency-domain spectrum. Subsequent processing steps include phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Predicted IR Spectral Data for 3-amino-N-(3-methoxyphenyl)benzamide

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (asymmetric and symmetric)Primary Amine (NH₂)
~3300N-H stretchSecondary Amide (N-H)
3100 - 3000C-H stretchAromatic C-H
~1650C=O stretch (Amide I band)Amide C=O
~1600N-H bendPrimary Amine (NH₂)
1580 - 1450C=C stretchAromatic C=C
~1540N-H bend and C-N stretch (Amide II band)Amide N-H, C-N
~1250C-O stretchAryl-O-CH₃
~1240C-N stretchAryl-N

Interpretation of the IR Spectrum:

  • N-H Stretching: The presence of two distinct N-H stretching regions is a key feature. The primary amine (NH₂) will show two bands (asymmetric and symmetric stretching) in the 3400-3200 cm⁻¹ region. The secondary amide (N-H) will exhibit a single band around 3300 cm⁻¹.

  • C=O Stretching (Amide I): A strong, sharp absorption band around 1650 cm⁻¹ is characteristic of the amide carbonyl stretch. This is often referred to as the Amide I band.

  • Amide II Band: The Amide II band, appearing around 1540 cm⁻¹, arises from a combination of N-H bending and C-N stretching vibrations and is characteristic of secondary amides.

  • Aromatic C=C Stretching: Multiple sharp bands in the 1580-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic rings.

  • C-O and C-N Stretching: The stretching vibrations for the aryl ether (C-O) and aryl amine (C-N) bonds are expected in the fingerprint region, around 1250 cm⁻¹ and 1240 cm⁻¹, respectively.

Experimental Protocol for IR Spectroscopy

IR_Workflow cluster_SamplePrep_IR Sample Preparation (ATR) cluster_DataAcquisition_IR Data Acquisition cluster_DataProcessing_IR Data Processing A_IR Place a small amount of sample B_IR on the ATR crystal A_IR->B_IR D_IR Acquire sample spectrum B_IR->D_IR C_IR Acquire background spectrum C_IR->D_IR E_IR Generate absorbance spectrum F_IR Identify and label peaks E_IR->F_IR

Figure 3: A generalized workflow for acquiring an ATR-FTIR spectrum.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

  • Sample Preparation: A small amount of the solid 3-amino-N-(3-methoxyphenyl)benzamide is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean ATR crystal is first recorded. Then, the sample spectrum is acquired.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background to generate the absorbance or transmittance spectrum. The peaks are then identified and labeled.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Table 4: Predicted Mass Spectrometry Data for 3-amino-N-(3-methoxyphenyl)benzamide

m/z (mass-to-charge ratio)Ion
242[M]⁺ (Molecular Ion)
123[H₂N-C₆H₄-C≡O]⁺
120[H₂N-C₆H₄-C≡O]⁺ - NH₂
108[H₂N-C₆H₄]⁺
92[C₆H₄-NH₂]⁺

Interpretation of the Mass Spectrum:

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 242, corresponding to the molecular weight of the compound (C₁₄H₁₄N₂O₂).

  • Fragmentation Pattern: The molecule is expected to fragment primarily at the amide bond.

    • Cleavage can lead to the formation of the 3-aminobenzoyl cation at m/z 120.

    • Another significant fragmentation pathway involves the formation of the 3-methoxyphenylaminyl radical, which is not directly observed, and the corresponding acylium ion from the 3-aminobenzoyl portion.

    • Further fragmentation of the 3-aminobenzoyl cation can lead to the loss of carbon monoxide, giving a fragment at m/z 92.

    • The 3-methoxyaniline fragment cation could also be observed at m/z 123.

MS_Fragmentation M [M]⁺˙ m/z = 242 F1 [C₇H₆NO]⁺ m/z = 120 M->F1 α-cleavage F2 [C₇H₈NO]⁺ m/z = 123 M->F2 α-cleavage F3 [C₆H₆N]⁺ m/z = 92 F1->F3 - CO

Figure 4: A plausible mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). For a non-volatile solid like this, LC-MS with electrospray ionization (ESI) is a suitable method.

  • Ionization: In ESI, the sample is dissolved in a suitable solvent and sprayed into the mass spectrometer, where it is ionized.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Conclusion

The spectroscopic characterization of 3-amino-N-(3-methoxyphenyl)benzamide provides a wealth of information about its molecular structure. While experimental data is not widely available, a predictive analysis based on the spectra of analogous compounds offers a reliable framework for its identification and characterization. The combination of ¹H and ¹³C NMR, IR, and MS provides a self-validating system for confirming the synthesis of this molecule and for assessing its purity. This technical guide serves as a comprehensive reference for researchers in drug development and related fields, enabling them to confidently interpret the spectroscopic data of this and similar compounds.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • NIST Chemistry WebBook. (n.d.). Retrieved from [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Retrieved from [Link]

  • PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-amino-N-(3-methoxyphenyl)benzamide

Distribution: For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is para...

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical development, a thorough understanding of a drug candidate's physicochemical properties is paramount. This guide provides a detailed technical framework for characterizing the solubility and stability of 3-amino-N-(3-methoxyphenyl)benzamide, a molecule of interest in medicinal chemistry. The strategic presence of an amino group, an amide linkage, and a methoxy moiety suggests a complex interplay of factors governing its behavior in various environments.[1] This document is designed to equip researchers with the foundational knowledge and practical methodologies to systematically evaluate this compound, ensuring data integrity and supporting informed decisions in the drug development pipeline.[2]

The narrative that follows is not a mere recitation of protocols but a causal exploration of experimental design. We will delve into the "why" behind each step, fostering a deeper understanding of how molecular structure dictates experimental outcomes. This approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring that the described methodologies are robust and self-validating.

Physicochemical Properties: A Predictive Overview

A preliminary analysis of the functional groups present in 3-amino-N-(3-methoxyphenyl)benzamide allows for educated hypotheses regarding its solubility and stability.

  • Amino Group: The primary aromatic amine is expected to be basic, allowing for salt formation in acidic media, which can enhance aqueous solubility.[3]

  • Amide Bond: Amide bonds are generally more stable to hydrolysis than esters.[4][5] However, they can still be susceptible to degradation under harsh acidic or basic conditions.[4][6]

  • Methoxyphenyl Group: The methoxy group can influence solubility and metabolic stability.[1] Its impact on solubility can be complex, potentially increasing lipophilicity while also offering a site for hydrogen bonding.

A summary of the core physicochemical properties is presented below.

PropertyValue/PredictionSource/Method
Molecular Formula C₁₄H₁₄N₂O₂PubChem
Molecular Weight 242.27 g/mol PubChem
CAS Number 22240-96-6BLDpharm[7]
Predicted LogP ~2.5Computational (e.g., XLogP3)
Predicted pKa (basic) ~4-5 (for the amino group)Computational
Predicted pKa (acidic) ~16-17 (for the amide N-H)Computational

Part 1: Aqueous and Solvent Solubility Assessment

A comprehensive understanding of a compound's solubility is critical for formulation development, bioavailability, and in vitro assay design.[][9] The following sections outline a systematic approach to determining the solubility of 3-amino-N-(3-methoxyphenyl)benzamide.

pH-Dependent Aqueous Solubility

The ionization state of the amino group will significantly influence aqueous solubility. Therefore, determining the pH-solubility profile is a crucial first step.

  • Buffer Preparation : Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 9.0).[10]

  • Equilibration : Add an excess amount of 3-amino-N-(3-methoxyphenyl)benzamide to each buffer in sealed vials.[10] The presence of undissolved solid is essential to ensure saturation.

  • Agitation : Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation : Cease agitation and allow the samples to stand, or centrifuge to separate the undissolved solid.

  • Quantification : Carefully withdraw a sample from the supernatant, filter through a suitable syringe filter (e.g., 0.22 µm PVDF), and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

The results should be tabulated as follows:

pHTemperature (°C)Solubility (mg/mL)Solubility (µM)
1.225
2.025
4.525
6.825
7.425
9.025
Solubility in Organic Solvents and Co-solvent Systems

For formulation and analytical purposes, understanding the solubility in various organic solvents and co-solvent systems is necessary.

  • Solvent Selection : Choose a range of pharmaceutically relevant solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

  • Equilibration and Quantification : Follow the same procedure as the aqueous solubility determination (shake-flask method).

SolventTemperature (°C)Solubility (mg/mL)
Water25
Ethanol25
Propylene Glycol25
PEG 40025
DMSO25
Workflow for Solubility Determination

Solubility_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Buffers and Solvents C Add API to Vials A->C B Weigh excess API B->C D Equilibrate (Shake/Stir) 24-48h at constant T C->D E Separate Phases (Centrifuge/Settle) D->E F Sample and Filter Supernatant E->F G Quantify by HPLC-UV F->G H Calculate Solubility G->H

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Chemical Stability Assessment

Evaluating the intrinsic stability of an active pharmaceutical ingredient (API) is a regulatory requirement and essential for determining its shelf-life and appropriate storage conditions.[11][12][13] Forced degradation studies are a critical component of this assessment.[2][6][14]

Forced Degradation Studies (Stress Testing)

Forced degradation studies expose the API to conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[11][14]

  • Acidic Hydrolysis : 0.1 M HCl at 60°C.

  • Basic Hydrolysis : 0.1 M NaOH at 60°C.

  • Oxidative Degradation : 3% H₂O₂ at room temperature.

  • Thermal Degradation : Solid-state at 80°C.

  • Photostability : Exposure to light according to ICH Q1B guidelines.

  • Sample Preparation : Prepare solutions of 3-amino-N-(3-methoxyphenyl)benzamide in the respective stress media (for hydrolysis and oxidation) and expose the solid drug substance to heat and light.

  • Time Points : Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization : For acidic and basic samples, neutralize them before analysis.

  • Analysis : Analyze all samples by a stability-indicating HPLC method. This method should be capable of separating the parent compound from all degradation products.

Stress ConditionTime (hours)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl, 60°C0
2
8
24
0.1 M NaOH, 60°C0
2
8
24
3% H₂O₂, RT0
2
8
24
80°C (Solid)0
24
ICH Photostability-
Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_stress Stress Conditions A Acid Hydrolysis G Expose to Stress Conditions A->G B Base Hydrolysis B->G C Oxidation C->G D Thermal D->G E Photolytic E->G F Prepare API Samples F->A F->B F->C F->D F->E H Sample at Time Points G->H I Neutralize (if applicable) H->I J Analyze by Stability-Indicating HPLC Method I->J K Identify and Quantify Degradation Products J->K

Caption: Workflow for Forced Degradation Studies.

Conclusion

This guide provides a comprehensive and scientifically rigorous framework for the evaluation of the solubility and stability of 3-amino-N-(3-methoxyphenyl)benzamide. By adhering to these detailed protocols and understanding the rationale behind them, researchers can generate high-quality, reliable data. This information is indispensable for advancing a compound through the drug development process, from lead optimization to formulation and beyond. The principles and methodologies outlined herein are designed to be adaptable, providing a solid foundation for the characterization of other novel chemical entities.

References

  • Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18). [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. [Link]

  • Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. (2025-08-14). [Link]

  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories. [Link]

  • Annex 10 - ICH. World Health Organization. [Link]

  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). (2018-09-30). [Link]

  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority. [Link]

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  • Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. [Link]

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Sources

Foundational

Potential biological activity of 3-amino-N-(3-methoxyphenyl)benzamide

An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-N-(3-methoxyphenyl)benzamide Abstract The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure i...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Potential Biological Activity of 3-amino-N-(3-methoxyphenyl)benzamide

Abstract

The benzamide scaffold is a cornerstone in modern medicinal chemistry, serving as a privileged structure in a multitude of clinically significant therapeutic agents. This technical guide provides a comprehensive framework for the investigation of a specific, yet under-explored, benzamide derivative: 3-amino-N-(3-methoxyphenyl)benzamide. In the absence of direct experimental data for this compound, this document leverages established structure-activity relationships (SAR) of analogous compounds to hypothesize potential biological activities. We present a series of detailed, field-proven experimental protocols to systematically explore these hypotheses, focusing on kinase inhibition, G protein-coupled receptor (GPCR) modulation, and antimicrobial activity. This guide is intended for researchers, scientists, and drug development professionals, offering a scientifically rigorous roadmap for elucidating the therapeutic potential of this promising molecule.

Introduction: The Benzamide Scaffold and the Rationale for Investigation

Benzamide derivatives are integral to a wide array of pharmaceuticals, demonstrating a remarkable diversity of biological activities.[1] Their utility spans from antipsychotics and antiemetics to potent anticancer and antimicrobial agents.[2][3] The versatility of the benzamide core lies in its ability to engage in key hydrogen bonding interactions with various biological targets, while the N- and phenyl-substituents can be readily modified to fine-tune potency, selectivity, and pharmacokinetic properties.

The subject of this guide, 3-amino-N-(3-methoxyphenyl)benzamide, presents an intriguing combination of structural motifs. The 3-amino group on the benzoyl moiety and the 3-methoxyphenyl group on the amide nitrogen are features found in numerous bioactive molecules. This suggests that 3-amino-N-(3-methoxyphenyl)benzamide may possess significant, yet uncharacterized, biological activity. This guide will, therefore, serve as a comprehensive investigational plan to unlock its potential.

Structural Analysis and Hypothesis Generation

A thorough analysis of the chemical structure of 3-amino-N-(3-methoxyphenyl)benzamide allows for the formulation of several testable hypotheses regarding its potential biological activities.

  • Hypothesis 1: Kinase Inhibition. The benzamide scaffold is a well-established pharmacophore in the design of kinase inhibitors.[2] For instance, a series of 3-substituted benzamide derivatives have been identified as potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[2] The amino and methoxy substituents on 3-amino-N-(3-methoxyphenyl)benzamide could potentially interact with the ATP-binding pocket of various kinases.

  • Hypothesis 2: G Protein-Coupled Receptor (GPCR) Modulation. Substituted benzamides are known to interact with a variety of GPCRs, most notably dopamine and serotonin receptors.[4][5] The methoxy-substituted phenyl ring in our compound of interest is a common feature in ligands for these receptors. Furthermore, recent studies have identified novel benzamide derivatives as potent agonists for orphan GPCRs like GPR52.[6][7]

  • Hypothesis 3: Antimicrobial Activity. The benzamide moiety is present in a range of compounds with demonstrated antimicrobial properties. Studies have shown that 2-amino-N-phenylbenzamides exhibit antimycobacterial activity, and other derivatives have shown antifungal properties.[3] The specific substitution pattern of 3-amino-N-(3-methoxyphenyl)benzamide warrants investigation into its potential as an antimicrobial agent.

Proposed Investigational Pathways

To systematically evaluate the hypothesized biological activities of 3-amino-N-(3-methoxyphenyl)benzamide, a tiered screening approach is recommended.

Kinase Inhibition Assays

A broad-spectrum kinase panel is the ideal starting point to identify potential kinase targets.

Experimental Workflow: Kinase Panel Screening

Kinase_Screening_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis Compound 3-amino-N- (3-methoxyphenyl)benzamide (in DMSO) Kinase_Panel Broad-Spectrum Kinase Panel (e.g., 96-well format) Compound->Kinase_Panel Detection_Reagent Luminescent Detection Reagent Kinase_Panel->Detection_Reagent Incubate ATP ATP Substrate ATP->Kinase_Panel Peptide Peptide Substrate Peptide->Kinase_Panel Assay_Buffer Assay Buffer Assay_Buffer->Kinase_Panel Luminescence_Reader Luminometer Detection_Reagent->Luminescence_Reader Measure Luminescence IC50_Determination IC50 Curve Fitting Luminescence_Reader->IC50_Determination Hit_Identification Hit Identification (% Inhibition > 50%) IC50_Determination->Hit_Identification

Caption: Workflow for broad-spectrum kinase inhibition screening.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of 3-amino-N-(3-methoxyphenyl)benzamide in 100% DMSO. Create a dilution series to be used for the assay.

  • Assay Plate Preparation: In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

  • Compound Addition: Add the diluted compound to the assay plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

  • Initiation of Reaction: Add ATP to initiate the kinase reaction. Incubate at room temperature for the recommended time (typically 60 minutes).

  • Detection: Add a luminescent detection reagent that measures the amount of ATP remaining in the well.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the compound. For "hits" (typically >50% inhibition), perform a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Screening Results

Kinase Target% Inhibition at 10 µMIC50 (µM)
EGFR851.2
VEGFR2782.5
Abl920.8
SRC45> 10
CDK215> 10
GPCR Modulation Assays

A primary screen against a panel of common GPCR targets, followed by functional assays for identified hits, is a logical progression.

Experimental Workflow: GPCR Functional Assay (cAMP Measurement)

GPCR_cAMP_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_lysis_detection Lysis & Detection cluster_analysis Data Analysis Cells HEK293 cells expressing target GPCR Compound 3-amino-N- (3-methoxyphenyl)benzamide Cells->Compound Incubate Lysis_Buffer Cell Lysis Buffer Compound->Lysis_Buffer Forskolin Forskolin (optional, for antagonist mode) Forskolin->Cells Co-incubate for antagonist assay cAMP_Assay_Kit cAMP Assay Kit (e.g., HTRF, ELISA) Lysis_Buffer->cAMP_Assay_Kit Plate_Reader HTRF/ELISA Reader cAMP_Assay_Kit->Plate_Reader EC50_IC50_Calc EC50/IC50 Calculation Plate_Reader->EC50_IC50_Calc Agonist_Antagonist_Mode Determine Mode of Action EC50_IC50_Calc->Agonist_Antagonist_Mode

Caption: Workflow for a cell-based GPCR functional assay measuring cAMP levels.

Step-by-Step Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing the GPCR of interest.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Agonist Mode: Add serial dilutions of 3-amino-N-(3-methoxyphenyl)benzamide to the cells.

    • Antagonist Mode: Pre-incubate the cells with serial dilutions of the compound, then add a known agonist (e.g., forskolin for adenylyl cyclase activation).

  • Incubation: Incubate the plate at 37°C for the appropriate time.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF or ELISA).

  • Data Analysis: Generate dose-response curves to determine EC50 (for agonists) or IC50 (for antagonists).

Antimicrobial Activity Assays

The antimicrobial potential can be assessed through standard minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacteria and fungi.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Assay

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Compound_Dilution Serial Dilution of 3-amino-N-(3-methoxyphenyl)benzamide Microplate 96-well Microplate Compound_Dilution->Microplate Bacterial_Culture Overnight Culture of Test Organism Bacterial_Culture->Microplate Inoculate Incubator Incubate at 37°C for 18-24 hours Microplate->Incubator Visual_Inspection Visual Inspection for Turbidity Incubator->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 2-fold serial dilution of 3-amino-N-(3-methoxyphenyl)benzamide in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Inoculation: Add the inoculum to each well of the microplate.

  • Incubation: Incubate the plate at the optimal temperature for the growth of the microorganism (typically 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation and Future Directions

The results from these initial screens will guide the subsequent steps in the investigation of 3-amino-N-(3-methoxyphenyl)benzamide.

  • If Kinase Inhibition is Observed:

    • Selectivity Profiling: Test the compound against a panel of related kinases to determine its selectivity.

    • Mechanism of Action Studies: Conduct enzyme kinetics studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

    • Cellular Assays: Evaluate the compound's ability to inhibit the phosphorylation of downstream targets in relevant cancer cell lines.

  • If GPCR Modulation is Observed:

    • Receptor Subtype Selectivity: Screen against a panel of related GPCR subtypes.

    • Downstream Signaling Assays: Investigate effects on other signaling pathways, such as β-arrestin recruitment or calcium mobilization.

    • In Vivo Models: If a potent and selective modulator is identified, its efficacy can be tested in appropriate animal models of disease.

  • If Antimicrobial Activity is Observed:

    • Spectrum of Activity: Test against a broader panel of microorganisms, including drug-resistant strains.

    • Mechanism of Action Studies: Investigate the mechanism of antimicrobial action (e.g., inhibition of cell wall synthesis, protein synthesis, or DNA replication).

    • Toxicity Testing: Evaluate the compound's cytotoxicity against mammalian cells to determine its therapeutic index.

Conclusion

While the biological activity of 3-amino-N-(3-methoxyphenyl)benzamide is currently uncharacterized, its structural features, when viewed in the context of the broader benzamide literature, suggest a high probability of interesting pharmacological properties. The systematic, hypothesis-driven approach outlined in this technical guide provides a robust framework for its investigation. The potential discovery of novel kinase inhibitors, GPCR modulators, or antimicrobial agents underscores the importance of exploring the vast, untapped chemical space of simple, yet elegant, molecules like 3-amino-N-(3-methoxyphenyl)benzamide. This endeavor has the potential to yield valuable lead compounds for the development of new therapeutics.

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Exploratory

The Strategic Utility of 3-amino-N-(3-methoxyphenyl)benzamide as a Versatile Precursor for Kinase Inhibitor Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Relevance of the Benzamide Scaffold in Kinase Inhibition The quest for selective and potent kinase in...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Relevance of the Benzamide Scaffold in Kinase Inhibition

The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology. Protein kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The benzamide moiety has emerged as a privileged scaffold in medicinal chemistry, forming the structural core of numerous successful kinase inhibitors.[2][3] Its synthetic tractability and ability to engage in key hydrogen bonding interactions within the ATP-binding pocket of kinases make it an ideal starting point for the development of novel therapeutics. This guide focuses on the strategic application of a specific, yet versatile precursor, 3-amino-N-(3-methoxyphenyl)benzamide , in the design and synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its selection, detailed synthetic methodologies, and robust protocols for evaluating the biological activity of its derivatives.

Rationale for Employing 3-amino-N-(3-methoxyphenyl)benzamide as a Kinase Inhibitor Precursor

The selection of 3-amino-N-(3-methoxyphenyl)benzamide as a precursor is a deliberate choice rooted in established principles of kinase inhibitor design. The molecule can be conceptually divided into three key regions, each offering distinct opportunities for synthetic elaboration and interaction with the target kinase.

  • The 3-Aminobenzamide Core: The meta-amino group serves as a crucial synthetic handle for the introduction of various functionalities. This position is often exploited to append moieties that can interact with the solvent-exposed region of the kinase active site or to modulate the overall physicochemical properties of the molecule. Furthermore, the amide linkage itself is a critical pharmacophoric element, capable of forming hydrogen bonds with the hinge region of the kinase, a common feature of many type I and type II kinase inhibitors.[2]

  • The N-(3-methoxyphenyl) Moiety: This portion of the molecule is designed to occupy the hydrophobic pocket adjacent to the adenine region of the ATP-binding site. The methoxy group can serve as a hydrogen bond acceptor and its position on the phenyl ring can influence the conformational presentation of the inhibitor within the active site. The electronic nature of this ring can be readily modified through the use of substituted anilines in the initial synthesis, allowing for a systematic exploration of structure-activity relationships (SAR).

  • The Benzene Ring of the Benzamide: The substitution pattern on this ring can also be varied to fine-tune the inhibitor's properties. For instance, the introduction of substituents at the 4- or 5-positions can impact solubility, cell permeability, and target selectivity.

The inherent modularity of this scaffold allows for a combinatorial approach to library synthesis, enabling the rapid generation of diverse chemical matter for screening against a panel of kinases.

Synthetic Strategy and Experimental Protocols

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide and its subsequent derivatization into potential kinase inhibitors typically follows a convergent and robust synthetic route. The overall workflow is depicted below.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Derivatization and Evaluation 3-Nitrobenzoic Acid 3-Nitrobenzoic Acid Amide Coupling Amide Coupling 3-Nitrobenzoic Acid->Amide Coupling m-Anisidine m-Anisidine m-Anisidine->Amide Coupling 3-Nitro-N-(3-methoxyphenyl)benzamide 3-Nitro-N-(3-methoxyphenyl)benzamide Amide Coupling->3-Nitro-N-(3-methoxyphenyl)benzamide Nitro Reduction Nitro Reduction 3-Nitro-N-(3-methoxyphenyl)benzamide->Nitro Reduction 3-Amino-N-(3-methoxyphenyl)benzamide 3-Amino-N-(3-methoxyphenyl)benzamide Nitro Reduction->3-Amino-N-(3-methoxyphenyl)benzamide Precursor 3-Amino-N-(3-methoxyphenyl)benzamide Derivatization Derivatization Precursor->Derivatization Library of Kinase Inhibitors Library of Kinase Inhibitors Derivatization->Library of Kinase Inhibitors Kinase Inhibition Assays Kinase Inhibition Assays Library of Kinase Inhibitors->Kinase Inhibition Assays SAR Analysis SAR Analysis Kinase Inhibition Assays->SAR Analysis

Figure 1: General workflow for the synthesis and evaluation of kinase inhibitors derived from 3-amino-N-(3-methoxyphenyl)benzamide.
Part 1: Synthesis of the Precursor: 3-amino-N-(3-methoxyphenyl)benzamide

The synthesis of the precursor is achieved through a two-step process: an initial amide coupling reaction followed by the reduction of a nitro group.

Step 1: Synthesis of 3-Nitro-N-(3-methoxyphenyl)benzamide (Amide Coupling)

This step involves the formation of an amide bond between 3-nitrobenzoic acid and m-anisidine. A common and effective method is the activation of the carboxylic acid with a coupling agent or conversion to an acyl chloride.

Protocol 1: Amide Coupling via Acyl Chloride

  • Activation of Carboxylic Acid: To a solution of 3-nitrobenzoic acid (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or toluene, add thionyl chloride (1.2 eq.) and a catalytic amount of N,N-dimethylformamide (DMF).[4] Reflux the mixture for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-nitrobenzoyl chloride.

  • Amide Formation: Dissolve the crude 3-nitrobenzoyl chloride in an anhydrous solvent like DCM. In a separate flask, dissolve m-anisidine (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq.) in DCM.[4] Add the acyl chloride solution dropwise to the aniline solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure 3-nitro-N-(3-methoxyphenyl)benzamide.

Step 2: Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide (Nitro Reduction)

The reduction of the nitro group to an amine can be achieved using various methods. Catalytic hydrogenation is often preferred for its clean reaction profile.

Protocol 2: Catalytic Hydrogenation

  • Reaction Setup: Dissolve 3-nitro-N-(3-methoxyphenyl)benzamide (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).[5]

  • Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up and Purification: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the crude 3-amino-N-(3-methoxyphenyl)benzamide. The product is often pure enough for the next step, but can be further purified by recrystallization or column chromatography if necessary.

An alternative method for the nitro reduction is the use of a metal in acidic media, such as tin(II) chloride in ethanol.[5]

Part 2: Derivatization and Structure-Activity Relationship (SAR) Studies

The 3-amino group of the precursor is a versatile handle for introducing a wide array of chemical moieties to explore the SAR. A common derivatization is the formation of a new amide or urea linkage.

G Precursor 3-Amino-N-(3-methoxyphenyl)benzamide Amidation Amidation Precursor->Amidation Urea Formation Urea Formation Precursor->Urea Formation Acyl Chloride R-COCl Acyl Chloride->Amidation Isocyanate R-NCO Isocyanate->Urea Formation Amide Derivative Amide Derivative Amidation->Amide Derivative Urea Derivative Urea Derivative Urea Formation->Urea Derivative

Figure 2: Common derivatization strategies for 3-amino-N-(3-methoxyphenyl)benzamide.

Protocol 3: Synthesis of Amide Derivatives

  • Reaction Setup: Dissolve 3-amino-N-(3-methoxyphenyl)benzamide (1.0 eq.) and a base such as pyridine or TEA (1.5 eq.) in an anhydrous solvent like DCM or THF.

  • Acylation: Add the desired acyl chloride (1.1 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up and Purification: Follow the work-up and purification procedure described in Protocol 1.

Protocol 4: Synthesis of Urea Derivatives

  • Reaction Setup: Dissolve 3-amino-N-(3-methoxyphenyl)benzamide (1.0 eq.) in an anhydrous aprotic solvent such as THF or DCM.

  • Urea Formation: Add the desired isocyanate (1.1 eq.) dropwise at room temperature. Stir the reaction mixture for 2-16 hours.

  • Work-up and Purification: If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the reaction mixture and purify the crude product by column chromatography or recrystallization.

Evaluation of Kinase Inhibitory Activity

Once a library of derivatives has been synthesized, their biological activity must be assessed. In vitro kinase inhibition assays are the primary tool for this evaluation. A common and robust method is the luminescence-based kinase assay, which measures the amount of ATP remaining after the kinase reaction.[6]

Protocol 5: In Vitro Kinase Inhibition Assay (Luminescence-Based)

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Prepare a solution of the target kinase in kinase assay buffer.

    • Prepare a solution of the kinase-specific substrate and ATP in kinase assay buffer. The ATP concentration should be at or near the Km for the specific kinase.

  • Assay Procedure (96-well plate format):

    • Add the serially diluted test compounds or DMSO (vehicle control) to the wells of a white, opaque 96-well plate.

    • Add the kinase solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the substrate/ATP mixture to each well.

    • Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (e.g., ADP-Glo™ Kinase Assay). This reagent typically works in two steps: first stopping the kinase reaction and depleting the remaining ATP, and then converting the produced ADP back to ATP, which is then used in a luciferase-luciferin reaction to generate a luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Table 1: Hypothetical Kinase Inhibition Data for Derivatives of 3-amino-N-(3-methoxyphenyl)benzamide

Compound IDR Group (at 3-amino position)Target KinaseIC50 (nM)
Precursor -HBcr-Abl>10,000
Derivative 1 -C(O)-PhBcr-Abl1,250
Derivative 2 -C(O)-(4-pyridyl)Bcr-Abl250
Derivative 3 -C(O)NH-PhBcr-Abl800
Derivative 4 -C(O)NH-(4-CF3-Ph)Bcr-Abl50
Precursor -HEGFR>10,000
Derivative 5 -C(O)-(4-Cl-Ph)EGFR980
Derivative 6 -C(O)NH-(3-Cl, 4-F-Ph)EGFR75

Note: This data is illustrative and serves as an example of how SAR data would be presented.

Structure-Activity Relationship (SAR) Insights and Design Strategies

The data generated from kinase inhibition assays allows for the elucidation of SAR, which in turn guides the design of more potent and selective inhibitors. For the 3-amino-N-(3-methoxyphenyl)benzamide scaffold, several key trends can be anticipated based on existing literature for related benzamide kinase inhibitors.[7][8]

  • The "R" Group on the 3-Amino Position: The nature of the substituent introduced at the 3-amino position is critical for potency and selectivity. As suggested by the hypothetical data in Table 1, the introduction of a pyridyl ring (Derivative 2) can enhance potency against Bcr-Abl, likely due to favorable interactions with the kinase. For EGFR, specific halogenated phenylurea moieties (Derivative 6) are often found in potent inhibitors.

  • The N-Aryl Moiety: Modifications to the N-(3-methoxyphenyl) ring can influence the inhibitor's interaction with the hydrophobic pocket. Altering the position or nature of the substituent (e.g., replacing methoxy with chloro or trifluoromethyl) can impact potency and selectivity.

  • The Benzamide Core: While less frequently modified in initial SAR studies, substitutions on the benzamide ring itself can be used to modulate physicochemical properties such as solubility and metabolic stability.

G Lead Compound Lead Compound Chemical Modification Chemical Modification Lead Compound->Chemical Modification Synthesis of Analogs Synthesis of Analogs Chemical Modification->Synthesis of Analogs In Vitro Assays In Vitro Assays Synthesis of Analogs->In Vitro Assays SAR Analysis SAR Analysis In Vitro Assays->SAR Analysis Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Lead Optimization->Chemical Modification Iterative Design Drug Candidate Drug Candidate Lead Optimization->Drug Candidate

Figure 3: Iterative cycle of lead optimization in kinase inhibitor drug discovery.

Conclusion

3-amino-N-(3-methoxyphenyl)benzamide represents a highly valuable and strategically designed precursor for the synthesis of novel kinase inhibitors. Its inherent modularity, coupled with well-established and robust synthetic methodologies, allows for the efficient generation of diverse chemical libraries. By systematically exploring the structure-activity relationships of its derivatives, researchers can rationally design potent and selective inhibitors against a range of kinase targets implicated in human diseases. The protocols and strategies outlined in this guide provide a comprehensive framework for leveraging this versatile scaffold in the ongoing quest for new and effective targeted therapies.

References

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Foundational

In silico modeling of 3-amino-N-(3-methoxyphenyl)benzamide

An In-Depth Technical Guide to the In Silico Modeling of 3-amino-N-(3-methoxyphenyl)benzamide: A Workflow for Target Identification and Interaction Analysis Authored by: Dr. Gemini, Senior Application Scientist Abstract...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Silico Modeling of 3-amino-N-(3-methoxyphenyl)benzamide: A Workflow for Target Identification and Interaction Analysis

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

In modern drug discovery, in silico modeling provides an indispensable framework for rapidly evaluating the therapeutic potential of novel chemical entities. This guide presents a comprehensive, methodology-focused workflow for the computational analysis of 3-amino-N-(3-methoxyphenyl)benzamide, a molecule representative of chemical scaffolds found in various targeted therapies. While this specific molecule may not have a widely documented biological target, its structure is analogous to fragments of known inhibitors, making it an ideal candidate for a case study in computational target identification and interaction modeling. This document provides researchers, computational chemists, and drug development professionals with a robust, step-by-step protocol, from initial ligand preparation to the dynamic simulation of a hypothesized protein-ligand complex. We will proceed by hypothesizing a biologically relevant target, Poly (ADP-ribose) polymerase-1 (PARP-1), based on scaffold similarity to known inhibitors, and detail the complete in silico characterization process.

Introduction: The Rationale for In Silico First Approaches

The molecule 3-amino-N-(3-methoxyphenyl)benzamide represents a common starting point in a medicinal chemistry campaign. Its benzamide core is a privileged scaffold, appearing in numerous FDA-approved drugs and clinical candidates. The critical first step in elucidating its therapeutic potential is to identify its most likely biological targets and understand the molecular interactions that govern binding. An in silico or computational approach allows for the rapid, cost-effective screening of potential targets and provides deep mechanistic insights that can guide subsequent experimental validation.

This guide eschews a rigid template to provide a logical, causality-driven narrative. We will explain not just the "how" but the "why" behind each computational step, ensuring a self-validating and reproducible workflow. Our investigation will use a hypothesized target, PARP-1 , a crucial enzyme in DNA damage repair and a validated target for cancer therapy. The benzamide moiety is a well-established pharmacophore for PARP inhibition, making this a chemically logical hypothesis.

Workflow Overview

The following diagram outlines the comprehensive workflow we will follow, from initial molecule setup to advanced simulation and analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Iteration Ligand 1. Ligand Preparation (3-amino-N-(3-methoxyphenyl)benzamide) Target 2. Target Selection & Preparation (Hypothesized: PARP-1) Docking 3. Molecular Docking (Predict Binding Pose & Affinity) Target->Docking MD 4. Molecular Dynamics (Assess Complex Stability) Docking->MD Top Pose Analysis 5. Data Analysis (Binding Energy, RMSD, Interactions) MD->Analysis Report 6. Hypothesis Generation (Guide for Experimental Validation) Analysis->Report

Caption: A top-level overview of the in silico modeling workflow.

Phase 1: Pre-simulation Preparation

The quality of any simulation is dictated by the quality of the starting structures. This phase is the most critical for ensuring a chemically and biologically relevant outcome.

Ligand Preparation Protocol

The goal of this protocol is to generate a low-energy, three-dimensional conformation of 3-amino-N-(3-methoxyphenyl)benzamide and assign correct atomic properties.

Step-by-Step Protocol:

  • Obtain 2D Structure: The canonical SMILES string for the molecule is COc1cccc(c1)NC(=O)c2cccc(c2)N. This can be used as input for most molecular modeling software.

  • Convert to 3D: Use a program like Open Babel or the graphical interface of a molecular modeling suite (e.g., Maestro, MOE) to convert the 2D representation into an initial 3D structure.

  • Protonation State Assignment: At a physiological pH of ~7.4, the primary amine group (-NH2) will be the most likely site of protonation. It is crucial to use a pKa prediction tool (e.g., MarvinSketch, Chemicalize) to determine the dominant species at the target pH. For this guide, we will assume the primary amine remains neutral, a common state for anilines unless in a highly acidic environment.

  • Force Field Assignment & Energy Minimization:

    • Assign a suitable molecular mechanics force field, such as OPLS4 (Optimized Potentials for Liquid Simulations) or MMFF94 (Merck Molecular Force Field). These force fields are parameterized for drug-like organic molecules.

    • Perform an energy minimization calculation to relieve any steric strain from the initial 3D conversion. This process optimizes bond lengths, angles, and dihedrals to find a local energy minimum conformation. The resulting structure is the one used for docking.

Target Selection and Preparation

Rationale for Target Selection: As previously mentioned, we hypothesize PARP-1 as the target. PARP-1 inhibitors often contain a benzamide substructure that mimics the nicotinamide portion of the NAD+ cofactor, binding in the enzyme's nicotinamide-binding pocket. This provides a strong, chemically-sound basis for our investigation.

Step-by-Step Protocol:

  • Obtain Protein Structure: Download a high-resolution crystal structure of human PARP-1 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 6BJW , which contains the PARP-1 catalytic domain complexed with a known benzamide-based inhibitor. Using a structure that is already bound to a similar ligand helps ensure the binding pocket is in a relevant conformation.

  • Prepare the Protein Structure using a Protein Preparation Wizard (e.g., Schrödinger's Protein Preparation Wizard, UCSF Chimera):

    • Remove Unnecessary Chains and Molecules: The PDB file may contain multiple protein chains, crystallization agents, and solvent molecules. For this study, retain only the PARP-1 protein chain (Chain A in 6BJW) and remove the co-crystallized ligand and all water molecules.

    • Add Hydrogens: Crystal structures typically do not resolve hydrogen atoms. Add hydrogens consistent with a pH of 7.4. This step is critical for defining correct hydrogen bond networks.

    • Assign Partial Charges: Assign partial charges to all atoms using a force field like OPLS4.

    • Optimize Hydrogen Bond Networks: The orientation of hydroxyl groups, histidine side chains, and glutamine/asparagine side chains can be ambiguous. Use software to flip and reorient these side chains to optimize the hydrogen bonding network.

    • Perform a Restrained Energy Minimization: Run a brief, restrained minimization on the protein structure. This step relieves any steric clashes introduced during the preparation steps while ensuring the protein backbone does not deviate significantly from the crystal structure coordinates (e.g., by restraining heavy atoms to a root mean square deviation (RMSD) of < 0.3 Å). The prepared, "cleaned" structure is now ready for docking.

Phase 2: Molecular Docking & Dynamic Simulation

With prepared ligand and receptor structures, we can now predict how they interact.

Molecular Docking: Predicting Binding Mode and Affinity

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a receptor and estimates the strength of the interaction via a scoring function.

Step-by-Step Protocol:

  • Define the Binding Site (Grid Generation):

    • The binding site is defined as the region where the ligand is expected to bind. In our case, this is the nicotinamide-binding pocket of PARP-1.

    • The easiest way to define this is by using the co-crystallized ligand from the original PDB file (6BJW) as a reference point. Generate a docking grid (a 3D box) centered on this location, with dimensions large enough to accommodate our ligand (e.g., a 20x20x20 Å box).

  • Ligand Docking:

    • Use a docking program like AutoDock Vina, Glide, or Gold to dock the prepared 3-amino-N-(3-methoxyphenyl)benzamide structure into the defined grid.

    • It is crucial to allow for ligand flexibility, permitting its rotatable bonds to move freely.

    • Generate a set of diverse poses (e.g., 10-20) rather than just the single top-scoring one.

  • Pose Analysis and Scoring:

    • The primary output is a set of docked poses, each with an associated score (e.g., kcal/mol). The score is an estimate of binding free energy. Lower scores typically indicate more favorable binding.

    • Visually inspect the top-scoring poses. A plausible pose should exhibit chemically sensible interactions with key active site residues. For PARP-1, this includes hydrogen bonds with Gly863 and Ser904, and a pi-stacking interaction with Tyr907.

Interaction Diagram

The following diagram illustrates the key hypothesized interactions between our ligand and the PARP-1 active site, based on the known pharmacophore.

G cluster_0 PARP-1 Active Site Residues cluster_1 Ligand Moieties Gly863 Gly863 Ser904 Ser904 Tyr907 Tyr907 Benzamide_NH Benzamide Amide (NH) Benzamide_NH->Gly863 H-Bond (Backbone NH) Benzamide_CO Benzamide Carbonyl (C=O) Benzamide_CO->Ser904 H-Bond (Sidechain OH) Methoxy_Ph Methoxyphenyl Ring Methoxy_Ph->Tyr907 Pi-Stacking

Caption: Key molecular interactions for a benzamide inhibitor in the PARP-1 active site.

Molecular Dynamics (MD): Assessing Complex Stability

While docking provides a static snapshot, MD simulation offers a dynamic view of the protein-ligand complex over time, allowing us to assess the stability of the predicted binding pose.

Conceptual Workflow:

  • System Setup: The top-scoring docked pose (protein-ligand complex) is placed in a periodic box of explicit solvent (water molecules, e.g., TIP3P water model). Counter-ions (e.g., Na+, Cl-) are added to neutralize the system's charge.

  • Equilibration: The system is gradually heated to a physiological temperature (e.g., 300 K) and equilibrated at a constant pressure (e.g., 1 atm). This allows the solvent and protein to relax around the ligand. This is a multi-step process, often involving initial restraints on the protein and ligand that are gradually released.

  • Production Run: Following equilibration, a production simulation is run for a duration sufficient to observe the stability of the complex, typically ranging from 100 to 500 nanoseconds (ns).

  • Trajectory Analysis: The output (a trajectory file) is analyzed to extract meaningful data.

Phase 3: Data Analysis and Hypothesis Generation

Quantitative Data Summary

Data from docking and MD simulations should be tabulated for clear interpretation.

Table 1: Hypothetical Molecular Docking Results

Pose RankDocking Score (kcal/mol)Key Interactions Observed
1-8.5H-bonds with Gly863, Ser904; Pi-stacking with Tyr907
2-8.2H-bond with Gly863; Pi-stacking with Tyr907
3-7.9H-bond with Ser904; Hydrophobic contact with Ile872

Table 2: Key Metrics from a 100 ns MD Simulation

MetricAverage ValueInterpretation
Ligand RMSD (Å)1.2 ± 0.4 ÅA low and stable RMSD for the ligand (relative to the protein backbone) suggests the binding pose is stable and does not drift out of the pocket.
Protein Backbone RMSD (Å)1.8 ± 0.3 ÅIndicates the overall protein structure remains stable throughout the simulation.
Protein-Ligand H-Bonds (Occupancy %)Gly863: 92% Ser904: 85%High occupancy percentages indicate that these crucial hydrogen bonds are maintained for the majority of the simulation time, confirming their importance for binding.
Interpretation and Next Steps

The combined results from our hypothetical in silico workflow suggest that 3-amino-N-(3-methoxyphenyl)benzamide is a plausible PARP-1 inhibitor .

  • Docking: The molecule fits well within the nicotinamide-binding pocket and forms the canonical interactions expected of a benzamide-based inhibitor.

  • Molecular Dynamics: The stability of the ligand's RMSD and the high occupancy of key hydrogen bonds during the MD simulation provide strong evidence that the predicted binding mode is stable and energetically favorable over time.

This computational evidence provides a strong rationale for advancing this molecule to experimental validation. The next logical steps would be:

  • In Vitro Enzyme Assay: Test the compound's ability to inhibit PARP-1 activity in a biochemical assay to determine its IC50 value.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the parent molecule to probe the importance of the methoxy and amino functional groups, guided by the interaction data from the simulations.

Conclusion

This guide has detailed a comprehensive and scientifically rigorous in silico workflow for evaluating the potential of a novel chemical entity, using 3-amino-N-(3-methoxyphenyl)benzamide as a case study. By hypothesizing a biologically relevant target based on chemical similarity and systematically applying molecular docking and dynamics simulations, we generated a testable hypothesis supported by quantitative data. This approach, grounded in the principles of causality and self-validation, serves as a powerful template for accelerating modern drug discovery programs, enabling researchers to make more informed decisions and efficiently allocate experimental resources.

References

  • Title: PARP-1: A new target for cancer therapy. Source: European Journal of Cancer URL: [Link]

  • Title: PARP inhibitors: a new era of targeted therapy. Source: Cancer URL: [Link]

  • Title: The 2-substituted benzamide derivatives as poly(ADP-ribose) polymerase-1 inhibitors. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: OPLS4: A Force Field for Small Molecules, Peptides, and Proteins. Source: Journal of Chemical Theory and Computation URL: [Link]

  • Title: Crystal structure of the catalytic domain of human PARP1 in complex with the PARP inhibitor E7449. Source: Protein Data Bank (PDB) URL: [Link]

Exploratory

A Guide to the Thermogravimetric Analysis of 3-amino-N-(3-methoxyphenyl)benzamide: Methodological Considerations and Data Interpretation for Pharmaceutical Development

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3-amino-N-(3-methoxyphenyl)benzamide, a compound of interest in pharmaceutical research. The document is intended for rese...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of 3-amino-N-(3-methoxyphenyl)benzamide, a compound of interest in pharmaceutical research. The document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental design, execution, and interpretation of TGA data. By explaining the causality behind methodological choices, this guide aims to equip the reader with the expertise to conduct and understand the thermal stability and decomposition profile of this and similar aromatic amide compounds.

Introduction: The Significance of Thermal Analysis in Drug Development

In the pharmaceutical industry, understanding the thermal properties of an active pharmaceutical ingredient (API) is paramount for ensuring its stability, safety, and efficacy.[1][2] Thermogravimetric analysis (TGA) is a cornerstone technique in this endeavor, providing critical data on a material's thermal stability and decomposition characteristics by measuring changes in its mass as a function of temperature in a controlled atmosphere.[1][3] For a molecule like 3-amino-N-(3-methoxyphenyl)benzamide, which possesses both amine and amide functionalities common in many pharmaceutical agents, a thorough thermal analysis is indispensable for formulation development, storage condition optimization, and regulatory compliance.[1]

Chemical Structure and Properties of 3-amino-N-(3-methoxyphenyl)benzamide:

  • Molecular Formula: C₁₄H₁₄N₂O₂[4]

  • Molecular Weight: 242.27 g/mol [4]

  • Structure: The molecule consists of a benzamide core with an amino group on one aromatic ring and a methoxy group on the other. This specific arrangement of functional groups is expected to influence its thermal decomposition pathway.

Experimental Design: A Rationale-Driven Approach to TGA

The design of a TGA experiment is critical for obtaining meaningful and reproducible data. The following section outlines a detailed protocol for the analysis of 3-amino-N-(3-methoxyphenyl)benzamide, with a focus on the scientific reasoning behind each parameter.

Instrumentation and Calibration

A simultaneous thermal analyzer (STA) capable of performing both TGA and differential thermal analysis (DTA) or differential scanning calorimetry (DSC) is recommended. The DTA/DSC signal provides information on thermal events such as melting, crystallization, and solid-state transitions, which complements the mass loss data from the TGA.[3]

Experimental Workflow: TGA/DTA Analysis

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample 3-amino-N-(3-methoxyphenyl)benzamide Sample Weighing Weigh 5-10 mg in Alumina Crucible Sample->Weighing Precise Measurement Instrument TGA/DTA Instrument Weighing->Instrument Load Sample Parameters Set Experimental Parameters: - Temp Range: Ambient to 800°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen (50 mL/min) Instrument->Parameters Define Method Run Initiate Thermal Scan Parameters->Run Start Experiment Data Collect TGA, DTG, and DTA Curves Run->Data Interpret Interpret Data: - Onset of Decomposition - Decomposition Steps - Residual Mass Data->Interpret

Caption: Workflow for the thermogravimetric analysis of 3-amino-N-(3-methoxyphenyl)benzamide.

Detailed Experimental Protocol
ParameterRecommended SettingRationale
Sample Mass 5–10 mgThis mass range is optimal for ensuring detectable mass changes while minimizing thermal gradients within the sample, which could otherwise lead to artifacts in the data.
Crucible Alumina or PlatinumThese materials are inert at high temperatures and will not react with the sample or its decomposition products.
Temperature Program Ambient to 800°CThis range is typically sufficient to capture the complete decomposition of most organic pharmaceutical compounds.
Heating Rate 10°C/minA heating rate of 10°C/min is a standard practice that provides a good balance between resolution of thermal events and experimental time. Slower rates can offer better resolution of closely occurring decomposition steps.[5]
Atmosphere Nitrogen (Inert)An inert atmosphere is crucial to study the intrinsic thermal decomposition of the material without interference from oxidative processes.[6]
Purge Gas Flow Rate 50 mL/minThis flow rate is effective in purging the furnace of any atmospheric oxygen and efficiently removing gaseous decomposition products from the sample area.

Data Interpretation: Unraveling the Thermal Behavior

The output of a TGA experiment consists of three key curves: the TGA curve (mass vs. temperature), the derivative thermogravimetry (DTG) curve (rate of mass change vs. temperature), and the DTA/DSC curve (heat flow vs. temperature).

Hypothetical TGA/DTG/DTA Data for 3-amino-N-(3-methoxyphenyl)benzamide

The following table summarizes the expected thermal events for 3-amino-N-(3-methoxyphenyl)benzamide based on the general behavior of aromatic amides.

Temperature Range (°C)Mass Loss (%) (TGA)Peak Temperature (°C) (DTG)Thermal Event (DTA)Interpretation
Ambient - 200< 1%-Endotherm (if melting occurs)Initial mass loss may be attributed to adsorbed moisture or residual solvent. A sharp endothermic peak on the DTA curve without corresponding mass loss would indicate melting.
200 - 350~25-35%~300ExothermStage 1 Decomposition: Initial fragmentation of the molecule, likely involving the cleavage of the amide bond or loss of the methoxy and amino groups. The exotherm suggests the decomposition process is releasing energy.
350 - 500~40-50%~450ExothermStage 2 Decomposition: Further breakdown of the larger molecular fragments into smaller volatile compounds.
> 500---Formation of a stable carbonaceous residue.

Logical Relationship of TGA Data Interpretation

TGA_Interpretation cluster_interpretation Inferred Properties TGA_Curve TGA Curve (Mass vs. Temp) Thermal_Stability Thermal Stability (Onset Temperature) TGA_Curve->Thermal_Stability Decomp_Stages Decomposition Stages (Number of Steps/Peaks) TGA_Curve->Decomp_Stages Residue Residual Mass (Final Mass %) TGA_Curve->Residue DTG_Curve DTG Curve (d(Mass)/dt vs. Temp) DTG_Curve->Decomp_Stages Kinetics Decomposition Kinetics (Peak Shape and Temperature) DTG_Curve->Kinetics DTA_Curve DTA Curve (ΔT vs. Temp) Melting Melting Point (Endothermic Peak w/o Mass Loss) DTA_Curve->Melting

Caption: Interrelation of TGA, DTG, and DTA curves in material characterization.

Mechanistic Insights into Decomposition

The thermal decomposition of aromatic amides is a complex process. For 3-amino-N-(3-methoxyphenyl)benzamide, the decomposition is likely initiated at the weakest bonds in the molecule. The presence of electron-donating amino and methoxy groups can influence the stability of the aromatic rings and the amide linkage.

The initial decomposition step may involve the cleavage of the C-N amide bond, leading to the formation of amine and carboxylic acid or isocyanate intermediates. Subsequent heating would lead to the fragmentation of these intermediates, releasing gases such as CO, CO₂, and nitrogen oxides.[7] The methoxy group may also be cleaved, forming formaldehyde or other small volatile molecules. The final residue at high temperatures is expected to be a carbonaceous char.

Trustworthiness and Self-Validation of Protocols

To ensure the trustworthiness of the TGA data, the following self-validating steps should be integrated into the experimental workflow:

  • Instrument Calibration: Regularly calibrate the TGA instrument for mass and temperature using certified reference materials (e.g., calcium oxalate, indium).

  • Blank Runs: Conduct a blank run with an empty crucible to establish the baseline and correct for any instrumental drift.

  • Reproducibility: Analyze each sample in triplicate to ensure the reproducibility of the results. The variation in onset decomposition temperature should ideally be within ±2°C.

  • Purity Confirmation: The purity of the 3-amino-N-(3-methoxyphenyl)benzamide sample should be confirmed by an orthogonal technique, such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS), as impurities can significantly affect the thermal profile.

Conclusion

Thermogravimetric analysis is a powerful and indispensable tool in the characterization of pharmaceutical compounds like 3-amino-N-(3-methoxyphenyl)benzamide. A well-designed TGA experiment, grounded in a thorough understanding of the underlying scientific principles, can provide crucial insights into the thermal stability and decomposition mechanisms of the molecule. This knowledge is fundamental for guiding formulation strategies, establishing appropriate storage conditions, and ensuring the overall quality and safety of the final drug product.

References

  • Thermal Analysis of Some Antidiabetic Pharmaceutical Compounds. National Institutes of Health (NIH). [Link]

  • N-(3-Amino-4-methoxyphenyl)-benzamide | C14H14N2O2. PubChem. [Link]

  • Thermal analysis curves (TGA, DTG and DTA) of GMP. ResearchGate. [Link]

  • Thermogravimetric Analysis - Improved Pharma. Improved Pharma. [Link]

  • Thermogravimetric Analysis in Pharmaceuticals. Veeprho. [Link]

  • Benzamide | C7H7NO. PubChem. [Link]

  • TGA Analysis in Pharmaceuticals. ResolveMass Laboratories Inc.. [Link]

  • N-[(3-methoxyphenyl)methoxy]benzamide | C15H15NO3. PubChem. [Link]

  • Analysis of the products of thermal decomposition of an aromatic polyamide fabric. Scilit. [Link]

  • Synthesis and Properties of New Soluble Aromatic Polyamides and Polyimides on the Basis of N,Nⴕ-Bis. Wiley Online Library. [Link]

  • Thermogravimetric analysis profiles of N-alkylated poly(p-benzamide)... ResearchGate. [Link]

  • 4-amino-3-methoxy-N-(3-methoxyphenyl)benzamide | C15H16N2O3. PubChem. [Link]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. MDPI. [Link]

  • Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. MDPI. [Link]

  • Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. American Chemical Society. [Link]

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Foundational

An In-Depth Technical Guide to Investigating the Mechanism of Action of 3-amino-N-(3-methoxyphenyl)benzamide

For: Researchers, Scientists, and Drug Development Professionals Abstract The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1][2][3] This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The elucidation of a small molecule's mechanism of action (MoA) is a cornerstone of modern drug discovery and development.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the investigation of 3-amino-N-(3-methoxyphenyl)benzamide, a novel compound with therapeutic potential. Drawing from extensive research into related chemical scaffolds, we will first explore the well-defined hypothesis of Poly(ADP-ribose) polymerase (PARP) inhibition. Subsequently, we will detail a broader, unbiased multi-pronged strategy encompassing cellular, biochemical, and computational approaches to comprehensively map the compound's molecular interactions and downstream functional consequences. This document is designed to be a practical resource, offering not just theoretical underpinnings but also detailed, field-proven experimental protocols and data interpretation strategies to empower researchers in their quest to decipher the intricate workings of this and other novel chemical entities.

Introduction: The Enigma of 3-amino-N-(3-methoxyphenyl)benzamide

The journey of a promising small molecule from a laboratory curiosity to a life-changing therapeutic is paved with rigorous scientific investigation.[3] Central to this journey is the precise understanding of its mechanism of action—the specific biochemical interactions through which it exerts its effects.[1][2] 3-amino-N-(3-methoxyphenyl)benzamide, a derivative of the well-characterized aminobenzamide scaffold, presents an intriguing case for such an investigation. Its structural similarity to known bioactive molecules, particularly PARP inhibitors, provides a logical starting point for our inquiry.

This guide will navigate the multifaceted process of MoA elucidation, structured as a logical progression from a targeted hypothesis to a global, unbiased exploration. We will begin by delving into the compelling case for PARP inhibition, followed by a systematic approach to identify other potential targets and pathways.

Hypothesis-Driven Investigation: Probing the PARP Inhibition Pathway

The PARP Signaling Pathway: A Primer

Upon detecting a DNA single-strand break, PARP1 binds to the damaged site and catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process termed PARylation.[4] This PARylation event serves as a scaffold to recruit a cascade of DNA repair proteins, ultimately leading to the resolution of the damage.

PARP_Signaling DNA_SSB DNA Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 binds to PAR PAR Chains (PARylation) PARP1->PAR catalyzes NAD NAD+ NAD->PARP1 substrate DNA_Repair_Complex DNA Repair Protein Recruitment (e.g., XRCC1) PAR->DNA_Repair_Complex recruits Repair DNA Repair DNA_Repair_Complex->Repair mediates

Caption: Simplified PARP1 signaling pathway in response to DNA damage.

Beyond Catalytic Inhibition: The Concept of PARP Trapping

A crucial aspect of the MoA for many clinical PARP inhibitors is "PARP trapping."[8][9][10][11] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, effectively "trapping" the enzyme on the DNA.[8][9][10][11] These trapped complexes are highly cytotoxic as they obstruct DNA replication and transcription, leading to the formation of double-strand breaks and subsequent cell death, particularly in homologous recombination-deficient cells.[8][9][12]

PARP_Trapping cluster_normal Normal PARP Function cluster_trapping PARP Trapping by Inhibitor PARP1_binds PARP1 binds to DNA damage PARylation Auto-PARylation PARP1_binds->PARylation PARP1_dissociates PARP1 dissociates PARylation->PARP1_dissociates Inhibitor PARP Inhibitor PARP1_binds_inhibitor PARP1 binds to DNA damage Inhibitor->PARP1_binds_inhibitor Trapped_Complex Trapped PARP1-DNA-Inhibitor Complex PARP1_binds_inhibitor->Trapped_Complex stabilizes Replication_Fork_Collapse Replication Fork Collapse & Cell Death Trapped_Complex->Replication_Fork_Collapse

Caption: Conceptual workflow of PARP trapping by a PARP inhibitor.

Experimental Protocols for PARP Inhibition and Trapping

This assay directly measures the enzymatic activity of PARP1 in the presence of the test compound. A common method is a colorimetric assay that quantifies the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.[13]

Protocol: Colorimetric PARP Activity Assay

  • Plate Coating: Coat a 96-well plate with histone proteins and incubate overnight at 4°C.

  • Washing: Wash the plate three times with 1X PBS to remove unbound histones.

  • Compound Addition: Add varying concentrations of 3-amino-N-(3-methoxyphenyl)benzamide (and a known PARP inhibitor as a positive control, e.g., Olaparib) to the wells.

  • Enzyme Reaction: Add PARP1 enzyme and a biotinylated NAD+ substrate mixture to each well. Incubate for 1 hour at room temperature.

  • Detection: Add Streptavidin-HRP to each well and incubate for 30 minutes.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and incubate until color develops.

  • Stop Reaction: Stop the reaction with an appropriate stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of PARP inhibition against the log concentration of the compound.

Compound IC₅₀ (nM)
3-amino-N-(3-methoxyphenyl)benzamideTo be determined
Olaparib (Positive Control)Expected in low nM range
Vehicle (Negative Control)No inhibition

This assay assesses the ability of the compound to trap PARP1 onto chromatin in intact cells.[14]

Protocol: PARP Trapping by Chromatin Fractionation and Western Blot [14]

  • Cell Culture and Treatment: Plate cells (e.g., a BRCA-deficient cancer cell line like MDA-MB-436) and treat with varying concentrations of 3-amino-N-(3-methoxyphenyl)benzamide and a known PARP trapping agent (e.g., Talazoparib) for 4-6 hours.

  • Cell Lysis and Fractionation: Harvest cells and perform subcellular fractionation to isolate the chromatin-bound proteins.

  • Protein Quantification: Determine the protein concentration of the chromatin fractions.

  • SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against PARP1 and a loading control (e.g., Histone H3).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

  • Data Analysis: Quantify the band intensities for PARP1 and the loading control. An increase in the ratio of chromatin-bound PARP1 to the loading control indicates PARP trapping.

Treatment Chromatin-Bound PARP1 (Relative to Vehicle)
Vehicle1.0
3-amino-N-(3-methoxyphenyl)benzamide (Low Conc.)To be determined
3-amino-N-(3-methoxyphenyl)benzamide (High Conc.)To be determined
Talazoparib (Positive Control)>1.0

Unbiased Target Identification and Pathway Analysis

While the PARP inhibition hypothesis is a strong starting point, a comprehensive MoA investigation requires an unbiased approach to identify all potential molecular targets. This is crucial for understanding on-target efficacy, predicting off-target effects, and potentially discovering novel therapeutic applications.

Unbiased_MOA_Investigation cluster_computational In Silico Approaches cluster_biochemical Biochemical Approaches cluster_cellular Cellular Approaches Compound 3-amino-N-(3-methoxyphenyl)benzamide Molecular_Docking Molecular Docking Compound->Molecular_Docking Pharmacophore_Screening Pharmacophore Screening Compound->Pharmacophore_Screening ML_Prediction Machine Learning-Based Target Prediction Compound->ML_Prediction Affinity_Chromatography Affinity Chromatography-MS Compound->Affinity_Chromatography Kinome_Profiling Kinome Profiling Compound->Kinome_Profiling CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA Phenotypic_Screening Phenotypic Screening Compound->Phenotypic_Screening Target_Hypotheses Target Hypotheses Molecular_Docking->Target_Hypotheses Pharmacophore_Screening->Target_Hypotheses ML_Prediction->Target_Hypotheses Affinity_Chromatography->Target_Hypotheses Kinome_Profiling->Target_Hypotheses CETSA->Target_Hypotheses Phenotypic_Screening->Target_Hypotheses Target_Validation Target Validation & Pathway Analysis Target_Hypotheses->Target_Validation

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for 3-amino-N-(3-methoxyphenyl)benzamide: A Detailed Guide for Researchers

Introduction and Significance 3-amino-N-(3-methoxyphenyl)benzamide is a bespoke chemical entity with significant potential in medicinal chemistry and drug development. Its structure, featuring a central benzamide scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Significance

3-amino-N-(3-methoxyphenyl)benzamide is a bespoke chemical entity with significant potential in medicinal chemistry and drug development. Its structure, featuring a central benzamide scaffold with amino and methoxy functionalities, presents a versatile platform for the synthesis of a diverse array of derivatives. The strategic placement of these functional groups allows for the exploration of structure-activity relationships in the development of novel therapeutic agents. This application note provides a comprehensive, two-step protocol for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide, commencing with the formation of the amide bond followed by the reduction of a nitro group. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and critical safety information to ensure a successful and safe synthesis.

Overall Synthetic Scheme

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide is achieved through a two-step process. The first step involves the acylation of 3-methoxyaniline with 3-nitrobenzoyl chloride to form the intermediate, N-(3-methoxyphenyl)-3-nitrobenzamide. The subsequent step is the selective reduction of the nitro group to an amine using tin(II) chloride, yielding the final product.

Synthetic_Scheme cluster_0 Step 1: Amide Formation cluster_1 Step 2: Nitro Reduction A 3-Nitrobenzoyl Chloride C N-(3-methoxyphenyl)-3-nitrobenzamide A->C Pyridine, CH2Cl2, 0°C to rt B 3-Methoxyaniline B->C Pyridine, CH2Cl2, 0°C to rt D 3-amino-N-(3-methoxyphenyl)benzamide C->D SnCl2·2H2O, HCl, Ethanol, Reflux

Caption: Overall two-step synthesis of 3-amino-N-(3-methoxyphenyl)benzamide.

Part 1: Synthesis of N-(3-methoxyphenyl)-3-nitrobenzamide

This initial step involves the formation of an amide bond between 3-nitrobenzoyl chloride and 3-methoxyaniline. This reaction is a classic example of a Schotten-Baumann reaction, where an acyl chloride reacts with an amine in the presence of a base.

Mechanistic Insight: The Schotten-Baumann Reaction

The Schotten-Baumann reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of 3-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-nitrobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group. A base, such as pyridine, is used to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[1][2]

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Nitrobenzoyl chloride185.5610.01.86 g
3-Methoxyaniline123.1510.01.23 g (1.12 mL)
Pyridine79.1012.00.95 g (0.97 mL)
Dichloromethane (DCM)84.93-50 mL
1 M Hydrochloric Acid (HCl)36.46-2 x 25 mL
Saturated Sodium Bicarbonate84.01-2 x 25 mL
Brine--25 mL
Anhydrous Magnesium Sulfate120.37-~2 g
Ethanol46.07-As needed

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-methoxyaniline (1.23 g, 10.0 mmol) and pyridine (0.95 g, 12.0 mmol) in 40 mL of dichloromethane (DCM).

  • Addition of Acyl Chloride: Cool the solution to 0 °C in an ice bath. In a separate beaker, dissolve 3-nitrobenzoyl chloride (1.86 g, 10.0 mmol) in 10 mL of DCM. Add this solution dropwise to the stirred amine solution over 15-20 minutes, ensuring the temperature remains below 5 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 25 mL of 1 M HCl (twice), 25 mL of saturated sodium bicarbonate solution (twice), and 25 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Cool the solution to room temperature and then in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of N-(3-methoxyphenyl)-3-nitrobenzamide
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: Expected in the range of 130-135 °C.

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.75 (t, J = 1.9 Hz, 1H), ~8.40 (ddd, J = 8.2, 2.3, 1.1 Hz, 1H), ~8.25 (dt, J = 7.8, 1.3 Hz, 1H), ~7.90 (s, 1H, -NH), ~7.70 (t, J = 7.9 Hz, 1H), ~7.40 (t, J = 2.2 Hz, 1H), ~7.30 (t, J = 8.2 Hz, 1H), ~7.15 (ddd, J = 8.0, 2.0, 0.9 Hz, 1H), ~6.70 (ddd, J = 8.3, 2.5, 0.8 Hz, 1H), ~3.85 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~164.5, ~160.2, ~148.5, ~139.1, ~136.5, ~133.8, ~130.0, ~129.9, ~127.0, ~121.8, ~112.5, ~110.8, ~105.9, ~55.4.

Part 2: Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide

The second step is the reduction of the aromatic nitro group of the intermediate to a primary amine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.

Mechanistic Insight: Reduction of Nitroarenes with Tin(II) Chloride

The reduction of an aromatic nitro group with tin(II) chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid is a classic method in organic synthesis.[3] The reaction proceeds through a series of electron and proton transfers. The tin(II) ion acts as the reducing agent, donating electrons to the nitro group. The reaction is believed to proceed through nitroso and hydroxylamine intermediates, which are further reduced to the final amine.[4] The acidic environment is crucial as it protonates the oxygen atoms of the nitro group, facilitating their removal as water.

Nitro_Reduction_Mechanism cluster_0 Stepwise Reduction Ar-NO2 Ar-NO2 Ar-NO Ar-NO Ar-NO2->Ar-NO  +2e-, +2H+ -H2O Ar-NHOH Ar-NHOH Ar-NO->Ar-NHOH  +2e-, +2H+ Ar-NH2 Ar-NH2 Ar-NHOH->Ar-NH2  +2e-, +2H+ -H2O

Caption: Simplified pathway for the reduction of a nitroarene to an aniline.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(3-methoxyphenyl)-3-nitrobenzamide272.265.01.36 g
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)225.6325.05.64 g
Concentrated Hydrochloric Acid (HCl)36.46-~5 mL
Ethanol46.07-50 mL
5 M Sodium Hydroxide (NaOH)40.00-As needed (~30 mL)
Ethyl Acetate88.11-3 x 50 mL
Brine--25 mL
Anhydrous Sodium Sulfate142.04-~2 g

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend N-(3-methoxyphenyl)-3-nitrobenzamide (1.36 g, 5.0 mmol) in 50 mL of ethanol.

  • Addition of Reagents: Add tin(II) chloride dihydrate (5.64 g, 25.0 mmol) to the suspension, followed by the slow addition of 5 mL of concentrated hydrochloric acid.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3-4 hours. The reaction mixture should become a clear solution. Monitor the disappearance of the starting material by TLC (7:3 hexane/ethyl acetate).

  • Quenching and Basification: After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice (~50 g). Slowly add 5 M sodium hydroxide solution with vigorous stirring until the pH of the solution is basic (pH 8-9). A white precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). The tin salts may make the separation of layers difficult; filtration through a pad of celite before extraction can be beneficial.

  • Washing and Drying: Combine the organic extracts and wash with 25 mL of brine. Dry the organic layer over anhydrous sodium sulfate.

  • Concentration and Purification: Filter off the drying agent and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization of 3-amino-N-(3-methoxyphenyl)benzamide
  • Appearance: White to off-white solid.

  • Melting Point: Expected in the range of 150-155 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~10.1 (s, 1H, -NH), ~7.45 (t, J = 2.1 Hz, 1H), ~7.25 (t, J = 8.1 Hz, 1H), ~7.15 (t, J = 7.8 Hz, 1H), ~7.10 (dd, J = 7.8, 1.4 Hz, 1H), ~7.00 (s, 1H), ~6.90 (dd, J = 8.0, 1.8 Hz, 1H), ~6.65 (dd, J = 8.3, 2.3 Hz, 1H), ~5.30 (s, 2H, -NH₂), ~3.75 (s, 3H, -OCH₃).

  • ¹³C NMR (101 MHz, DMSO-d₆): δ (ppm) ~166.0, ~160.1, ~149.0, ~140.8, ~135.5, ~129.5, ~129.0, ~118.5, ~117.4, ~114.2, ~112.0, ~110.5, ~105.5, ~55.1.

Safety and Handling

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Reagent-Specific Precautions:

  • 3-Nitrobenzoyl chloride: Corrosive and moisture-sensitive. It can cause severe skin burns and eye damage. Handle with care, avoiding inhalation of dust and contact with skin and eyes. Store in a cool, dry place under an inert atmosphere.

  • 3-Methoxyaniline: Toxic if swallowed, in contact with skin, or if inhaled.[2][5] It is a suspected mutagen. Avoid exposure and handle in a fume hood. Store away from oxidizing agents.

  • Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Use in a well-ventilated area.

  • Tin(II) Chloride: Corrosive and may cause sensitization by skin contact.[1][4] Avoid creating dust. In case of a spill, sweep up the solid material and place it in a suitable container for disposal.

Waste Disposal:

All chemical waste should be disposed of in accordance with local, state, and federal regulations.

  • Organic Solvents: Collect in a designated halogenated or non-halogenated solvent waste container.

  • Aqueous Waste: Neutralize acidic and basic aqueous waste before disposal. Aqueous waste containing tin salts should be treated as heavy metal waste and disposed of accordingly.

  • Solid Waste: Collect solid chemical waste, including any contaminated celite, in a designated solid waste container.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable compound for further investigation in their drug discovery and development programs. The inclusion of mechanistic insights and characterization data serves to enhance the understanding and reproducibility of the synthesis.

References

  • J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Retrieved from [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. Retrieved from [Link]

  • Arkivoc. (2025). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Nitrobenzoyl chloride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI. Retrieved from [Link]

  • askIITians. (2025, July 16). Reduction of aromatic nitro compounds using Sn and HCl gives. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methoxyphenyl)-benzamide. Retrieved from [Link]

Sources

Application

Application Note: High-Purity Isolation of 3-amino-N-(3-methoxyphenyl)benzamide using Optimized Silica Gel Column Chromatography

Abstract This application note provides a detailed protocol for the purification of 3-amino-N-(3-methoxyphenyl)benzamide, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The method...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the purification of 3-amino-N-(3-methoxyphenyl)benzamide, a key intermediate in pharmaceutical synthesis, using silica gel column chromatography. The methodology is designed to address the compound's unique polarity, imparted by its aromatic rings, amide linkage, and amino and methoxy functional groups. This guide offers a step-by-step workflow, from slurry preparation and column packing to fraction analysis, ensuring high recovery and purity of the target compound. The principles and techniques described herein are broadly applicable to the purification of other moderately polar aromatic amides.

Introduction

3-amino-N-(3-methoxyphenyl)benzamide is a chemical intermediate whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients. Its molecular structure, featuring both hydrogen bond donors (amine, amide) and acceptors (amide, methoxy ether), along with two aromatic rings, results in a moderate polarity. This characteristic makes column chromatography an ideal purification technique.[1] This document outlines a robust and reproducible method for its purification, leveraging the principles of normal-phase chromatography.[2]

The fundamental principle of this separation relies on the differential partitioning of the target compound and its impurities between a polar stationary phase (silica gel) and a less polar mobile phase.[2] By carefully selecting the solvent system, a high degree of separation can be achieved, yielding the desired compound with excellent purity.

Compound Characteristics

  • IUPAC Name: 3-amino-N-(3-methoxyphenyl)benzamide

  • Molecular Formula: C₁₄H₁₄N₂O₂

  • Molecular Weight: 242.27 g/mol

  • Key Functional Groups: Primary amine, secondary amide, methoxy ether, two aromatic rings.

  • Anticipated Polarity: Moderately polar, soluble in polar organic solvents like ethyl acetate, acetone, and methanol. Its aromatic nature also allows for some solubility in less polar solvents like dichloromethane.

Chromatographic Method Development

Stationary Phase Selection

Silica gel (SiO₂) is the stationary phase of choice for this application. Its slightly acidic nature and high density of surface silanol groups (Si-OH) provide strong hydrogen bonding interactions, which are effective for separating compounds with polar functional groups like amines and amides.[1][3] For optimal resolution, a silica gel with a particle size of 60-120 mesh and a pore size of 60 Å is recommended.

Mobile Phase Optimization using Thin-Layer Chromatography (TLC)

Prior to performing column chromatography, it is essential to determine the optimal mobile phase composition using Thin-Layer Chromatography (TLC).[4] TLC is a rapid and material-sparing technique to screen various solvent systems.

Protocol for TLC Analysis:

  • Plate Preparation: Use commercially available silica gel TLC plates with a fluorescent indicator (F₂₅₄).

  • Sample Preparation: Dissolve a small amount of the crude 3-amino-N-(3-methoxyphenyl)benzamide in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1-2 mg/mL.

  • Spotting: Using a capillary tube, spot a small amount of the dissolved sample onto the baseline of the TLC plate.

  • Development: Place the TLC plate in a developing chamber containing a pre-equilibrated atmosphere of the chosen mobile phase.

  • Visualization: After the solvent front has reached near the top of the plate, remove it and visualize the spots under UV light (254 nm).[5][6][7] The aromatic nature of the compound will make it UV-active, appearing as a dark spot on the fluorescent background.[8] Further visualization can be achieved using an iodine chamber or a potassium permanganate stain, which reacts with the oxidizable amino group.[5][9]

  • Rf Calculation: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. For effective separation on a column, an Rf value between 0.25 and 0.35 for the target compound is ideal.[9]

Recommended Starting Solvent Systems for TLC:

A gradient of ethyl acetate in hexanes is a common and effective mobile phase for separating moderately polar compounds.[3]

  • System 1: 30:70 Ethyl Acetate/Hexane

  • System 2: 50:50 Ethyl Acetate/Hexane

  • System 3: 70:30 Ethyl Acetate/Hexane

Adjust the ratio of ethyl acetate to hexane to achieve the target Rf value. If the compound remains at the baseline, increase the polarity by increasing the proportion of ethyl acetate. If the compound runs with the solvent front, decrease the polarity.

Detailed Protocol for Column Chromatography

Materials and Equipment
Material/Equipment Specifications
Stationary Phase Silica Gel (60-120 mesh, 60 Å pore size)
Mobile Phase Hexanes and Ethyl Acetate (HPLC grade)
Chromatography Column Glass column with a stopcock (diameter and length appropriate for the scale)
Sample Crude 3-amino-N-(3-methoxyphenyl)benzamide
Collection Vessels Test tubes or flasks
TLC Supplies Silica gel plates (F₂₅₄), developing chamber, UV lamp
Other Sand, cotton or glass wool, beaker, funnel, spatula
Column Packing (Wet Slurry Method)

The wet slurry method is recommended as it minimizes the chances of air bubbles and cracks in the stationary phase, which can lead to poor separation.[1]

  • Preparation: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

  • Slurry Formation: In a beaker, weigh the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar mobile phase (e.g., 10% ethyl acetate in hexanes) to the silica gel to form a uniform slurry.

  • Packing: With the stopcock open, pour the slurry into the column using a funnel. Gently tap the sides of the column to ensure even packing.

G cluster_prep Column Preparation cluster_slurry Slurry Formation cluster_packing Packing and Equilibration p1 Plug with Cotton/Glass Wool p2 Add Layer of Sand p1->p2 s1 Weigh Silica Gel s2 Add Initial Mobile Phase s1->s2 s3 Mix to Uniform Slurry s2->s3 pk1 Pour Slurry into Column pk2 Tap to Settle pk1->pk2 pk3 Add Top Layer of Sand pk2->pk3 pk4 Equilibrate with Mobile Phase pk3->pk4

Caption: Workflow for Column Packing.

Sample Loading
  • Dissolution: Dissolve the crude 3-amino-N-(3-methoxyphenyl)benzamide in a minimal amount of a polar solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Adsorption: Add a small amount of silica gel to the dissolved sample and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. This dry-loading method often results in better separation than direct liquid loading.

  • Loading: Carefully add the silica-adsorbed sample to the top of the column.

Elution and Fraction Collection
  • Initial Elution: Begin eluting the column with the mobile phase determined from the TLC analysis (the one giving an Rf of ~0.3).

  • Gradient Elution: If separation between the desired product and impurities is not sufficient, a gradient elution can be employed. This involves gradually increasing the polarity of the mobile phase by increasing the percentage of ethyl acetate. This will sequentially elute compounds of increasing polarity.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions should be consistent (e.g., 5-10 mL).

  • Monitoring: Monitor the collected fractions by TLC to identify which fractions contain the pure product. Spot a small amount from each fraction on a TLC plate and develop it. Fractions with a single spot corresponding to the Rf of the desired product should be combined.

G cluster_loading Sample Loading cluster_elution Elution cluster_collection Collection & Analysis l1 Dissolve Crude Product l2 Adsorb onto Silica Gel l1->l2 l3 Evaporate Solvent l2->l3 l4 Load onto Column l3->l4 e1 Start with Low Polarity Mobile Phase l4->e1 e2 Gradually Increase Polarity (Gradient) e1->e2 c1 Collect Fractions e2->c1 c2 Monitor Fractions by TLC c1->c2 c3 Combine Pure Fractions c2->c3

Caption: Elution and Fraction Collection Workflow.

Product Isolation

Combine the fractions containing the pure 3-amino-N-(3-methoxyphenyl)benzamide. Remove the solvent using a rotary evaporator. The resulting solid can be further dried under high vacuum to remove any residual solvent.

Purity Assessment

The purity of the isolated compound should be assessed using appropriate analytical techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed in an appropriate solvent system indicates high purity.

  • Melting Point: A sharp melting point range close to the literature value is indicative of a pure compound.

  • Spectroscopic Methods (NMR, IR, Mass Spectrometry): These techniques can confirm the chemical structure and identify any remaining impurities.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Incorrect mobile phase polarity. Column overloading. Cracks or channels in the column.Re-optimize the mobile phase using TLC.[4] Use a smaller amount of crude material. Repack the column carefully using the wet slurry method.[1]
Compound Stuck on the Column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase (increase the percentage of ethyl acetate). A small amount of methanol (1-2%) can be added to the mobile phase to elute highly polar compounds.
Tailing of Spots on TLC/Column Compound is too acidic or basic for silica gel.Add a small amount of a modifier to the mobile phase. For basic compounds like amines, adding 0.1-1% triethylamine can improve peak shape.[10] For acidic compounds, a similar amount of acetic acid can be added.

Conclusion

The described column chromatography method provides a reliable and efficient means for purifying 3-amino-N-(3-methoxyphenyl)benzamide. By following the detailed steps for mobile phase optimization, column packing, and fraction analysis, researchers can consistently obtain this key intermediate in high purity, which is crucial for subsequent stages of drug development and synthesis.

References

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. (2022-04-07). Available from: [Link]

  • Chemistry LibreTexts. 5.7: Visualizing TLC Plates. (2025-08-21). Available from: [Link]

  • University of California, Los Angeles. TLC Visualization Methods. Available from: [Link]

  • Labster. TLC Visualization Methods - Theory pages. Available from: [Link]

  • Columbia University. Column chromatography. Available from: [Link]

  • Guo, K., & Chen, Y. (2010).
  • Biocompare. Chromatography Column Selection Guide. (2023-05-18). Available from: [Link]

  • Royal Society of Chemistry. Simple and rapid detection of aromatic amines using a thin layer chromatography plate. (2010). Available from: [Link]

  • Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. (2025-01-27). Available from: [Link]

  • University of Toronto. Column chromatography. Available from: [Link]

  • Ouyang, J., et al. (2019). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 24(21), 3882.
  • University of Colorado Boulder. Column Chromatography. Available from: [Link]

  • Sciencemadness.org. Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. (2017-10-06). Available from: [Link]

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Method

Analytical Techniques for the Characterization of 3-amino-N-(3-methoxyphenyl)benzamide: Application Notes and Protocols

Abstract This document provides a comprehensive guide to the analytical techniques essential for the robust characterization of 3-amino-N-(3-methoxyphenyl)benzamide, a key intermediate in pharmaceutical and materials sci...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the analytical techniques essential for the robust characterization of 3-amino-N-(3-methoxyphenyl)benzamide, a key intermediate in pharmaceutical and materials science research. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a foundational framework for identity, purity, and stability assessment. Methodologies covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Mass Spectrometry (MS) for structural confirmation, Nuclear Magnetic Resonance (NMR) for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group analysis. Each section is grounded in established scientific principles, with a focus on experimental causality and adherence to validation standards, such as those outlined by the International Council for Harmonisation (ICH).[1][2][3][4][5]

Introduction: The Analytical Imperative

The compound 3-amino-N-(3-methoxyphenyl)benzamide is an aromatic amide, a structural motif prevalent in a wide array of biologically active molecules.[6][7] The precise characterization of this molecule is a critical prerequisite for its advancement in any research or development pipeline. The presence of multiple functional groups—a primary amine, a secondary amide, an ether, and two distinct aromatic rings—necessitates a multi-faceted analytical approach to confirm its chemical identity and assess its purity with a high degree of confidence.

The analytical strategy outlined in this guide is designed to be a self-validating system. By employing orthogonal techniques, where each method probes different physicochemical properties of the molecule, a comprehensive and trustworthy characterization is achieved. This approach is in alignment with the principles of analytical procedure validation, which aim to demonstrate that a method is suitable for its intended purpose.[3]

Chromatographic Analysis for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining the purity of 3-amino-N-(3-methoxyphenyl)benzamide and for quantifying its concentration in various sample matrices. A reverse-phase HPLC (RP-HPLC) method is generally suitable for aromatic amides.[8][9][10]

Rationale for Method Development

The choice of a C18 stationary phase is based on its hydrophobicity, which provides effective retention for aromatic compounds. The mobile phase, a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer, is optimized to achieve adequate separation of the main compound from potential impurities. The inclusion of a buffer is critical to control the ionization state of the primary amino group, thereby ensuring consistent retention times and sharp peak shapes. A UV detector is selected due to the presence of chromophoric aromatic rings in the analyte.

Experimental Protocol: RP-HPLC

Objective: To determine the purity of 3-amino-N-(3-methoxyphenyl)benzamide by assessing the area percentage of the main peak.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)[8][9]

  • 3-amino-N-(3-methoxyphenyl)benzamide reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile and a buffered aqueous phase (e.g., 0.01 M phosphate buffer, pH adjusted to 3.0 with phosphoric acid) in a suitable ratio (e.g., 50:50 v/v). For MS compatibility, replace the phosphate buffer with 0.1% formic acid in water.

  • Standard and Sample Preparation: Accurately weigh and dissolve the reference standard and sample in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection Wavelength: 254 nm (or a more specific wavelength determined by UV-Vis spectroscopy)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Data Interpretation: Calculate the purity of the sample by determining the area percentage of the main peak relative to the total peak area.

Data Presentation: HPLC Purity Assessment
ParameterRecommended ValueRationale
ColumnC18, 4.6 x 150 mm, 5 µmStandard for reverse-phase separation of aromatic compounds.
Mobile PhaseAcetonitrile:Buffer (e.g., 50:50)Provides good resolution and peak shape.
Flow Rate1.0 mL/minOptimal for standard bore columns.
Temperature30 °CEnsures reproducible retention times.
DetectionUV at 254 nmAromatic rings provide strong UV absorbance.
Troubleshooting and Optimization
  • Peak Tailing: The basic amino group can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. Adding a competing base like triethylamine (0.1%) to the mobile phase or lowering the mobile phase pH can mitigate this issue.[11]

  • Poor Resolution: To improve the separation between the main peak and impurities, adjust the mobile phase composition (e.g., decrease the organic solvent percentage), lower the flow rate, or switch to a column with a different stationary phase or smaller particle size.[11]

Mass Spectrometry for Structural Confirmation

Mass Spectrometry (MS) is a powerful technique for confirming the molecular weight of 3-amino-N-(3-methoxyphenyl)benzamide and providing structural information through fragmentation analysis. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.

Expected Fragmentation Patterns

The fragmentation of aromatic amides in the mass spectrometer is influenced by the stability of the resulting ions.[12] Common fragmentation pathways for N-aryl benzamides involve cleavage of the amide bond.[13]

dot

parent [M+H]+ frag1 Benzoyl Cation parent->frag1 Loss of 3-methoxyaniline frag2 Aminophenyl Cation parent->frag2 Loss of 3-aminobenzamide neutral1 3-Methoxyaniline neutral2 3-Aminobenzamide

Caption: Predicted major fragmentation pathways.

Experimental Protocol: LC-MS

Objective: To confirm the molecular weight and obtain fragmentation data for structural elucidation.

Instrumentation and Materials:

  • LC-MS system with an ESI source

  • HPLC conditions as described in Section 2.2 (using a volatile mobile phase like acetonitrile and water with formic acid)

  • Sample of 3-amino-N-(3-methoxyphenyl)benzamide dissolved in the mobile phase

Procedure:

  • Infusion or LC-MS Analysis: The sample can be directly infused into the mass spectrometer or analyzed via an LC-MS system.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Scan Range: m/z 50-500

    • Capillary Voltage: 3-4 kV

    • Cone Voltage: 20-40 V (for initial full scan)

  • Tandem MS (MS/MS): To induce fragmentation, select the protonated molecular ion ([M+H]+) as the precursor ion and apply collision-induced dissociation (CID).

Data Presentation: Expected Mass Spectral Data
IonCalculated m/zDescription
[M+H]⁺243.11Protonated molecular ion
Fragment 1105.03Benzoyl cation
Fragment 2124.073-Methoxyphenylaminyl cation

Nuclear Magnetic Resonance for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for an unambiguous assignment of the structure of 3-amino-N-(3-methoxyphenyl)benzamide.

Predicted ¹H and ¹³C NMR Spectral Features

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine and amide protons, and the methoxy group protons. The chemical shifts and coupling patterns provide valuable information about the substitution pattern of the aromatic rings. The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbon, the aromatic carbons, and the methoxy carbon.

Experimental Protocol: NMR Spectroscopy

Objective: To obtain detailed structural information for unambiguous identification.

Instrumentation and Materials:

  • NMR spectrometer (e.g., 400 or 500 MHz)

  • NMR tubes

  • Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • Sample of 3-amino-N-(3-methoxyphenyl)benzamide

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

  • 2D NMR (Optional but Recommended): For complete assignment, consider acquiring 2D NMR spectra such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

dot

start Dissolve Sample h_nmr Acquire 1H NMR start->h_nmr c_nmr Acquire 13C NMR start->c_nmr two_d_nmr Acquire 2D NMR (COSY, HSQC) h_nmr->two_d_nmr c_nmr->two_d_nmr analysis Spectral Analysis & Structure Confirmation two_d_nmr->analysis

Caption: NMR experimental workflow.

Infrared Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Characteristic Infrared Absorption Bands

The FTIR spectrum of 3-amino-N-(3-methoxyphenyl)benzamide is expected to show characteristic absorption bands for the N-H, C=O, C-O, and C-N bonds, as well as absorptions related to the aromatic rings.[19]

Experimental Protocol: FTIR Spectroscopy

Objective: To confirm the presence of key functional groups.

Instrumentation and Materials:

  • FTIR spectrometer (e.g., with an ATR accessory)

  • Sample of 3-amino-N-(3-methoxyphenyl)benzamide

Procedure:

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Data Presentation: Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-H (Amine & Amide)Stretching
1680-1630C=O (Amide I)Stretching
1600-1500N-H (Amide II)Bending
1250-1000C-O (Ether)Stretching
1600, 1475C=C (Aromatic)Stretching

Conclusion

The analytical methodologies presented in this guide provide a robust framework for the comprehensive characterization of 3-amino-N-(3-methoxyphenyl)benzamide. The integration of chromatographic, spectrometric, and spectroscopic techniques ensures a high level of confidence in the identity, purity, and structural integrity of this important chemical entity. Adherence to these protocols and the principles of analytical validation will support the successful application of this compound in research and development.

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  • Figure S41. FTIR spectrum of N-benzylbenzamide (7). - ResearchGate. Available from: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). - ResearchGate. Available from: [Link]

  • Benzamide, 3-amino-N,N-diphenyl- - Optional[13C NMR] - Chemical Shifts - SpectraBase. Available from: [Link]

Sources

Application

Using 3-amino-N-(3-methoxyphenyl)benzamide in kinase inhibitor synthesis

Application Note & Protocols Topic: 3-Amino-N-(3-methoxyphenyl)benzamide as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors Abstract Protein kinases are critical regulators of cellular signaling and rep...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: 3-Amino-N-(3-methoxyphenyl)benzamide as a Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors

Abstract

Protein kinases are critical regulators of cellular signaling and represent one of the most important target classes in modern drug discovery, particularly in oncology. The benzamide moiety is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous approved kinase inhibitors.[1][2] This document provides a detailed guide on the strategic use of 3-amino-N-(3-methoxyphenyl)benzamide , a key building block for the synthesis of potent and selective kinase inhibitors. We will explore the medicinal chemistry rationale, provide detailed, field-proven synthetic protocols, and outline methods for characterization and preliminary biological evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction: The Strategic Value of the Benzamide Scaffold

The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer. Small molecule kinase inhibitors have revolutionized treatment paradigms by targeting the ATP-binding site of specific kinases, thereby blocking downstream signaling pathways that drive disease progression.[3] Within the vast chemical space of kinase inhibitors, structures containing the benzamide core are particularly prominent.[2]

The subject of this note, 3-amino-N-(3-methoxyphenyl)benzamide , offers a compelling starting point for inhibitor design due to its intrinsic structural features:

  • The 3-Amino Group: This primary aromatic amine serves as a crucial reactive handle. It is ideally positioned for modification, typically via coupling reactions, to introduce a "hinge-binding" moiety—a heterocyclic system that forms key hydrogen bonds with the kinase's hinge region.[4]

  • The N-(3-methoxyphenyl) Moiety: This portion of the molecule is designed to occupy a hydrophobic pocket adjacent to the ATP-binding site. The methoxy group can form specific interactions and its position on the phenyl ring can be critical for optimizing potency and selectivity.

  • The Central Amide Linker: This robust amide bond provides a stable connection between the two key pharmacophoric elements, ensuring correct orientation within the kinase active site.

This application note will guide the user through the synthesis of a representative Bcr-Abl inhibitor, demonstrating the practical application of this scaffold.

Medicinal Chemistry Rationale and Design Strategy

Many potent kinase inhibitors, such as Imatinib (Gleevec), are classified as "Type II" inhibitors. These molecules bind to and stabilize the inactive "DFG-out" conformation of the kinase, where the conserved Asp-Phe-Gly motif is flipped. This offers a route to achieving greater selectivity compared to inhibitors that target the more conserved active conformation. The design strategy for inhibitors derived from 3-amino-N-(3-methoxyphenyl)benzamide often aims to create such Type II inhibitors.

The general synthetic strategy involves a convergent approach where the benzamide core is coupled with a suitable heterocyclic partner.

G cluster_0 Core Scaffold cluster_1 Hinge-Binding Moiety cluster_2 Synthesis cluster_3 Final Product Scaffold 3-Amino-N-(3-methoxyphenyl)benzamide Reaction Palladium-Catalyzed Cross-Coupling Reaction (e.g., Buchwald-Hartwig Amination) Scaffold->Reaction Partner Halogenated Heterocycle (e.g., 2-chloropyrimidine derivative) Partner->Reaction Inhibitor Potent & Selective Kinase Inhibitor Reaction->Inhibitor

Caption: General design strategy for kinase inhibitor synthesis.

Experimental Protocols

The following protocols are presented as a self-validating workflow, including precursor synthesis, the final coupling reaction, and necessary quality control checks.

Protocol 1: Synthesis of Precursor 3-Amino-N-(3-methoxyphenyl)benzamide (3)

This synthesis begins with the coupling of 3-nitrobenzoyl chloride with 3-methoxyaniline, followed by the reduction of the nitro group.

G cluster_workflow Precursor Synthesis Workflow Start Start Materials: - 3-Nitrobenzoyl Chloride (1) - 3-Methoxyaniline (2) Step1 Step 1: Amide Coupling (Schotten-Baumann) Start->Step1 Intermediate Intermediate: 3-Nitro-N-(3-methoxyphenyl)benzamide Step1->Intermediate Formation of Amide Step2 Step 2: Nitro Reduction (e.g., SnCl2·2H2O) Intermediate->Step2 Product Final Precursor (3): 3-Amino-N-(3-methoxyphenyl)benzamide Step2->Product Formation of Amine QC QC Analysis: - TLC Monitoring - NMR for Structure - LC-MS for Purity Product->QC G cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes BCR_ABL Bcr-Abl (Constitutively Active Kinase) RAS_RAF RAS -> RAF -> MEK -> ERK BCR_ABL->RAS_RAF PI3K_AKT PI3K -> AKT -> mTOR BCR_ABL->PI3K_AKT STAT5 JAK -> STAT5 BCR_ABL->STAT5 Inhibitor Synthesized Inhibitor (e.g., from Benzamide Scaffold) Inhibitor->BCR_ABL BLOCKS Proliferation Cell Proliferation & Survival RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis STAT5->Proliferation

Sources

Method

Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-amino-N-(3-methoxyphenyl)benzamide in Human Plasma

Abstract This application note describes a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-amino-N-(3-methoxyphenyl)benzamide in huma...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a detailed, validated, and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-amino-N-(3-methoxyphenyl)benzamide in human plasma. The protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for regulated bioanalysis in pharmacokinetic and drug metabolism studies.

Introduction and Scientific Rationale

3-amino-N-(3-methoxyphenyl)benzamide is a substituted benzamide, a chemical scaffold of significant interest in medicinal chemistry and drug development.[1] The development of novel therapeutics requires robust and reliable bioanalytical methods to accurately characterize their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its superior sensitivity, specificity, and speed.[2][3]

The core challenge in bioanalysis is the selective quantification of a target analyte within a complex biological matrix like plasma, which is abundant in proteins, lipids, and other endogenous components.[4] This protocol is designed to address this challenge through:

  • Efficient Sample Preparation: Utilizing protein precipitation, a rapid and effective technique to remove the majority of proteinaceous interferents.[5][6]

  • Optimized Chromatography: Employing reversed-phase chromatography to achieve sharp, symmetrical peaks and baseline separation from matrix components.

  • Highly Specific Mass Spectrometric Detection: Using the Multiple Reaction Monitoring (MRM) mode, which provides two layers of mass selection (precursor and product ion), ensuring exceptional specificity and minimizing false positives.[7][8]

This document provides a comprehensive, step-by-step guide grounded in established bioanalytical principles and regulatory expectations.[9][10]

Analyte Physicochemical Properties

A foundational understanding of the analyte's properties is critical for rational method development.

PropertyValueSource & Justification
Chemical Structure Chemical Structure of 3-amino-N-(3-methoxyphenyl)benzamideThe structure contains two primary amine groups and an amide linkage, which are basic sites readily protonated. This strongly suggests that positive mode electrospray ionization (ESI+) will be the most sensitive ionization technique.[11]
Molecular Formula C₁₄H₁₄N₂O₂-
Molecular Weight 242.27 g/mol [12]
Monoisotopic Mass 242.1055 DaThe theoretical m/z for the protonated molecule [M+H]⁺ is 243.1128 . This will be the target precursor ion in Q1 of the mass spectrometer.
Predicted XLogP3 2.5 This value indicates moderate lipophilicity, making the analyte well-suited for retention and separation on a standard C18 reversed-phase column.

Experimental Design & Protocols

Overall Analytical Workflow

The entire process, from sample receipt to data generation, follows a systematic and validated pathway to ensure data integrity.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (50 µL) ISTD Add Internal Standard (ISTD) Sample->ISTD Precipitate Protein Precipitation (150 µL Cold ACN) ISTD->Precipitate Vortex Vortex Mix & Centrifuge Precipitate->Vortex Supernatant Transfer Supernatant Vortex->Supernatant LC UPLC Separation (C18 Column) Supernatant->LC MS Tandem MS Detection (ESI+, MRM Mode) LC->MS Data Data Acquisition & Quantification MS->Data

Caption: High-level workflow from sample preparation to data analysis.

Materials and Reagents
  • Analyte: 3-amino-N-(3-methoxyphenyl)benzamide reference standard (>98% purity)

  • Internal Standard (ISTD): Structurally similar compound, e.g., 3-Amino-N-methylbenzamide or a stable isotope-labeled version of the analyte.[13]

  • Solvents: Acetonitrile (ACN) and Methanol (MeOH) (LC-MS grade), Formic Acid (reagent grade), Deionized Water (18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K₂EDTA anticoagulant).

  • Labware: 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials.

Protocol 1: Preparation of Standards and QC Samples

Causality: Accurate quantification relies on a calibration curve prepared in the same biological matrix as the unknown samples to compensate for matrix effects.

  • Primary Stock Solution (1 mg/mL): Accurately weigh ~5 mg of the reference standard and dissolve in 100% MeOH to a final volume of 5 mL.

  • Working Stock Solutions: Perform serial dilutions of the Primary Stock Solution with 50:50 ACN:Water to prepare intermediate working stocks.

  • Calibration Curve Standards (1–1000 ng/mL): Spike appropriate volumes of the working stocks into blank human plasma to create a calibration curve with at least 8 non-zero concentration levels.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at four levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

Protocol 2: Plasma Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) with acetonitrile is a widely used technique for its simplicity and effectiveness in removing high-abundance proteins from plasma samples.[4][14] Adding a 3:1 ratio of cold ACN to plasma ensures efficient protein crashing.[15]

  • Aliquot 50 µL of plasma (standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the ISTD working solution.

  • Add 150 µL of cold (–20°C) acetonitrile.

  • Vortex vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Rationale for Parameter Selection: The chosen parameters are designed to provide robust chromatographic retention, efficient ionization, and highly specific detection for the target analyte. The use of formic acid in the mobile phase provides a source of protons (H+) to facilitate ionization in ESI+ mode and improves chromatographic peak shape.[5]

Liquid Chromatography (LC) Conditions
ParameterSetting
System UPLC System
Column Reversed-Phase C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
2.5
3.5
3.6
5.0
Mass Spectrometry (MS) Conditions

The principle of MRM is the selective monitoring of a specific precursor-to-product ion transition, which confers high specificity and sensitivity.[16]

Q1 Q1 (Quadrupole 1) Precursor Ion Selection m/z 243.1 Q2 Q2 (Collision Cell) Fragmentation (CID) Q1->Q2 Precursor Ion Q3 Q3 (Quadrupole 3) Product Ion Selection m/z 123.1 Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Caption: Principle of Multiple Reaction Monitoring (MRM) for the analyte.

ParameterSetting
System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temp. 150°C
Desolvation Temp. 400°C
Gas Flow Manufacturer dependent (e.g., 800 L/hr)
Analysis Mode Multiple Reaction Monitoring (MRM)

MRM Transitions (Hypothetical - requires empirical determination)

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
Analyte (Quantifier) 243.1123.1 (loss of aminobenzamide)10025
Analyte (Qualifier) 243.192.1 (further fragmentation)10035
ISTD Dependent on ISTD usedDependent on ISTD used100Empirically optimized

Method Validation

The developed method must be validated according to regulatory guidelines, such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[10][17][18] Key validation parameters include:

  • Selectivity & Specificity: Analysis of blank plasma from multiple sources to ensure no interference at the retention time of the analyte and ISTD.

  • Linearity: Assessing the relationship between concentration and detector response over the defined range (e.g., 1–1000 ng/mL) with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Analyzing QC samples in replicate (n=5) on multiple days. Accuracy should be within ±15% (±20% at LLOQ) of the nominal concentration, and precision (%CV) should be ≤15% (≤20% at LLOQ).

  • Matrix Effect: Evaluating the ion suppression or enhancement caused by the plasma matrix.

  • Recovery: Assessing the efficiency of the extraction process.

  • Stability: Evaluating the stability of the analyte in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Conclusion

This application note presents a detailed, robust, and high-throughput LC-MS/MS method for the quantification of 3-amino-N-(3-methoxyphenyl)benzamide in human plasma. The protocol, from sample preparation to final analysis, is designed based on sound scientific principles and is ready for full validation according to industry standards. This method is well-suited for supporting drug development programs requiring accurate bioanalytical data.

References

  • Creative Proteomics. (n.d.). Multiple Reaction Monitoring Protein Quantitation Service. Retrieved from Creative Proteomics.

  • AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. AAPS.

  • Vlahou, A., et al. (2012). Applications of multiple reaction monitoring targeted proteomics assays in human plasma. Expert Review of Proteomics.

  • Addona, T. A., et al. (2009). Multiple Reaction Monitoring-based, Multiplexed, Absolute Quantitation of 45 Proteins in Human Plasma. Molecular & Cellular Proteomics.

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation - Guidance for Industry. FDA.

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. FDA.

  • Zhao, L., & Juck, M. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent Technologies, Inc.

  • U.S. Food and Drug Administration. (2020, April 29). Bioanalytical Method Validation Guidance for Industry. FDA.

  • Korfmacher, W. A. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International.

  • Janiszewski, J. S., et al. (2008). A fully automated plasma protein precipitation sample preparation method for LC-MS/MS bioanalysis. Journal of Chromatography B.

  • U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA.

  • Kuzyk, M. A. (2012). Multiple Reaction Monitoring. Circulation: Cardiovascular Genetics.

  • LabRulez. (n.d.). Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. LabRulez LCMS.

  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis.

  • Fu, X., et al. (2010). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18626083, N-(3-Amino-4-methoxyphenyl)-benzamide. PubChem.

  • BenchChem. (2025). Application Note: LC-MS Analysis of N-(1-hydroxypropan-2-yl)benzamide Synthesis. BenchChem.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104782283, 4-amino-3-methoxy-N-(3-methoxyphenyl)benzamide. PubChem.

  • Santa Cruz Biotechnology. (n.d.). 3-Amino-N-(4-methoxyphenyl)benzamide. SCBT.

  • Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules.

  • University of Bristol. (n.d.). Electrospray Ionization (ESI). Retrieved from University of Bristol.

  • Sigma-Aldrich. (n.d.). 3-METHOXY-N-[METHYL]BENZAMIDE. Sigma-Aldrich.

  • Kruve, A., et al. (2017). Think Negative: Finding the Best Electrospray Ionization/MS Mode for Your Analyte. Analytical Chemistry.

  • Wikipedia. (n.d.). Electrospray ionization. Retrieved from Wikipedia.

  • Leito, I., et al. (2016). Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration. PLOS ONE.

  • PubChemLite. (2025). Benzamide, p-amino-n-(3-(diethylamino)propyl)-n-(p-methoxybenzyl)-, hydrochloride. PubChemLite.

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. LGC Group.

  • Murray, C. (2012). Recent developments in the use of LCMS in process pharmaceutical chemistry. Organic Process Research & Development.

  • BLDpharm. (n.d.). 3-Amino-N-(3-methoxyphenyl)benzamide. BLDpharm.

  • BLDpharm. (n.d.). N-(3-Amino-4-methylphenyl)-3-methoxybenzamide. BLDpharm.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8426, 3-Amino-4-methoxybenzanilide. PubChem.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 676526, 3-Amino-N-methylbenzamide. PubChem.

  • Petsalo, A. (2011). Development of LC/MS techniques for plant and drug metabolism studies. University of Oulu.

  • Al-Shdefat, R., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. Journal of Applied Pharmaceutical Science.

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Application

Cell-based assays for 3-amino-N-(3-methoxyphenyl)benzamide derivatives

An Application Guide and Protocols for the Cellular Characterization of 3-amino-N-(3-methoxyphenyl)benzamide Derivatives Authored by a Senior Application Scientist Abstract The 3-aminobenzamide scaffold is a cornerstone...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocols for the Cellular Characterization of 3-amino-N-(3-methoxyphenyl)benzamide Derivatives

Authored by a Senior Application Scientist

Abstract

The 3-aminobenzamide scaffold is a cornerstone in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of certain cancers, particularly those with deficiencies in DNA repair pathways.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and execution of cell-based assays to characterize novel derivatives of 3-amino-N-(3-methoxyphenyl)benzamide. We move beyond simple protocols to explain the causal biochemistry, enabling users to generate robust, interpretable data. The proposed workflow follows a tiered approach, beginning with broad cell viability screening and progressing to specific mechanistic assays that probe the hallmarks of PARP inhibition: DNA damage accumulation, cell cycle arrest, and induction of apoptosis.

Scientific Rationale: The "Why" Behind the Assays

The Central Role of PARP in DNA Repair

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are critical cellular sentinels that detect single-strand breaks (SSBs) in DNA.[3][4] Upon binding to a break, PARP1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation event serves as a scaffold to recruit the machinery required for base excision repair (BER), effectively mending the damage.

The Mechanism of Action for PARP Inhibitors

3-aminobenzamide and its derivatives function as competitive inhibitors, binding to the NAD+ site of PARP and preventing the PARylation process.[5] This has two major consequences:

  • Enzyme Inhibition: The recruitment of the DNA repair complex is stalled.

  • PARP Trapping: The inhibited PARP molecule remains bound to the DNA break.[3]

When the cell enters S-phase for replication, the replication fork encounters these unrepaired (and trapped) SSBs, leading to their collapse and the formation of highly cytotoxic DNA double-strand breaks (DSBs).[3]

Synthetic Lethality: The Therapeutic Strategy

In healthy cells, DSBs are efficiently repaired by the homologous recombination (HR) pathway, which involves proteins like BRCA1 and BRCA2. However, many cancers, such as specific types of ovarian and breast cancer, have mutations that disable the HR pathway.[3][4]

In these HR-deficient cancer cells, the DSBs generated by PARP inhibitors cannot be repaired, leading to genomic chaos, cell cycle arrest, and ultimately, cell death (apoptosis).[6] This concept, where a deficiency in two pathways (PARP and HR) is lethal but a deficiency in either one alone is not, is known as synthetic lethality . This provides a powerful and selective method for targeting cancer cells while sparing normal tissues.

Our assay strategy is therefore designed to detect the key cellular events downstream of effective PARP inhibition.

G cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) ssb1 DNA Single-Strand Break (SSB) parp1 PARP Inhibitor Blocks PARP ssb1->parp1 PARPi Traps PARP at SSB dsbs1 Replication Fork Collapse (DSBs Formed) parp1->dsbs1 hr1 Homologous Recombination (e.g., BRCA1/2) Repairs DSBs dsbs1->hr1 survival1 Cell Survival & Proliferation hr1->survival1 ssb2 DNA Single-Strand Break (SSB) parp2 PARP Inhibitor Blocks PARP ssb2->parp2 PARPi Traps PARP at SSB dsbs2 Replication Fork Collapse (DSBs Formed) parp2->dsbs2 hr2 Defective Homologous Recombination (e.g., BRCA mutant) dsbs2->hr2 Repair Fails apoptosis2 Cell Death (Apoptosis) hr2->apoptosis2

Caption: A tiered workflow for characterizing PARP inhibitor candidates.

Tier 1 Protocol: Cell Viability for Potency Determination

The first step is to determine the concentration at which the derivatives inhibit cell growth or induce cell death. The CellTiter-Glo® Luminescent Cell Viability Assay is an excellent choice due to its high sensitivity, broad linear range, and simple "add-mix-measure" protocol. [7][8][9]

Protocol 1: CellTiter-Glo® Luminescent Cell Viability Assay

Principle: This assay quantifies ATP, an indicator of metabolically active cells. [10]The reagent contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP released from lysed cells. [7][11] Materials:

  • Cell line of interest (e.g., BRCA-deficient ovarian cancer line like OVCAR-3, or a matched pair of BRCA-proficient/deficient cells for synthetic lethality studies).

  • Complete culture medium.

  • White, opaque-walled 96-well or 384-well assay plates.

  • 3-amino-N-(3-methoxyphenyl)benzamide derivatives, dissolved in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega, Cat.# G7570). [11]* Multimode plate reader with luminescence detection capability.

Step-by-Step Method:

  • Cell Seeding: Harvest and count cells. Seed cells into the white-walled plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well for a 96-well plate) in 90 µL of culture medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.

  • Compound Preparation: Prepare a 10-point serial dilution series for each derivative in DMSO. A typical starting concentration might be 100 µM. Then, dilute these DMSO stocks 1:100 in culture medium to create a 10X working stock plate.

  • Cell Dosing: Add 10 µL of the 10X compound working stocks to the corresponding wells of the cell plate. This results in a final 1X concentration and a final DMSO concentration of ≤0.5%. Include vehicle-only (DMSO) controls and no-cell (media only) background controls.

  • Incubation: Incubate the plates for a period relevant to the expected mechanism of action (e.g., 72 hours for proliferation/cytotoxicity effects).

  • Assay Reagent Preparation: Equilibrate the CellTiter-Glo® buffer and lyophilized substrate to room temperature before mixing to reconstitute the reagent.

  • Lysis and Signal Generation: Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes. [11]Add a volume of CellTiter-Glo® Reagent equal to the culture volume in each well (e.g., 100 µL).

  • Signal Stabilization: Mix contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [9]8. Data Acquisition: Measure luminescence using a plate reader.

Data Analysis:

  • Subtract the average background luminescence (no-cell wells) from all other wells.

  • Normalize the data by setting the average vehicle-control luminescence as 100% viability.

  • Plot the normalized viability (%) against the log-transformed compound concentration.

  • Use a non-linear regression model (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC50 value for each derivative.

Senior Application Scientist's Note: The choice of cell line is paramount. Using a pair of isogenic cell lines, one with functional BRCA and one without, provides the most elegant system to demonstrate synthetic lethality. A significantly lower IC50 in the BRCA-deficient line is a strong indicator of on-target PARP inhibition.

Tier 2 Protocols: Mechanistic Validation

Once potent compounds are identified, the next step is to confirm that their mode of action is consistent with PARP inhibition.

Protocol 2: Apoptosis Induction Assay

Principle: Apoptosis, or programmed cell death, is the expected outcome in HR-deficient cells treated with a PARP inhibitor. A key event in apoptosis is the activation of effector caspases, such as caspase-3 and caspase-7. [12]The Caspase-Glo® 3/7 Assay provides a simple, luminescent method to measure this activity. [13] Materials:

  • Selected cell line and culture reagents.

  • Clear-bottom, white-walled 96-well plates (for multiplexing) or standard white plates.

  • Potent benzamide derivatives identified in Tier 1.

  • Caspase-Glo® 3/7 Assay System (e.g., Promega, Cat.# G8090).

  • Luminometer.

Step-by-Step Method:

  • Plate Setup: Seed and dose cells as described in Protocol 1. It is advisable to use concentrations around the IC50 and 10x IC50 for each compound.

  • Incubation: Incubate for a shorter period appropriate for detecting apoptosis (e.g., 24-48 hours).

  • Assay Execution: Follow the CellTiter-Glo® protocol (Steps 5-8), but use the Caspase-Glo® 3/7 Reagent instead. The "add-mix-measure" principle is identical. A typical incubation time with the reagent is 1-2 hours at room temperature before reading.

  • Data Analysis: After background subtraction, express the data as fold-change in luminescence relative to the vehicle-treated control cells. A significant increase in signal indicates apoptosis induction.

Alternative Method: The RealTime-Glo™ Annexin V Apoptosis Assay can also be used. [14][15]This assay measures the exposure of phosphatidylserine on the cell surface, an earlier apoptotic event, and has the advantage of allowing kinetic monitoring of apoptosis over time in the same well. [14][16]

Protocol 3: DNA Damage (γ-H2AX) Immunofluorescence Assay

Principle: The most direct confirmation of the proposed mechanism is to visualize the accumulation of DSBs. When a DSB occurs, the histone variant H2AX is rapidly phosphorylated at serine 139, forming γ-H2AX. [17][18]These phosphorylated proteins form distinct foci at the damage sites, which can be visualized and quantified using immunofluorescence microscopy. [19][20] Materials:

  • Cells cultured on glass coverslips or in imaging-appropriate microplates.

  • Test compounds.

  • Fixative: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton™ X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Anti-phospho-Histone H2A.X (Ser139) antibody (e.g., from Cell Signaling Technology or Millipore).

  • Secondary Antibody: Alexa Fluor™-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit).

  • Nuclear Counterstain: DAPI (4′,6-diamidino-2-phenylindole).

  • Mounting Medium.

  • Fluorescence microscope with appropriate filters.

Step-by-Step Method:

  • Cell Treatment: Seed cells on coverslips. The next day, treat with compounds at their IC50 concentration for a short duration (e.g., 4-24 hours). Include a positive control (e.g., Etoposide) and a vehicle control.

  • Fixation: Wash cells twice with PBS. Fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS. Block with 5% BSA in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-γ-H2AX antibody in blocking buffer according to the manufacturer's datasheet. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS. Dilute the fluorescent secondary antibody in blocking buffer. Incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash three times with PBS. Incubate with DAPI solution (e.g., 300 nM in PBS) for 5 minutes.

  • Mounting & Imaging: Wash a final two times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image using a fluorescence microscope.

Data Analysis:

  • Quantify the number of distinct γ-H2AX foci per nucleus. An automated image analysis software (like ImageJ/Fiji) is recommended for unbiased counting.

  • A statistically significant increase in the average number of foci per cell in treated samples compared to the vehicle control confirms the induction of DNA double-strand breaks. [21]

Protocol 4: Cell Cycle Analysis by Flow Cytometry

Principle: The accumulation of irreparable DNA damage typically triggers cell cycle checkpoints, leading to arrest, most commonly in the G2/M phase, to prevent cells with damaged genomes from dividing. This arrest can be measured by quantifying the DNA content of a cell population using a fluorescent dye like propidium iodide (PI) and flow cytometry. [22][23] Materials:

  • Treated cell populations.

  • PBS and trypsin.

  • Fixative: Ice-cold 70% ethanol.

  • Staining Solution: PBS containing Propidium Iodide (PI, e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL). [24]* Flow cytometer.

Step-by-Step Method:

  • Cell Treatment & Harvesting: Treat cells in a 6-well plate with the test compound for 24-48 hours. Harvest both adherent and floating cells. Pellet by centrifugation (e.g., 300 x g for 5 minutes).

  • Washing: Wash the cell pellet once with ice-cold PBS and centrifuge again.

  • Fixation: Resuspend the pellet and, while gently vortexing, add ~5 mL of ice-cold 70% ethanol dropwise to prevent clumping. Fix for at least 2 hours at -20°C (can be stored for weeks). [24][25]4. Staining: Pellet the fixed cells by centrifugation. Wash once with PBS to remove the ethanol. Resuspend the pellet in 0.5 mL of PI/RNase A staining solution.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. RNase A is crucial to degrade RNA, which PI can also bind to, ensuring DNA-specific staining. [22]6. Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000-20,000 events per sample.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT™) to model the DNA content histogram.

  • The software will deconvolute the histogram to provide the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n DNA content) phases of the cell cycle.

  • Compare the cell cycle distribution of treated cells to vehicle-treated controls. A significant increase in the G2/M population is the expected result for a DNA-damaging agent like a PARP inhibitor.

Data Summary and Interpretation

To effectively compare lead candidates, summarize the data from all assays in a single table.

Compound IDStructureCell Viability IC50 (µM)Apoptosis Induction (Fold Change vs. Control @ IC50)Avg. γ-H2AX Foci/Cell (@ IC50)% Cells in G2/M Phase (@ IC50)
Control Vehicle>1001.01.2 ± 0.415.3%
Lead-001 [Image]0.258.528.6 ± 5.155.8%
Lead-002 [Image]0.896.221.4 ± 4.348.2%
Analog-003 [Image]15.41.53.1 ± 0.918.1%

Interpretation: In this hypothetical example, Lead-001 is the most promising candidate. It exhibits the highest potency (lowest IC50) and strongly induces all the hallmark cellular phenotypes of PARP inhibition: a high level of apoptosis, a dramatic increase in DNA damage foci, and significant G2/M cell cycle arrest. Analog-003, by contrast, is a poor candidate, showing weak activity across all assays.

Conclusion

The systematic application of this tiered assay cascade provides a robust framework for the preclinical evaluation of novel 3-amino-N-(3-methoxyphenyl)benzamide derivatives. By integrating measures of potency (cell viability) with direct evidence of the desired mechanism of action (DNA damage, apoptosis, cell cycle arrest), researchers can confidently identify and advance lead candidates with the highest potential for clinical success as targeted cancer therapeutics.

References

  • Title: Flow Cytometry Protocol | 10 Hints & Tips Source: Assay Genie URL: [Link]

  • Title: Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death Source: Frontiers in Cellular Neuroscience URL: [Link]

  • Title: Assaying cell cycle status using flow cytometry Source: Current Protocols in Molecular Biology URL: [Link]

  • Title: Cell Cycle Tutorial Contents Source: University of Aberdeen URL: [Link]

  • Title: Cell cycle analysis Source: Wikipedia URL: [Link]

  • Title: Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform Source: PLOS ONE URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf URL: [Link]

  • Title: PARP Assays Source: BPS Bioscience URL: [Link]

  • Title: CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo Source: YouTube (Dr. ABC) URL: [Link]

  • Title: A validated assay for gamma-H2AX as a pharmacodynamic biomarker of response to DNA damage Source: American Association for Cancer Research URL: [Link]

  • Title: USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH Source: British Journal of Cancer URL: [Link]

  • Title: Cell Proliferation Assay Service | CellTiter-Glo Source: Reaction Biology URL: [Link]

  • Title: Detection of DNA Double-Strand Breaks by γ-H2AX Immunodetection Source: Springer Link URL: [Link]

  • Title: Advances in DNA damage marker γ-H2AX and its toxicity testing applications Source: Chinese Journal of Pharmacology and Toxicology URL: [Link]

  • Title: A real-time, bioluminescent annexin V assay for the assessment of apoptosis Source: Scientific Reports URL: [Link]

  • Title: Is Your MTT Assay Really the Best Choice Source: ResearchGate URL: [Link]

  • Title: PARP assay kits Source: Cambridge Bioscience URL: [Link]

  • Title: Radiation-Induced Gamma-H2AX Foci Staining and Analysis Source: Springer Link URL: [Link]

  • Title: PARP assay for inhibitors Source: BMG LABTECH URL: [Link]

Sources

Method

Application Note &amp; Protocols: A Framework for In Vitro Screening of 3-amino-N-(3-methoxyphenyl)benzamide Analogs as Potential PARP Inhibitors

Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Context The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of num...

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Context

The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 3-aminobenzamide is a well-established and potent inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes.[1][2][3] PARP1, in particular, is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs).[4][5] Inhibition of PARP1 prevents the repair of these SSBs. In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) due to mutations in BRCA1 or BRCA2 genes, this inhibition leads to the accumulation of cytotoxic double-strand breaks during replication, a concept known as synthetic lethality.[6][7]

This application note provides a comprehensive framework for the in vitro screening and characterization of novel analogs of 3-amino-N-(3-methoxyphenyl)benzamide. The central hypothesis is that modifications to this core structure can yield compounds with enhanced potency, selectivity, and favorable pharmacological properties as PARP inhibitors. We present a tiered screening cascade, beginning with a robust biochemical assay to determine direct enzymatic inhibition, followed by a cell-based assay to assess cellular potency and confirm the synthetic lethality mechanism of action.

The In Vitro Screening Cascade: A Strategic Overview

A successful screening strategy enables rapid, data-driven decisions to prioritize promising compounds.[8][9] Our proposed cascade is designed to efficiently identify potent and selective PARP inhibitors from a library of 3-amino-N-(3-methoxyphenyl)benzamide analogs.

Screening_Cascade cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Cellular Activity & Mechanism Compound_Library Analog Library (10 µM Single-Point Screen) Primary_Assay Biochemical PARP1 Enzyme Inhibition Assay Compound_Library->Primary_Assay Hit_Identification Primary Hits Primary_Assay->Hit_Identification Identify compounds with >50% inhibition Dose_Response Biochemical IC50 Determination (10-point curve) Hit_Identification->Dose_Response Confirmed_Hits Confirmed Potent Hits (Biochemical IC50 < 1 µM) Dose_Response->Confirmed_Hits Cell_Assay Cell-Based Viability Assay (BRCA-mutant vs. Wild-Type) Confirmed_Hits->Cell_Assay Lead_Candidates Lead Candidates for Further Optimization Cell_Assay->Lead_Candidates Confirm synthetic lethality (Selective toxicity to BRCA-mutant cells)

Caption: A tiered workflow for screening benzamide analogs.

Tier 1 & 2: Biochemical PARP1 Inhibition Assay

Principle: The primary screen utilizes a biochemical assay to directly measure the inhibition of recombinant human PARP1 enzyme activity. Many commercial kits operate by quantifying the consumption of the PARP1 substrate, nicotinamide adenine dinucleotide (NAD+), or the formation of poly(ADP-ribose) (PAR) chains on a histone substrate.[10][11][12][13] This protocol outlines a common colorimetric/fluorometric approach based on NAD+ depletion.

Materials and Reagents
  • Enzyme: Recombinant Human PARP1 (e.g., BPS Bioscience, Cat. No. 80501)

  • Substrates: Activated sheared salmon sperm DNA, β-NAD+ (Sigma-Aldrich, Cat. No. N3007)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 2 mM MgCl2, 1 mM DTT

  • Detection Reagents: PARP Assay Kit (e.g., Sigma-Aldrich, Cat. No. 17-10149 or similar NAD+ cycling assay)

  • Control Inhibitor: Olaparib or Veliparib (Selleck Chemicals)

  • Plates: 384-well, black, flat-bottom assay plates (e.g., Corning)

  • Test Compounds: 10 mM stock solutions of 3-amino-N-(3-methoxyphenyl)benzamide analogs in 100% DMSO.

Protocol: Step-by-Step

Scientist's Note: Assay development requires careful optimization of enzyme concentration, substrate levels, and incubation times to ensure the reaction proceeds under initial velocity conditions, providing a linear signal window for robust inhibitor characterization.[14][15]

1. Compound Plating: a. Prepare intermediate compound plates by diluting 10 mM DMSO stocks into assay buffer. For a 10 µM single-point screen, this involves a 1:100 dilution followed by a 1:10 dilution into the final assay well. b. For IC50 determination, perform a 10-point serial dilution (e.g., 3-fold dilutions starting from 100 µM) in DMSO, then dilute into assay buffer. c. Dispense 2.5 µL of diluted compound solution into the 384-well assay plate. d. Include control wells: "No Enzyme" (buffer only), "Vehicle Control" (DMSO only, 0% inhibition), and "Positive Control" (Olaparib, 100% inhibition).

2. Reagent Preparation (Prepare fresh on ice): a. 2X Enzyme/DNA Mix: Dilute PARP1 enzyme and activated DNA in assay buffer to twice the final desired concentration (e.g., 2 nM PARP1, 2 µg/mL DNA). b. 2X Substrate Mix: Dilute β-NAD+ in assay buffer to twice the final desired concentration (e.g., 200 µM NAD+).

3. Assay Procedure: a. To the compound plates, add 10 µL of the 2X Enzyme/DNA mix to all wells except the "No Enzyme" control. b. Incubate for 15 minutes at room temperature.

  • Rationale: This pre-incubation step allows the test compounds to bind to the PARP1 enzyme before the enzymatic reaction is initiated. c. Initiate the reaction by adding 12.5 µL of the 2X Substrate Mix to all wells. The final volume should be 25 µL. d. Incubate the plate for 60 minutes at 25°C, protected from light. e. Stop the reaction and develop the signal according to the manufacturer's protocol for the chosen NAD+ detection kit (this typically involves adding a cycling enzyme/developer mix). f. Read the plate on a microplate reader (absorbance or fluorescence, depending on the kit).
Data Analysis
  • Single-Point Screen: Calculate the Percent Inhibition for each compound: % Inhibition = 100 * (1 - (Signal_Compound - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme)) Compounds showing >50% inhibition are considered "primary hits" and advance to IC50 determination.

  • IC50 Determination: Plot the Percent Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value (the concentration at which 50% of enzyme activity is inhibited).

Table 1: Example Biochemical Screening Data

Compound IDStructure Modification% Inhibition @ 10 µMBiochemical IC50 (nM)
ControlOlaparib98.2%5.1
Analog-001Parent Scaffold65.7%850
Analog-0074'-fluoro substitution89.1%75.3
Analog-015N-methyl addition45.2%> 10,000
Analog-0222'-chloro substitution92.5%41.8

Tier 3: Cell-Based Synthetic Lethality Assay

Principle: After identifying biochemically potent inhibitors, it is crucial to confirm their activity in a cellular context.[15] This assay assesses the cytotoxic effect of the compounds on a cancer cell line harboring a BRCA2 mutation compared to its genetically matched (isogenic) wild-type counterpart.[6][7] Selective toxicity towards the BRCA2-deficient cells validates the synthetic lethality mechanism of action.

Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Base Excision Repair (BER) cluster_2 Homologous Recombination (HR) DNA_Damage Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 Replication_Fork_Collapse Replication Fork Collapse DNA_Damage->Replication_Fork_Collapse Unrepaired SSB PAR_Chain PAR Chain Synthesis PARP1->PAR_Chain uses NAD+ Repair_Proteins Recruitment of XRCC1, Polβ, LigIII PAR_Chain->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Genomic_Stability Genomic Stability SSB_Repair->Genomic_Stability Cell_Death Synthetic Lethality (Cell Death) DSB Double-Strand Break (DSB) (at replication fork) BRCA2_RAD51 BRCA2 / RAD51 Complex DSB->BRCA2_RAD51 HR_Repair HR-mediated Repair BRCA2_RAD51->HR_Repair HR_Repair->Genomic_Stability PARP_Inhibitor Benzamide Analog (PARP Inhibitor) PARP_Inhibitor->PARP1 Inhibition BRCA_Deficiency BRCA2 Mutation (HR Deficiency) BRCA_Deficiency->BRCA2_RAD51 Inactivation Replication_Fork_Collapse->DSB Replication_Fork_Collapse->Cell_Death

Caption: PARP inhibition leads to synthetic lethality in BRCA-deficient cells.

Materials and Reagents
  • Cell Lines: DLD-1 BRCA2 -/- (Horizon Discovery, Cat. No. HD 105-007) and isogenic DLD-1 BRCA2 +/+ (Wild-Type) parental cells.

  • Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Viability Reagent: CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Resazurin-based assays (e.g., TOX8, Sigma).[16][17]

  • Plates: 96-well, white, clear-bottom tissue culture-treated plates.

  • Test Compounds: Confirmed hits from the biochemical assay.

Protocol: Step-by-Step
  • Cell Seeding: a. Culture both DLD-1 BRCA2 -/- and +/+ cell lines under standard conditions (37°C, 5% CO2). b. Harvest cells using trypsin and perform a cell count. c. Seed cells into 96-well plates at an optimized density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Seed separate plates for each cell line. d. Incubate for 24 hours to allow cells to attach.

    • Rationale: Seeding density must be optimized to ensure cells remain in the exponential growth phase for the duration of the experiment.[16]
  • Compound Treatment: a. Prepare 2X final concentrations of test compounds and controls by serial dilution in culture medium. b. Carefully remove 50 µL of medium from each well and add 50 µL of the 2X compound solutions. This minimizes cell disturbance. c. Incubate the plates for 72-96 hours.

    • Rationale: A longer incubation period (multiple cell cycles) is often required for the cytotoxic effects of PARP inhibitors to manifest in HR-deficient cells.[6]
  • Viability Measurement (Using CellTiter-Glo): a. Equilibrate the assay plate and the CellTiter-Glo® reagent to room temperature. b. Add CellTiter-Glo® reagent to each well (volume as per manufacturer's protocol, typically equal to the culture volume). c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal. e. Read luminescence on a microplate reader.

Data Analysis
  • Normalize the data for each cell line to its respective vehicle (DMSO) control to get Percent Viability.

  • Plot Percent Viability vs. log[concentration] for both the BRCA2 -/- and +/+ cell lines on the same graph.

  • Calculate the IC50 for each cell line.

  • Determine the Selectivity Index (SI): SI = IC50 (BRCA2 +/+) / IC50 (BRCA2 -/-) A high SI value (>10) indicates potent and selective killing of the BRCA-deficient cancer cells, confirming the desired synthetic lethal mechanism.

Table 2: Example Cellular Assay Data

Compound IDIC50 DLD-1 BRCA2 +/+ (µM)IC50 DLD-1 BRCA2 -/- (µM)Selectivity Index (SI)
Control12.50.015833
Analog-007> 201.1> 18
Analog-02215.80.082192

Conclusion and Next Steps

This application note outlines a robust, tiered approach for the in vitro screening of 3-amino-N-(3-methoxyphenyl)benzamide analogs. The workflow efficiently identifies biochemically potent PARP1 inhibitors (Tier 1-2) and subsequently validates their mechanism of action through a cellular synthetic lethality assay (Tier 3). Analogs that demonstrate high biochemical potency (e.g., IC50 < 100 nM) and a strong selectivity index in the cellular assay (e.g., SI > 10) are prioritized as lead candidates. These candidates warrant further investigation, including selectivity profiling against other PARP family members, ADME/Tox profiling, and eventual evaluation in in vivo preclinical models.

References

  • Frontiers in Molecular Neuroscience. (2022). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Retrieved from [Link]

  • Tulip Biolabs. (n.d.). PARP1 Activity Assay. Retrieved from [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. Retrieved from [Link]

  • Bates, S. (n.d.). How to Develop Effective in vitro Assays for Early Drug Discovery. BMG Labtech. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assays. Retrieved from [Link]

  • Al-Dherasi, A. M., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. Methods in Molecular Biology. Retrieved from [Link]

  • Putt, K. S., & Hergenrother, P. J. (2004). An Enzymatic Assay for poly(ADP-ribose) polymerase-1 (PARP-1) via the Chemical Quantitation of NAD+: Application to the High-Throughput Screening of Small Molecules as Potential Inhibitors. Analytical Biochemistry. Retrieved from [Link]

  • Assay-Protocol.com. (n.d.). PARP. Retrieved from [Link]

  • Hughes, C. C., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Horizon Discovery. (n.d.). Compound screening in BRCA2 (-/-) cell lines: A model for synthetic lethality. Revvity. Retrieved from [Link]

  • Zandar, S., et al. (2021). PASTA: PARP activity screening and inhibitor testing assay. STAR Protocols. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • Promega. (n.d.). The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery. Retrieved from [Link]

  • International Biopharmaceutical Industry. (n.d.). How to Develop a Successful in vitro Screening Strategy. Retrieved from [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. Retrieved from [Link]

  • Murai, J., et al. (2014). Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening platform. PLoS One. Retrieved from [Link]

  • BPS Bioscience. (2023). Targeted cancer therapy: choosing the right assay to assess PARP inhibitors [Video]. YouTube. Retrieved from [Link]

  • Evers, B., et al. (2010). A high throughput pharmaceutical screen identifies compounds with specific toxicity against BRCA2-deficient tumors. Clinical Cancer Research. Retrieved from [Link]

  • Elstrodt, F., et al. (2006). BRCA1 Mutation Analysis of 41 Human Breast Cancer Cell Lines Reveals Three New Deleterious Mutants. Cancer Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of inhibition measurements for PARPi with PARP1 and PARP2. Retrieved from [Link]

  • Butler, M. S., et al. (2021). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers. Retrieved from [Link]

  • PubChem. (n.d.). N-(3-Amino-4-methoxyphenyl)-benzamide. Retrieved from [Link]

  • The Institute of Cancer Research. (n.d.). New blood test detects early resistance to BRCA-targeting drugs for breast and ovarian cancer. Retrieved from [Link]

  • Wujec, M., et al. (2021). Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. Scientific Reports. Retrieved from [Link]

  • Abuelizz, H. A., et al. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules. Retrieved from [Link]

  • Zhang, M., et al. (2019). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. Retrieved from [Link]

  • Hrovat, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide

Welcome to the Technical Support Center for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshootin...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we aim to provide not just procedural steps, but also the underlying chemical principles to empower you to resolve synthetic challenges effectively.

Understanding the Synthetic Landscape

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide typically proceeds through a two-stage process. A thorough understanding of this pathway is critical for effective troubleshooting.

Synthesis_Workflow cluster_0 Stage 1: Amide Coupling cluster_1 Stage 2: Nitro Group Reduction 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid or derivative Coupling Amide Coupling (e.g., SOCl2 or EDC/HOBt) 3-Nitrobenzoic_Acid->Coupling 3-Methoxyaniline 3-Methoxyaniline 3-Methoxyaniline->Coupling Intermediate 3-Nitro-N-(3-methoxyphenyl)benzamide Coupling->Intermediate Reduction Reduction (e.g., H2/Pd-C or Fe/HCl) Intermediate->Reduction Final_Product 3-Amino-N-(3-methoxyphenyl)benzamide Reduction->Final_Product

Caption: General synthetic workflow for 3-amino-N-(3-methoxyphenyl)benzamide.

Part 1: Common Impurities and Their Origins

Understanding the potential impurities is the first step in troubleshooting and prevention. Below is a summary of common impurities, categorized by their point of origin in the synthetic process.

Table 1: Common Impurities in the Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide
Impurity NameStructureStage of FormationCommon Cause(s)
Unreacted 3-Nitrobenzoic Acid 3-NO₂-C₆H₄-COOHAmide CouplingIncomplete reaction, inefficient activation of the carboxylic acid.
Unreacted 3-Methoxyaniline 3-MeO-C₆H₄-NH₂Amide CouplingIncomplete reaction, use of excess amine.
Coupling Reagent Byproducts (e.g., DCU) (C₆H₁₁)₂NCONHAmide CouplingUse of carbodiimide coupling agents like DCC.[1]
N-Acylurea R-CO-N(R')-CO-NH-R'Amide CouplingRearrangement of the O-acylisourea intermediate when using carbodiimides.
Diacylated Aniline (3-NO₂-C₆H₄-CO)₂N-C₆H₄-OMeAmide CouplingUse of harsh conditions or highly reactive acylating agents with excess acid chloride.
Nitroso Intermediate 3-NO-C₆H₄-CONH-C₆H₄-OMeNitro ReductionIncomplete reduction of the nitro group.
Hydroxylamine Intermediate 3-NHOH-C₆H₄-CONH-C₆H₄-OMeNitro ReductionIncomplete reduction of the nitro group.
Azo/Azoxy Byproducts Ar-N=N-Ar or Ar-N=N(O)-ArNitro ReductionCondensation of partially reduced intermediates (nitroso and hydroxylamine species).[2]

Part 2: Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues encountered during the synthesis.

Amide Coupling Stage

Q1: My amide coupling reaction shows low conversion, with significant amounts of unreacted 3-nitrobenzoic acid and 3-methoxyaniline remaining. What could be the issue?

A1: Low conversion in amide coupling reactions is a frequent problem. Here are the primary causes and solutions:

  • Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.

    • If using SOCl₂/Oxalyl Chloride: Ensure the reagent is fresh and the reaction is performed under anhydrous conditions. Moisture will quench the acid chloride. The reaction of 3-nitrobenzoic acid with thionyl chloride at reflux is a common method to generate the acyl chloride.[3]

    • If using coupling reagents (EDC, DCC, HATU): Ensure the coupling reagents are of high quality and used in the correct stoichiometry. The addition of an activator like 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.[4]

  • Reaction Conditions:

    • Temperature: Some coupling reactions require heating to proceed at a reasonable rate. However, excessive heat can lead to side reactions. Monitor the reaction by TLC or LC-MS to optimize the temperature.

    • Base: A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the acid formed during the reaction (e.g., HCl from acid chlorides). Ensure an adequate amount of base is used.

Q2: I am observing a significant amount of an insoluble white precipitate in my reaction mixture when using DCC as a coupling agent. What is it and how do I remove it?

A2: The white precipitate is likely dicyclohexylurea (DCU), a common byproduct of DCC-mediated coupling reactions.[1] DCU is notoriously insoluble in many organic solvents.

  • Removal:

    • Filtration: The most straightforward method is to filter the reaction mixture. Since DCU is often highly insoluble, this can be very effective.

    • Solvent Selection: Choosing a solvent system where the desired product is soluble but DCU is not can facilitate its removal by filtration. Dichloromethane or tetrahydrofuran are common choices.

Q3: My product is contaminated with a byproduct that has a higher molecular weight than my desired intermediate. LC-MS suggests it might be a diacylated product. How can I prevent this?

A3: Diacylation can occur when the newly formed amide's nitrogen is further acylated. This is more common with highly reactive acylating agents or under forcing conditions.

  • Control Stoichiometry: Use a 1:1 or slight excess of the amine to the carboxylic acid (or its activated form). Avoid a large excess of the acid chloride.

  • Reaction Conditions: Add the acylating agent (e.g., 3-nitrobenzoyl chloride) slowly to the solution of 3-methoxyaniline at a controlled temperature (e.g., 0 °C to room temperature). This minimizes local excesses of the acylating agent.

  • Choice of Base: Using a bulkier, non-nucleophilic base can sometimes mitigate this side reaction.

Diacylation_Side_Reaction Amide 3-Nitro-N-(3-methoxyphenyl)benzamide Diacylated_Product Diacylated Impurity Amide->Diacylated_Product Acylation Acid_Chloride Excess 3-Nitrobenzoyl Chloride Acid_Chloride->Diacylated_Product

Caption: Formation of a diacylated impurity.

Nitro Group Reduction Stage

Q4: After the reduction of the nitro group, my product is discolored (often yellow or brown), and TLC/LC-MS shows multiple spots/peaks close to my product.

A4: This is a classic sign of incomplete reduction and the formation of condensation byproducts. The reduction of a nitro group proceeds through nitroso and hydroxylamine intermediates. These intermediates can condense to form colored azo and azoxy compounds.[2]

  • Ensure Complete Reaction:

    • Catalytic Hydrogenation (H₂/Pd-C): Ensure the catalyst is active (use fresh catalyst if necessary) and that there is adequate hydrogen pressure and agitation to ensure good mixing. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): Use a sufficient excess of the metal and acid. Ensure the reaction is stirred vigorously.

  • Inert Atmosphere: The amine product can be sensitive to air oxidation, which can also lead to discoloration. Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.[2]

Nitro_Reduction_Impurities Nitro Nitro Intermediate Nitroso Nitroso Intermediate Nitro->Nitroso Partial Reduction Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Partial Reduction Azo_Azoxy Azo/Azoxy Impurities Nitroso->Azo_Azoxy Condensation Amine Final Product Hydroxylamine->Amine Complete Reduction Hydroxylamine->Azo_Azoxy

Caption: Pathway to common impurities in nitro group reduction.

Q5: How can I purify my final product to remove these colored impurities and other byproducts?

A5: A multi-step purification strategy is often necessary.

  • Aqueous Work-up: After the reaction, a standard aqueous work-up can remove many inorganic salts and water-soluble impurities. Washing with a dilute acid solution can remove any unreacted basic starting materials, while a dilute base wash can remove unreacted acidic starting materials.

  • Recrystallization: This is often a very effective method for removing colored impurities and byproducts with different solubility profiles. A mixed solvent system, such as ethyl acetate/hexane or ethanol/water, can be effective.

  • Column Chromatography: For more challenging separations, silica gel column chromatography is a powerful tool. A gradient elution system (e.g., starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate) can effectively separate the desired product from closely related impurities.

Part 3: Experimental Protocols for Impurity Analysis

Protocol 1: HPLC Method for In-Process Control and Final Product Purity

This protocol provides a general starting point for developing an HPLC method to monitor the reaction and assess the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Gradient: Start with a shallow gradient (e.g., 10-90% B over 20 minutes) to scout for impurities. Optimize the gradient to achieve good separation between the starting materials, intermediate, final product, and any observed byproducts.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Note: For LC-MS analysis, it is crucial to use a volatile buffer system like formic acid instead of phosphoric acid.

Protocol 2: Sample Preparation for NMR Analysis

NMR is an invaluable tool for structural elucidation of unknown impurities.

  • Isolate the Impurity: If possible, isolate the impurity through preparative HPLC or careful column chromatography.

  • Dissolve the Sample: Dissolve a few milligrams of the isolated impurity or the crude mixture in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquire Spectra: Acquire ¹H NMR, ¹³C NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to determine the structure of the impurity.

References

  • American Pharmaceutical Review. (2014).
  • BenchChem. (2025). Common side products in the reduction of 3'-nitroacetophenone.
  • PubChem. N-(3-Amino-4-methoxyphenyl)-benzamide. National Center for Biotechnology Information. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Purification of 4-Amino-N-(3,5-dichlorophenyl)benzamide.
  • BenchChem. (2025). Synthesis routes of 3-Nitrobenzoyl chloride.
  • BenchChem. (2025). 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0.
  • Agilent Technologies. (n.d.).
  • Teledyne ISCO. (2022).
  • SIELC Technologies. (n.d.). Separation of Propanamide, N-[3-amino-4-(2-methoxyethoxy)phenyl]- on Newcrom R1 HPLC column.
  • BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 4-(Methylamino)-3-nitrobenzoyl chloride with Nucleophiles.
  • ResearchGate. (2019).
  • Growing Science. (2022).
  • MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide.
  • ACS Publications. (2023). Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development.
  • ResearchGate. (2019).
  • Google Patents. (n.d.). Preparative RP-HPLC Method For Purifying Peptides.
  • ResearchGate. (n.d.). Unusual Reductive Cyclization of 3-Nitro-4-(phenylamino)benzoic acid: Benzimidazole instead of Phenazine.
  • PubChem. 3-Amino-N-methylbenzamide. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). Preparation method of 3-amino-4-methoxybenzaniline.
  • ResearchGate. (2000). Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones.
  • MDPI. (n.d.). Structural Comparison of Three N-(4-Methoxyphenyl)

Sources

Optimization

Technical Support Center: Scale-Up of 3-amino-N-(3-methoxyphenyl)benzamide Synthesis

Welcome to the technical support center for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will explore common challenges, provide in-depth troubleshooting advice, and offer detailed protocols to ensure a robust and scalable process.

Synthesis Overview and Key Challenges

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide is a critical process in the development of various pharmaceutical agents. The most common and industrially viable route involves the formation of an amide bond between a 3-aminobenzoic acid derivative and 3-methoxyaniline. While straightforward on a small scale, scaling up this synthesis introduces significant challenges related to reaction control, impurity profiles, and process safety.

The primary method for large-scale amide bond formation is the conversion of a carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.[1][2] This approach is generally cost-effective and efficient.[1] This guide will focus on two primary synthetic strategies, each with its own set of challenges and advantages during scale-up.

Synthetic Strategy A: The "Nitro-First" Approach

This route begins with 3-nitrobenzoic acid, which is converted to its acyl chloride, coupled with 3-methoxyaniline, and then the nitro group is reduced in the final step. This avoids potential side reactions with the amino group of the benzoic acid derivative during the acylation step.

Synthetic Strategy B: The "Amino-Protected" Approach

This strategy starts with 3-aminobenzoic acid. To prevent the amine from reacting with the chlorinating agent, it is first protected, typically as a hydrochloride salt.[3] This is followed by the formation of the acyl chloride and subsequent coupling with 3-methoxyaniline.

Overall Synthesis Workflow

Synthesis_Workflow cluster_A Strategy A: Nitro-First cluster_B Strategy B: Amino-Protected A1 3-Nitrobenzoic Acid A2 3-Nitrobenzoyl Chloride A1->A2 SOCl₂ or (COCl)₂ A3 3-nitro-N-(3-methoxyphenyl)benzamide A2->A3 3-Methoxyaniline, Base A4 Final Product A3->A4 Reduction (e.g., H₂, Pd/C) A4->end Purification B1 3-Aminobenzoic Acid B2 3-Aminobenzoic Acid HCl B1->B2 HCl B3 3-Aminobenzoyl Chloride HCl B2->B3 SOCl₂ B4 Final Product B3->B4 3-Methoxyaniline, Base B4->end Purification start->A1 start->B1

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the scale-up process in a question-and-answer format.

Q1: My acyl chloride formation is sluggish and incomplete. What's causing this and how can I fix it?

Answer: This is a common issue when moving to larger vessels. Several factors could be at play:

  • Reagent Quality and Stoichiometry: On a larger scale, the quality of your chlorinating agent (e.g., thionyl chloride, SOCl₂) is critical. Ensure it is fresh and has not been decomposed by atmospheric moisture. You may need to increase the molar equivalents of SOCl₂ (typically 1.5-3.0 eq.) to drive the reaction to completion.

  • Temperature and Reaction Time: While these reactions often start at room temperature, they are endothermic initially and then can become exothermic.[4] On a large scale, heat transfer is less efficient. You may need to gently heat the mixture (e.g., to 40-60°C) to initiate and complete the reaction.[5] Monitor the reaction by IR (disappearance of the broad carboxylic acid O-H stretch) or by quenching a small sample and analyzing by HPLC.

  • Removal of Byproducts: The reaction generates HCl and SO₂ gas. In a large, poorly agitated vessel, these can build up and inhibit the reaction. Ensure adequate ventilation and agitation to facilitate their removal. After the reaction is complete, excess SOCl₂ must be removed under vacuum to prevent it from reacting with the amine in the next step.[6]

  • Catalyst Use: For less reactive carboxylic acids, adding a catalytic amount of N,N-dimethylformamide (DMF) can significantly accelerate the formation of the acid chloride via the Vilsmeier reagent.[7] However, be cautious, as this can also lead to side reactions if not properly controlled.

Q2: I'm using 3-aminobenzoic acid (Strategy B) and getting a complex mixture of byproducts during the chlorination step. Why?

Answer: You are likely observing the reaction of thionyl chloride with the free amino group. The amino group is a nucleophile and can react with SOCl₂ or the newly formed acyl chloride, leading to dimerization and other side products.

The Solution: Amine Protection. The most robust solution for scale-up is to protect the amino group as its hydrochloride salt before adding the chlorinating agent.[3]

  • Protocol: Suspend the 3-aminobenzoic acid in an inert solvent (like toluene or dichloromethane) and bubble dry HCl gas through the mixture, or add a stoichiometric amount of concentrated HCl. The resulting 3-aminobenzoic acid hydrochloride salt can then be isolated or, more efficiently, used as a slurry in the next step with thionyl chloride.[8] This protonated amine is no longer nucleophilic and will not interfere with the conversion of the carboxylic acid to the acyl chloride.

Q3: The amide coupling step has a low yield and forms significant impurities. How can I optimize this?

Answer: The amide coupling reaction is often highly exothermic, and controlling the reaction profile is key to achieving high yield and purity on a large scale.

  • Temperature Control: Uncontrolled exotherms can lead to side reactions and degradation. Use a jacketed reactor with controlled cooling. Add the acyl chloride solution slowly to the solution of 3-methoxyaniline and base, maintaining a consistent internal temperature (e.g., 0-10°C).

  • Base Selection and Stoichiometry: A tertiary amine base (e.g., triethylamine, diisopropylethylamine) or pyridine is typically used to neutralize the HCl generated during the reaction.[9] You need at least two equivalents of base: one to neutralize the HCl generated from the coupling and another to deprotonate the hydrochloride salt of the 3-aminobenzoyl chloride (if using Strategy B). Insufficient base will result in a low yield.

  • Order of Addition: Always add the acyl chloride to the amine solution, not the other way around. This maintains a slight excess of the amine nucleophile, which helps to minimize side reactions of the highly reactive acyl chloride, such as hydrolysis with trace water.

  • Agitation: In a large reactor, poor mixing can create "hot spots" where the local concentration of the acyl chloride is high, leading to impurity formation. Ensure your agitation is sufficient to keep the reaction mixture homogeneous.

Troubleshooting Logic for Low Coupling Yield

Troubleshooting_Yield Start Low Yield in Coupling Step Q1 HPLC shows unreacted 3-methoxyaniline? Start->Q1 A1 Possible incomplete acyl chloride formation. Verify Step 1 completion. Q1->A1 Yes Q2 HPLC shows unreacted acyl chloride (or its hydrolysis product)? Q1->Q2 No End Yield Optimized A1->End A2 Check base stoichiometry (≥2 eq.). Consider amine reactivity. Q2->A2 Yes Q3 Significant side products observed? Q2->Q3 No A2->End A3 Improve temperature control. Slow down acyl chloride addition. Check for moisture ingress. Q3->A3 Yes Q3->End No, consult further A3->End

Caption: A logical flow for diagnosing low-yield issues.

Q4: My final product is difficult to purify. What are the likely impurities and how can I remove them?

Answer: Scaled-up reactions often produce a different impurity profile than bench-scale experiments. Understanding the potential impurities is the first step to effective purification.

ImpurityPotential SourceRecommended Purification Method
Unreacted 3-methoxyanilineIncorrect stoichiometry; poor mixing.Acid wash (e.g., dilute HCl) during workup to extract the basic amine into the aqueous layer.
Unreacted 3-aminobenzoic acid (or nitro form)Incomplete reaction in either step.Base wash (e.g., dilute NaHCO₃) during workup to extract the acidic carboxylic acid.
Diacylated product (bis-amide)Reaction of the product's amino group if conditions are too harsh or stoichiometry is off.Recrystallization is often effective. A different solvent system may be needed. Consider chromatography.
Hydrolyzed acyl chloride (the carboxylic acid)Moisture in the reaction; inefficient workup.Base wash during workup.

Recrystallization at Scale: Finding a suitable recrystallization solvent is key. A binary solvent system (e.g., ethanol/water, isopropanol/heptane) often provides the best balance of solubility at high temperature and insolubility at low temperature for high recovery and purity. Seeding the solution with a small amount of pure product can be critical to induce crystallization in large volumes.

Detailed Experimental Protocols

The following are representative protocols for the two main synthetic strategies. Safety Warning: These reactions should be performed in a well-ventilated fume hood or appropriate reactor system. Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (PPE) must be worn.

Protocol A: "Nitro-First" Approach

Step 1: Synthesis of 3-Nitrobenzoyl Chloride [5]

  • Charge a suitable reactor with 3-nitrobenzoic acid (1.0 eq.) and an inert solvent such as toluene (5-10 volumes).

  • Begin agitation. Add thionyl chloride (2.0 eq.) to the suspension.

  • Heat the mixture to 60-70°C and hold for 4-6 hours, or until reaction completion is confirmed by HPLC.

  • Cool the mixture to 40-50°C.

  • Distill off the excess thionyl chloride and toluene under vacuum. The resulting crude 3-nitrobenzoyl chloride can be used directly in the next step.

Step 2: Amide Coupling

  • In a separate reactor, charge 3-methoxyaniline (1.05 eq.), triethylamine (2.2 eq.), and a suitable solvent like dichloromethane or THF.

  • Cool the amine solution to 0-5°C.

  • Dissolve the crude 3-nitrobenzoyl chloride from Step 1 in the same solvent.

  • Slowly add the 3-nitrobenzoyl chloride solution to the cooled amine solution, maintaining the internal temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours until complete.

  • Work up the reaction by washing with dilute HCl, followed by dilute NaHCO₃, and finally brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum to yield crude 3-nitro-N-(3-methoxyphenyl)benzamide.

Step 3: Reduction of the Nitro Group

  • Dissolve the crude nitro-amide from Step 2 in a solvent like ethanol or ethyl acetate.

  • Charge the solution to a hydrogenation reactor containing a palladium on carbon catalyst (Pd/C, 5-10 wt%).

  • Pressurize the reactor with hydrogen gas (e.g., 50 psi) and stir vigorously.

  • Monitor the reaction for hydrogen uptake. Once uptake ceases, the reaction is complete.

  • Carefully filter the reaction mixture through Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate to obtain crude 3-amino-N-(3-methoxyphenyl)benzamide, which can be purified by recrystallization.

Protocol B: "Amino-Protected" Approach

Step 1: Formation of 3-Aminobenzoyl Chloride Hydrochloride [3][8]

  • Suspend 3-aminobenzoic acid (1.0 eq.) in a suitable solvent (e.g., tetramethylene sulfone or toluene).

  • Add thionyl chloride (3.0-5.0 eq.) to the slurry at 20-30°C.

  • Stir the mixture for 2-4 hours at 20-40°C. The reaction progress can be monitored by the cessation of HCl gas evolution.

  • The resulting slurry of 3-aminobenzoyl chloride hydrochloride is used directly in the next step.

Step 2: Amide Coupling

  • In a separate reactor, charge 3-methoxyaniline (1.05 eq.), pyridine or triethylamine (2.5 eq.), and a solvent like THF or acetonitrile.

  • Cool the amine solution to 0-5°C.

  • Slowly add the slurry of 3-aminobenzoyl chloride hydrochloride from Step 1, maintaining the temperature below 15°C.

  • After the addition, allow the mixture to warm to room temperature and stir for 3-5 hours until completion.

  • The workup and purification follow the same procedure as in Protocol A, Step 2, leading to the final product.

References

  • PrepChem.com. Synthesis of 3,5-dichloro-4-aminobenzoyl chloride. Available from: [Link]

  • Pharmaceutical Outsourcing. Reducing the Complexity of Commercial-Scale Amide Formation. Available from: [Link]

  • Chemistry LibreTexts. Chemistry of Amides. Available from: [Link]

  • Chemsrc.com. 3-AMINO-N-BENZYL-BENZAMIDE. Available from: [Link]

  • PubChem. N-(3-Amino-4-methoxyphenyl)-benzamide. Available from: [Link]

  • Reddit. Tips and tricks for difficult amide bond formation?. Available from: [Link]

  • UCL Discovery. A green chemistry perspective on catalytic amide bond formation. Available from: [Link]

  • PubChem. 4-amino-3-methoxy-N-(3-methoxyphenyl)benzamide. Available from: [Link]

  • Reddit. reactions with thionyl chloride. Available from: [Link]

  • OrgoSolver. Amide Reactions: Dehydration of Primary Amides to form Nitriles using SOCl2. Available from: [Link]

  • Royal Society of Chemistry. Amide bond formation: beyond the dilemma between activation and racemisation. Available from: [Link]

  • ResearchGate. How can I prepare 3 amino benzoyl chloride from 3 amino benzoic acid and thoinyl chloride and which method and what solvent I have to use ?. Available from: [Link]

  • Arkivoc. Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Available from: [Link]

  • Google Patents. Amino-aryl-benzamide compounds and methods of use thereof.
  • Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. Available from: [Link]

  • ResearchGate. Chemical synthesis of 3-substituted benzamides. Available from: [Link]

  • LookChem. N-(3-amino-4-methoxyphenyl)benzamide. Available from: [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Available from: [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Available from: [Link]

  • Google Patents. Preparation of p-aminobenzoyl chloride salts.
  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available from: [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available from: [Link]

  • Organic Syntheses. p-NITROBENZOYL CHLORIDE. Available from: [Link]

  • ResearchGate. The amide group and its preparation methods by acid-amine coupling reactions: an overview. Available from: [Link]

  • Progress in Chemistry. Synthesis of o-Aminobenzamide Compounds. Available from: [Link]

  • Supporting Information. Synthesis of 4-chlorobenzamide. Available from: [Link]

  • Google Patents. Preparation method of 3-amino-4-methoxybenzaniline.
  • Google Patents. A kind of method for synthesizing Para Amino Benzamide.
  • Google Patents. Preparation method of p-aminobenzamide.
  • ResearchGate. Does anyone have experience with amide coupling reaction of aniline?. Available from: [Link]

  • Molecules. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-N-(3-methoxyphenyl)benzamide Stability and Degradation Prevention

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on preventing the degradation of 3-amino-N-(3-methoxyphenyl)benzamide. By understanding the...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on preventing the degradation of 3-amino-N-(3-methoxyphenyl)benzamide. By understanding the inherent chemical liabilities of its aromatic amine and benzamide functional groups, users can implement effective handling, storage, and experimental strategies. This document details the primary degradation pathways—hydrolysis, oxidation, and photodegradation—and offers validated protocols and troubleshooting solutions to ensure the compound's integrity throughout its lifecycle in a research and development setting.

Introduction: Understanding the Vulnerabilities of 3-Amino-N-(3-methoxyphenyl)benzamide

3-Amino-N-(3-methoxyphenyl)benzamide is a molecule featuring two key functional groups that are susceptible to degradation: an aromatic amine (-NH₂) and a benzamide linkage (-CONH-). The primary challenges to maintaining the purity and stability of this compound stem from its susceptibility to hydrolysis, oxidation, and photodegradation. Understanding the mechanisms behind these degradation pathways is the first line of defense in preserving your experimental material.

  • Aromatic Amine Group: This group is prone to oxidation, which can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light. Oxidation can lead to the formation of colored impurities, including nitroso, nitro, azo, and azoxy compounds, fundamentally altering the molecule's structure and activity.[1][2][3]

  • Benzamide Linkage: The amide bond is susceptible to cleavage via hydrolysis.[4][5] This reaction can be catalyzed by both acidic and basic conditions, breaking the molecule into 3-aminobenzoic acid and 3-methoxyaniline.[4][5][6][7] The rate of hydrolysis is significantly influenced by pH and temperature.[6]

This guide will provide actionable, evidence-based strategies to mitigate these risks.

Primary Degradation Pathways and Their Mechanisms

A clear understanding of how the molecule degrades is critical for designing effective preventative measures. The three main pathways are detailed below.

Hydrolysis (Acidic and Basic)

The amide bond in 3-amino-N-(3-methoxyphenyl)benzamide can be cleaved by water in a process called hydrolysis. This reaction is often slow at neutral pH but is significantly accelerated by the presence of acids or bases.[6][7]

  • Acid-Catalyzed Hydrolysis: In acidic solutions, the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water. This leads to the formation of 3-aminobenzoic acid and the ammonium salt of 3-methoxyaniline.[4][7]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This reaction proceeds to form a carboxylate salt (3-aminobenzoate) and 3-methoxyaniline.[4][8]

dot

Hydrolysis_Pathway cluster_main Hydrolysis of 3-amino-N-(3-methoxyphenyl)benzamide cluster_acid Acidic Conditions (H₃O⁺) cluster_base Basic Conditions (OH⁻) Molecule 3-amino-N-(3-methoxyphenyl)benzamide Acid_Product1 3-Aminobenzoic Acid Molecule->Acid_Product1 H₂O / H⁺ Acid_Product2 3-Methoxyanilinium Ion Molecule->Acid_Product2 H₂O / H⁺ Base_Product1 3-Aminobenzoate Molecule->Base_Product1 OH⁻ Base_Product2 3-Methoxyaniline Molecule->Base_Product2 OH⁻

Caption: Acid and base-catalyzed hydrolysis pathways.

Oxidation

The aromatic amine group is readily oxidized, especially when exposed to air, light, and certain metal ions. The oxidation process can be complex, often resulting in a mixture of products.

  • Initial Steps: Oxidation often begins with the formation of a radical cation, which can then dimerize or react further with oxygen.

  • Common Products: The reaction can proceed through various intermediates, including nitroso compounds, to ultimately form nitro derivatives. Dimerization can also lead to the formation of colored azo and azoxy compounds.[1][3] The specific products formed depend on the oxidizing agent and reaction conditions.[2][9][10]

dot

Oxidation_Pathway cluster_oxidation Oxidation of the Aromatic Amine AromaticAmine Aromatic Amine (-NH₂) Nitroso Nitroso Compound (-NO) AromaticAmine->Nitroso [O] Azo Azo Compound (-N=N-) AromaticAmine->Azo [O] Dimerization Nitro Nitro Compound (-NO₂) Nitroso->Nitro [O]

Caption: Generalized oxidative degradation of the amine group.

Photodegradation

Aromatic compounds, including 3-amino-N-(3-methoxyphenyl)benzamide, can absorb ultraviolet (UV) and sometimes visible light. This absorption can excite the molecule to a higher energy state, initiating degradation reactions.

  • Mechanism: Upon absorbing light, the molecule can undergo direct photolysis or react with oxygen to form reactive oxygen species (ROS), which then attack the molecule.[11][12] The presence of photosensitizers in a solution can accelerate this process.[13][14] Photodegradation can lead to a complex mixture of products and is often indicated by a change in the color of the material or solution.

Troubleshooting Guide & FAQs

This section addresses common issues encountered by researchers, providing direct answers and actionable solutions.

Issue / Observation Potential Cause(s) Recommended Actions & Troubleshooting Steps
Solid material has developed a yellow or brown tint over time. Oxidation: Exposure to air (oxygen) and/or light.1. Verify Storage: Ensure the compound is stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber vial.[15][16]2. Minimize Exposure: When handling, work quickly and minimize exposure to ambient light and air. Use a glove box if available.3. Purity Check: Analyze a small sample by HPLC-UV or LC-MS to identify and quantify impurities. Compare with a fresh or reference sample.
Solutions of the compound change color (e.g., turn yellow/pink) upon preparation or standing. Oxidation, Photodegradation: Dissolving the compound increases its susceptibility to dissolved oxygen and light penetration. The solvent itself may also play a role.1. Degas Solvents: Before use, sparge solvents with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.2. Use Fresh Solutions: Prepare solutions immediately before use. Do not store solutions for extended periods unless stability has been verified.3. Protect from Light: Use amber glassware or wrap containers in aluminum foil. Work in a fume hood with the sash lowered to minimize light exposure.[11]
Inconsistent results in biological or chemical assays. Degradation: The active concentration of the compound is lower than expected due to degradation in the assay medium or during incubation.1. Assess Buffer/Media Stability: Run a time-course experiment. Incubate the compound in your assay buffer/media for the duration of your experiment and analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to check for degradation.2. Control pH: Hydrolysis is pH-dependent.[4][6] Ensure your buffer has sufficient capacity to maintain a stable pH. Consider if extreme pH values are necessary for the experiment.3. Include a Stabilizer (Advanced): If oxidation is confirmed, consider adding a small amount of an antioxidant (e.g., ascorbic acid, BHT), ensuring it does not interfere with your assay.
Unexpected peaks appear in chromatograms (HPLC, LC-MS). Hydrolysis or Oxidation Products: The new peaks likely correspond to degradation products like 3-aminobenzoic acid, 3-methoxyaniline, or various oxidation products.1. Identify Degradants: If possible, use mass spectrometry (MS) to determine the mass of the impurity peaks. Compare these masses to the expected masses of hydrolysis and simple oxidation products.2. Forced Degradation Study: Intentionally degrade a small sample (e.g., by adding dilute acid/base or a mild oxidant like H₂O₂) and run an HPLC. This can help confirm the identity of the degradation peaks seen in your experimental samples.

Standard Operating Procedures (SOPs) for Prevention

Proactive measures are the most effective way to prevent degradation.

SOP for Storage and Handling
  • Initial Receipt: Upon receipt, inspect the container for an intact seal. The compound should be a stable, crystalline solid.

  • Storage Conditions:

    • Atmosphere: Store the solid compound under an inert atmosphere (argon or nitrogen is recommended).[15][16]

    • Temperature: Store in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advised.

    • Light: Always store in an amber glass vial or a container that protects from light.[15]

  • Handling:

    • Weighing: Weigh the compound in an environment with minimal air drafts. For sensitive experiments, use a glove box or glove bag.

    • Utensils: Use clean, dry, stainless steel or glass spatulas. Avoid contact with reactive metals.

    • Container: After dispensing, flush the vial headspace with inert gas before tightly resealing.

SOP for Solution Preparation and Use
  • Solvent Selection: Use high-purity, HPLC-grade solvents.

  • Degassing: Prior to use, thoroughly degas aqueous buffers and organic solvents by sparging with an inert gas or by sonication under vacuum. This removes dissolved oxygen, a key driver of oxidation.[3]

  • pH Control: When preparing aqueous solutions, use a well-buffered system, ideally within the pH range of 6-8, to minimize both acid and base-catalyzed hydrolysis.

  • Protection from Light: Prepare and handle solutions in a dimly lit area. Use amber volumetric flasks and vials. If clear glassware must be used, wrap it securely in aluminum foil.

  • Use Immediately: It is best practice to prepare solutions fresh for each experiment. If solutions must be stored, they should be kept under an inert atmosphere, protected from light, and refrigerated. A preliminary stability study should be conducted to determine the acceptable storage duration.

Workflow_SOP Handle Handle Degas Degas Handle->Degas Proceed to Experiment

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide

Welcome to the technical support resource for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshoot...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, optimization strategies, and detailed protocols for this specific amide coupling reaction. The following question-and-answer format addresses common challenges and provides expert insights to ensure a successful, high-yield synthesis.

Reaction Overview

The target molecule, 3-amino-N-(3-methoxyphenyl)benzamide, is synthesized via an amide coupling reaction between 3-aminobenzoic acid and 3-methoxyaniline. While conceptually straightforward, this reaction presents unique challenges due to the electronic properties and functional groups of the starting materials.

G cluster_reactants Reactants cluster_product Product r1 3-Aminobenzoic Acid p1 3-amino-N-(3-methoxyphenyl)benzamide r1->p1 + Coupling Reagent, Base Solvent (e.g., DMF) r2 3-Methoxyaniline r2->p1

Caption: General synthesis scheme for 3-amino-N-(3-methoxyphenyl)benzamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges specific to this coupling reaction?

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide involves coupling a carboxylic acid that also contains an amino group with an aniline derivative. This presents several challenges:

  • Low Nucleophilicity: 3-methoxyaniline, like many anilines, is a relatively weak nucleophile compared to aliphatic amines. This can lead to sluggish or incomplete reactions.[1]

  • Substrate Reactivity: The amino group on 3-aminobenzoic acid can potentially interfere with the reaction. Although it is less nucleophilic than the aniline, under certain conditions, it could lead to self-coupling or oligomerization, especially if the carboxylic acid is over-activated.

  • Acid-Base Chemistry: The reaction involves both an acid (3-aminobenzoic acid) and a base (3-methoxyaniline). An acid-base reaction can occur, forming a salt and rendering the amine non-nucleophilic until a stronger, non-nucleophilic base is added to the system.[2]

  • Byproduct Removal: Standard coupling reagents generate byproducts (e.g., ureas from carbodiimides, tetramethylurea from HATU) that must be efficiently removed during workup to achieve high purity.[3][4]

Q2: Which coupling reagent is best for this synthesis? HATU or EDC/HOBt?

The choice of coupling reagent is critical. While many options exist, the most common and effective choices fall into two categories: carbodiimides and uronium/aminium salts.

  • EDC/HOBt (Carbodiimide System): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a reactive O-acylisourea intermediate.[5] This intermediate is prone to racemization and can rearrange into an unreactive N-acylurea byproduct. To mitigate this, an additive like 1-hydroxybenzotriazole (HOBt) is almost always used. HOBt traps the O-acylisourea to form an HOBt-ester, which is more stable and reacts cleanly with the amine.[5] This method is cost-effective but can be less efficient for challenging couplings involving weak nucleophiles.[6]

  • HATU (Uronium/Aminium Salt System): O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly effective coupling reagent derived from HOAt (1-hydroxy-7-azabenzotriazole).[5] It is known for its high reactivity, rapid reaction times, and low rates of epimerization, making it ideal for difficult couplings, such as those with anilines or sterically hindered substrates.[7][8] HATU's mechanism proceeds through a highly reactive OAt-active ester.[5]

Recommendation: For the synthesis of 3-amino-N-(3-methoxyphenyl)benzamide, HATU is the preferred reagent . Its superior reactivity is well-suited to overcome the low nucleophilicity of 3-methoxyaniline, leading to higher yields and cleaner reaction profiles.[8][9]

G cluster_mechanism Simplified HATU Activation & Coupling Pathway Acid R-COOH (3-Aminobenzoic Acid) ActiveEster Highly Reactive OAt-Active Ester Acid->ActiveEster 1. Deprotonation Base Base (DIPEA) Base->Acid HATU HATU Reagent HATU->ActiveEster 2. Activation Product Amide Product ActiveEster->Product 3. Nucleophilic Attack Amine R'-NH2 (3-Methoxyaniline) Amine->ActiveEster Byproducts Byproducts (HOAt, Tetramethylurea)

Caption: The HATU-mediated pathway involves forming a highly reactive ester.

Q3: What is the optimal base and solvent for this reaction?
  • Base: A non-nucleophilic, sterically hindered organic base is essential. N,N-Diisopropylethylamine (DIPEA) is the standard choice.[10][11] Its role is to deprotonate the carboxylic acid (and the protonated amine starting material) without competing with 3-methoxyaniline as a nucleophile. Simpler bases like triethylamine (TEA) can sometimes act as nucleophiles, leading to side products. Typically, 2-3 equivalents of DIPEA are used.

  • Solvent: Anhydrous polar aprotic solvents are required to ensure all reagents are fully dissolved and to prevent hydrolysis of activated intermediates.[2] N,N-Dimethylformamide (DMF) is the most common and effective solvent for HATU-mediated couplings. Dichloromethane (DCM) is also a viable option. Ensure the solvent is truly anhydrous.

Q4: How can I monitor the reaction to know when it's complete?

Active monitoring is crucial for determining the optimal reaction time and preventing the formation of degradation products.

  • Thin-Layer Chromatography (TLC): This is the most common method. Spot the reaction mixture alongside the starting materials (3-aminobenzoic acid and 3-methoxyaniline). The reaction is complete when the limiting reagent spot has disappeared and a new, typically less polar, product spot is dominant.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS can confirm the consumption of starting materials and the formation of the product with the correct mass-to-charge ratio (m/z).[3]

Troubleshooting Guide

This table outlines common issues encountered during the synthesis and provides validated solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Wet Reagents/Solvent: Water hydrolyzes the activated carboxylic acid intermediate.[2] 2. Inefficient Acid Activation: Insufficient coupling reagent or pre-activation time. 3. Poor Amine Nucleophilicity: The reaction is too slow under the current conditions.1. Use anhydrous solvents and dry all glassware thoroughly. Store hygroscopic reagents (like HATU) in a desiccator. 2. Use 1.0-1.5 equivalents of HATU. Allow the acid, base, and HATU to "pre-activate" for 15-30 minutes before adding the amine.[2] 3. Switch to a more powerful coupling reagent like HATU if using EDC. Consider gentle heating (40-50 °C) to accelerate the reaction, monitoring carefully for decomposition.
Multiple Spots on TLC / Significant Side Products 1. N-Acylurea Formation: (with EDC) The O-acylisourea intermediate rearranged before reacting.[9] 2. Guanidinylation of Amine: (with HATU) Excess HATU can react with the amine starting material.[12] 3. Polymerization: Self-coupling of 3-aminobenzoic acid.1. Ensure HOBt (or HOAt) is used as an additive with EDC to trap the active intermediate. 2. Avoid using a large excess of HATU. Use a stoichiometry of 1.0-1.2 equivalents relative to the carboxylic acid.[7] 3. Add the pre-activated carboxylic acid solution slowly to the amine solution to maintain a low concentration of the active ester.
Starting Material Remains After Extended Time 1. Insufficient Base: Incomplete deprotonation of the carboxylic acid or protonated amine salt. 2. Reaction Temperature Too Low: The activation energy barrier is not being overcome, especially with a weak nucleophile.1. Ensure at least 2.0 equivalents of DIPEA are used. If the amine starting material is a hydrochloride salt, use 3.0 equivalents. 2. After running at room temperature for several hours, gently warm the reaction to 40-50 °C and continue to monitor by TLC/LC-MS.
Difficulty Removing Byproducts During Workup 1. Urea Precipitation (from DCC/DIC): Dicyclohexylurea (DCU) is notoriously insoluble.[7] 2. Water-Soluble Byproducts: Tetramethylurea (from HATU) and protonated DIPEA can be difficult to remove with simple extraction.1. This is a primary reason to use EDC over DCC/DIC. If DCU is present, it can sometimes be removed by filtration after dilution with a solvent in which it is insoluble (e.g., acetonitrile).[13] 2. Perform a thorough aqueous workup. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl or citric acid) to remove the base, then saturated sodium bicarbonate to remove unreacted acid and HOBt/HOAt, and finally brine.[3]

Optimized Experimental Protocols

Protocol 1: High-Yield Synthesis Using HATU (Recommended)

This protocol is optimized for high conversion and a clean reaction profile.

Materials & Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • 3-Methoxyaniline (1.0-1.1 equiv)

  • HATU (1.1 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF

  • Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 3-aminobenzoic acid (1.0 equiv) in anhydrous DMF (to make a ~0.5 M solution).

  • Activation: To the stirred solution, add DIPEA (2.5 equiv) followed by HATU (1.1 equiv).[9] Stir the mixture at room temperature for 15-20 minutes. The solution may change color. This is the "pre-activation" step.

  • Coupling: Add 3-methoxyaniline (1.0-1.1 equiv) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Quenching & Extraction: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water.

  • Aqueous Workup:

    • Wash the organic layer sequentially with 1M HCl (2x) to remove DIPEA.

    • Wash with saturated NaHCO₃ (2x) to remove unreacted acid and HOAt.

    • Wash with brine (1x) to remove residual water.[3]

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography (using a gradient of ethyl acetate in hexanes) or recrystallization to obtain the pure 3-amino-N-(3-methoxyphenyl)benzamide.

Protocol 2: Cost-Effective Synthesis Using EDC/HOBt

This protocol is a viable alternative if cost is a primary concern.

Materials & Reagents:

  • 3-Aminobenzoic acid (1.0 equiv)

  • 3-Methoxyaniline (1.1 equiv)

  • EDC·HCl (1.2 equiv)

  • HOBt (1.2 equiv)

  • DIPEA (2.5 equiv)

  • Anhydrous DMF or DCM

  • (Workup reagents are the same as in Protocol 1)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve 3-aminobenzoic acid (1.0 equiv), HOBt (1.2 equiv), and 3-methoxyaniline (1.1 equiv) in anhydrous DMF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Coupling: Add DIPEA (2.5 equiv) followed by the solid EDC·HCl (1.2 equiv) portion-wise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC or LC-MS. Note that this reaction is generally slower than with HATU.

  • Workup & Purification: Follow steps 5-8 from Protocol 1. The workup will effectively remove the water-soluble EDC-urea byproduct.

Logical Troubleshooting Workflow

Use this decision tree to diagnose and solve common issues systematically.

G Start Reaction Complete? (Check by TLC/LCMS) No No Start->No Some starting material remains Yes Yes Start->Yes Limiting reagent consumed CheckTime Run >12 hours? No->CheckTime Workup Proceed to Aqueous Workup & Purification Yes->Workup Extend Continue stirring, consider gentle heating (40°C) CheckTime->Extend No CheckReagents Reagents/Solvent Anhydrous? CheckTime->CheckReagents Yes Redo Redo with anhydrous reagents & solvent CheckReagents->Redo No CheckStoich Stoichiometry Correct? (Base & Coupling Reagent) CheckReagents->CheckStoich Yes CheckStoich->Extend Yes Adjust Re-evaluate reagent amounts. Ensure >=2 eq. base CheckStoich->Adjust No Impure Product Impure after Workup? Workup->Impure Purify Optimize Column Chromatography or Recrystallization Impure->Purify Yes Success Pure Product Obtained Impure->Success No Purify->Success

Caption: A decision tree for troubleshooting the amide coupling reaction.

References

  • Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-144. Retrieved January 15, 2026, from [Link]

  • Goode, D. (n.d.). Amide Workup. Biofilm Inhibitor Synthesis.
  • Pattabiraman, V. R., & Bode, J. W. (2011). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Publishing. Retrieved January 15, 2026, from [Link]

  • Waseda University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. SciTechDaily. Retrieved January 15, 2026, from [Link]

  • Scientific Update. (2018, January 16). Suzuki-Miyaura Cross-Coupling of Amides and Esters. Scientific Update. Retrieved January 15, 2026, from [Link]

  • Olsen, C. A., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(46), 11288-11293. Retrieved January 15, 2026, from [Link]

  • Szostak, M., et al. (2017). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. PubMed Central. Retrieved January 15, 2026, from [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. ResearchGate. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling of amides. ResearchGate. Retrieved January 15, 2026, from [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved January 15, 2026, from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 15, 2026, from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec. Retrieved January 15, 2026, from [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. Retrieved January 15, 2026, from [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura Cross-Coupling of Amides by N-C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts. Semantic Scholar. Retrieved January 15, 2026, from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. Retrieved January 15, 2026, from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation?. r/Chempros. Retrieved January 15, 2026, from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved January 15, 2026, from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Wikipedia. Retrieved January 15, 2026, from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. J&K Scientific. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (2018, November 24). Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt?. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Kumar, A., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(28), 3589-3592. Retrieved January 15, 2026, from [Link]

  • Arkivoc. (n.d.). Synthesis of aryl benzamides containing a pyrimidine moiety as possible HIV-1 NNRTIs. Arkivoc. Retrieved January 15, 2026, from [Link]

  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. Catalysis Science & Technology, 10(1), 144-152. Retrieved January 15, 2026, from [Link]

  • LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. LibreTexts. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). Figure 4. Chemical synthesis of 3-substituted benzamides. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Google Patents. (n.d.). US20180318240A1 - Amino-aryl-benzamide compounds and methods of use thereof. Google Patents.
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  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved January 15, 2026, from [Link]

  • ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES. ResearchGate. Retrieved January 15, 2026, from [Link]

  • Dye Synthesis. (2013, June 21). N-(3-amino-4-methoxyphenyl)benzamide. Dye Synthesis. Retrieved January 15, 2026, from [Link]

Sources

Troubleshooting

Removal of unreacted starting materials from 3-amino-N-(3-methoxyphenyl)benzamide

Welcome to the technical support resource for the purification of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in iso...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the purification of 3-amino-N-(3-methoxyphenyl)benzamide. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating this target compound from its unreacted starting materials. Here, we provide in-depth, field-proven troubleshooting advice and detailed protocols grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical synthesis of 3-amino-N-(3-methoxyphenyl)benzamide?

The synthesis of 3-amino-N-(3-methoxyphenyl)benzamide is an amide coupling reaction. Therefore, the most prevalent impurities are the unreacted starting materials: 3-aminobenzoic acid and 3-methoxyaniline . Side-products from the coupling reagents (e.g., carbodiimides turning into ureas) may also be present, but this guide focuses on the removal of the starting materials.

Q2: What is the primary and most efficient method for removing these starting materials?

The most effective initial purification strategy is liquid-liquid extraction , specifically an acid-base extraction. This technique leverages the different acidic and basic properties of the product and the starting materials to partition them into different liquid phases (typically an organic solvent and water). This method is fast, scalable, and highly efficient for removing ionic or ionizable impurities from a neutral organic product.[1][2]

Q3: How can I reliably assess the purity of my product after purification?

Purity should be assessed using a combination of techniques:

  • Thin-Layer Chromatography (TLC): A quick and inexpensive method to visualize the separation of your product from the starting materials. A single spot for your product that is distinct from the starting material spots is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is the gold standard for confirming the structure and assessing the purity of the final compound. The absence of peaks corresponding to 3-aminobenzoic acid and 3-methoxyaniline confirms their removal.

  • Melting Point Analysis: A sharp melting point range that is consistent with literature values indicates high purity. Impurities typically depress and broaden the melting point range.

Troubleshooting and In-Depth Purification Guides

This section addresses specific purification challenges in a problem-and-solution format.

Physicochemical Properties for Separation Strategy

The success of any separation is predicated on the differential physicochemical properties of the compounds involved. The following table summarizes the key characteristics that will be exploited in the protocols below.

CompoundStructureMolar Mass ( g/mol )Key Functional GroupsAcidity/BasicityExpected Solubility
3-aminobenzoic acid (Starting Material)137.14Carboxylic Acid, Aromatic AmineAmphoteric (Acidic & Basic)Soluble in aqueous base (e.g., NaHCO₃, NaOH) and aqueous acid (e.g., HCl).[3][][5]
3-methoxyaniline (Starting Material)123.16Aromatic Amine, EtherBasicSoluble in aqueous acid (e.g., HCl).[6][7] Slightly soluble in water.[8]
3-amino-N-(3-methoxyphenyl)benzamide (Product)242.27Amide, Aromatic Amine, EtherWeakly BasicGenerally insoluble in water, soluble in organic solvents (e.g., EtOAc, DCM). The amide is neutral.
Problem 1: My crude product is contaminated with unreacted 3-aminobenzoic acid.

Cause: 3-aminobenzoic acid possesses a carboxylic acid group, which is significantly acidic (pKa ≈ 3-5).[3] This makes it readily convertible to a water-soluble salt.

Solution: Basic Aqueous Wash

This protocol uses a mild base, sodium bicarbonate (NaHCO₃), to selectively deprotonate the carboxylic acid, pulling it into the aqueous phase while leaving the weakly basic product and other amine impurities in the organic phase.

Experimental Protocol: Basic Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), in a separatory funnel.

  • First Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup (from CO₂ evolution). Shake vigorously for 30-60 seconds, venting periodically.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time to ensure complete removal of the acidic impurity.

  • Water Wash: Finally, wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water-soluble components and break up emulsions.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the partially purified product.

Problem 2: My product is contaminated with unreacted 3-methoxyaniline.

Cause: 3-methoxyaniline contains a basic aromatic amine group that can be protonated by an acid to form a water-soluble ammonium salt.

Solution: Acidic Aqueous Wash

This procedure uses a dilute acid to protonate the basic starting material, partitioning it into the aqueous layer.

Experimental Protocol: Acidic Extraction

  • Dissolution: Dissolve the crude product (ideally after the basic wash described above) in an appropriate organic solvent (EtOAc, DCM) in a separatory funnel.

  • First Wash: Add an equal volume of dilute aqueous hydrochloric acid (e.g., 1 M HCl) to the funnel.

  • Extraction: Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently.

  • Separation: Allow the layers to separate and drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) to ensure complete removal of the basic impurity.

  • Neutralization Wash: Wash the organic layer with saturated aqueous NaHCO₃ to neutralize any residual acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

Workflow for Comprehensive Liquid-Liquid Extraction

The acidic and basic washes are most effective when performed sequentially. The following workflow is recommended for a comprehensive cleanup.

G start Crude Product in Organic Solvent (EtOAc) wash1 Wash with sat. NaHCO₃ (aq) start->wash1 aq1 Aqueous Layer 1: Contains deprotonated 3-aminobenzoic acid wash1->aq1 org1 Organic Layer 1 wash1->org1 wash2 Wash with 1M HCl (aq) org1->wash2 aq2 Aqueous Layer 2: Contains protonated 3-methoxyaniline wash2->aq2 org2 Organic Layer 2 wash2->org2 wash3 Wash with Brine org2->wash3 org3 Organic Layer 3: Contains Product wash3->org3 dry Dry (Na₂SO₄), Filter, Concentrate org3->dry end Purified Product dry->end

Caption: Sequential acid-base extraction workflow.

Problem 3: My product is still impure after extraction. What is the next step?

Cause: The product may be contaminated with non-ionizable impurities (e.g., urea by-products) or the extraction may have been incomplete. At this stage, techniques that separate compounds based on properties other than acid-base character, such as polarity and differential solubility, are required.

Solution A: Recrystallization

Recrystallization is an excellent technique for purifying solid compounds to a high degree.[9][10] It relies on finding a solvent in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities remain in solution upon cooling.

Experimental Protocol: Recrystallization Solvent Screening

  • Small-Scale Tests: Place ~20-30 mg of your impure product into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid just dissolves. Good candidates are solvents in which the compound is sparingly soluble at room temperature. Common solvents to screen are listed in the table below.

  • Heating: If the solid does not dissolve at room temperature, gently heat the mixture. A good solvent will dissolve the solid completely upon heating.

  • Cooling: Allow the clear, hot solution to cool slowly to room temperature, and then in an ice bath. Abundant crystal formation upon cooling indicates a suitable solvent.

  • Solvent System: If no single solvent works, try a binary solvent system (e.g., Ethanol/Water, DCM/Hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is very soluble) and add the "poor" solvent (in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point). Reheat to clarify and then cool slowly.

Table of Common Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes
Ethanol78Polar ProticOften a good choice for aromatic compounds with H-bonding capability.[9]
Isopropanol82Polar ProticSimilar to ethanol, slightly less polar.
Acetonitrile82Polar AproticCan give very good results for amides.[9][11]
Ethyl Acetate77Medium PolarityA versatile solvent for a range of polarities.
Toluene111Non-polarGood for less polar aromatic compounds.
Water100Very PolarCan be effective if the compound has sufficient polarity.[12]

Solution B: Flash Column Chromatography

If recrystallization fails or is impractical, flash column chromatography is a highly effective alternative.[13] This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and elution by a mobile phase.

Experimental Protocol: Column Chromatography

  • Stationary Phase: For compounds like 3-amino-N-(3-methoxyphenyl)benzamide, silica gel is the standard stationary phase.

  • Mobile Phase (Eluent) Selection: Use TLC to determine an appropriate solvent system. A good system will move the product spot to an Rf value of ~0.3-0.4. For this compound, a mixture of a non-polar solvent (like Hexane or Heptane) and a polar solvent (like Ethyl Acetate) is a good starting point. Test various ratios (e.g., 7:3, 1:1, 3:7 Hexane:EtOAc).

  • Column Packing: Pack a glass column with silica gel slurried in the chosen mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel ("dry loading") or load it directly as a concentrated solution ("wet loading").

  • Elution: Run the mobile phase through the column, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent via rotary evaporation.

Decision Tree for Purification Strategy

G start Crude Reaction Mixture extraction Perform Sequential Acid-Base Extraction start->extraction purity_check1 Assess Purity (TLC/¹H NMR) extraction->purity_check1 recrystallize Recrystallize from Suitable Solvent purity_check1->recrystallize Impure end_pure Pure Product purity_check1->end_pure Sufficiently Pure purity_check2 Assess Purity (TLC/¹H NMR) recrystallize->purity_check2 chromatography Perform Flash Column Chromatography purity_check2->chromatography Impure purity_check2->end_pure Sufficiently Pure chromatography->end_pure end_impure Re-evaluate Synthesis/ Consider Alternative Purification

Caption: Decision-making workflow for purification.

By systematically applying these principles and protocols, researchers can confidently and efficiently remove unreacted starting materials to obtain high-purity 3-amino-N-(3-methoxyphenyl)benzamide for subsequent applications.

References

  • Wikipedia. (n.d.). 3-Aminobenzoic acid. Retrieved from [Link]

  • Li, Z., et al. (2015). Liquid–liquid extraction process of amino acids by a new amide-based functionalized ionic liquid. Green Chemistry, 17(5), 2894-2901. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminobenzoic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Zhang, T., et al. (2018). Solubility of 3-Aminobenzoic Acid in Supercritical Carbon Dioxide Modified by Ethanol. Journal of Chemical & Engineering Data, 63(4), 1048-1054. Retrieved from [Link]

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  • Branca, M., et al. (2009). Memory of chirality of tertiary aromatic amides: a simple and efficient method for the enantioselective synthesis of quaternary alpha-amino acids. Journal of the American Chemical Society, 131(30), 10711-8. Retrieved from [Link]

  • Loba. (n.d.). 3-AMINOBENZOIC ACID. Retrieved from [Link]

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Validation

A Strategic Guide to Kinase Inhibitor Intermediates: A Comparative Analysis Featuring 3-amino-N-(3-methoxyphenyl)benzamide

This guide provides an in-depth comparison of 3-amino-N-(3-methoxyphenyl)benzamide with other critical intermediates used in the synthesis of kinase inhibitors. It is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of 3-amino-N-(3-methoxyphenyl)benzamide with other critical intermediates used in the synthesis of kinase inhibitors. It is designed for researchers, chemists, and drug development professionals, offering objective analysis and supporting experimental insights to inform strategic decisions in kinase-targeted drug discovery.

Section 1: The Strategic Importance of Intermediates in Kinase Inhibitor Drug Discovery

Protein kinases are a large family of enzymes that play a central role in cellular signaling by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[][3] Small-molecule kinase inhibitors have revolutionized treatment paradigms, but their synthesis is often a complex, multi-step process where the selection of the core chemical scaffold, or intermediate, is a critical strategic decision.

This choice profoundly influences the entire drug development cascade, from the synthetic route's feasibility and cost to the final compound's pharmacological properties, including potency, selectivity, and pharmacokinetics. A well-chosen intermediate serves as a versatile foundation upon which molecular complexity and diversity can be built to optimize interactions with the target kinase.

The benzamide moiety, for instance, is a privileged structure in kinase inhibitor design. It often provides a rigid scaffold that can correctly orient pharmacophoric elements within the ATP-binding site of the kinase. 3-amino-N-(3-methoxyphenyl)benzamide is an exemplary intermediate of this class, serving as a linchpin in the construction of potent inhibitors for specific oncogenic kinases.

G cluster_0 Generalized Kinase Inhibitor Structure Core_Intermediate Core Intermediate (e.g., Benzamide Scaffold) Hinge_Binder Hinge-Binding Moiety Core_Intermediate->Hinge_Binder Provides structural rigidity Solvent_Front Solvent-Exposed Group (for selectivity/solubility) Core_Intermediate->Solvent_Front Positions key functional groups caption Fig 1. Role of the core intermediate in a kinase inhibitor.

Caption: Fig 1. Role of the core intermediate in a kinase inhibitor.

Section 2: In Focus: 3-amino-N-(3-methoxyphenyl)benzamide as a Versatile Scaffold

Chemical Structure and Properties: 3-amino-N-(3-methoxyphenyl)benzamide is a substituted aminobenzamide featuring two key functional groups: a primary aromatic amine (-NH2) and an amide linkage. The aniline portion serves as a nucleophilic handle for coupling with other moieties, typically those designed to interact with the hinge region of a kinase. The methoxyphenyl group can be involved in additional hydrophobic or hydrogen-bonding interactions within the kinase pocket, contributing to overall binding affinity.

This intermediate is a crucial building block for a class of potent inhibitors targeting the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases.[4][5] Of these, Axl kinase is a particularly high-value target in oncology, as its overexpression is linked to tumor angiogenesis, metastasis, and resistance to conventional therapies.[4][6][7]

Experimental Protocol: Synthesis of 3-amino-N-(3-methoxyphenyl)benzamide

This two-step protocol provides a reliable and scalable method for synthesizing the title compound from commercially available starting materials.

Step 1: Amide Coupling to form N-(3-methoxyphenyl)-3-nitrobenzamide

  • To a stirred solution of 3-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) at 0 °C, add a base such as pyridine or triethylamine (1.2 eq).

  • Slowly add a solution of 3-nitrobenzoyl chloride (1.05 eq) in the same solvent, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC or LC-MS.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can often be used in the next step without further purification.

Scientist's Note: The use of a base is critical to neutralize the HCl byproduct generated during the acylation, driving the reaction equilibrium towards the product. Performing the addition at 0 °C helps control the exothermicity of the reaction and minimizes potential side reactions.

Step 2: Reduction of the Nitro Group

  • Dissolve the crude N-(3-methoxyphenyl)-3-nitrobenzamide from Step 1 in a solvent such as ethanol or ethyl acetate.

  • Add a reducing agent. A common and effective method is using stannous chloride dihydrate (SnCl2·2H2O, 4-5 eq) in refluxing ethanol for 3-5 hours.

  • Alternatively, catalytic hydrogenation can be employed using 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • For the SnCl2 method, cool the reaction, concentrate the solvent, and basify the residue with a saturated NaHCO3 or dilute NaOH solution to pH 8-9, which precipitates tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield 3-amino-N-(3-methoxyphenyl)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Scientist's Note: Catalytic hydrogenation is a cleaner method, as it avoids the use of stoichiometric tin reagents and simplifies the workup. However, the tin chloride method is often faster and can be more tolerant of other functional groups. The choice depends on the scale and available equipment.

G cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Reduction SM1 3-Nitrobenzoyl Chloride INT N-(3-methoxyphenyl) -3-nitrobenzamide SM1->INT Pyridine, DCM, 0°C to RT SM2 3-Methoxyaniline SM2->INT PROD 3-amino-N-(3-methoxyphenyl) benzamide INT->PROD SnCl2·2H2O, EtOH, Reflux OR H2, Pd/C, EtOAc, RT caption Fig 2. Synthetic workflow for 3-amino-N-(3-methoxyphenyl)benzamide.

Caption: Fig 2. Synthetic workflow for 3-amino-N-(3-methoxyphenyl)benzamide.

Section 3: Alternative Scaffolds in Modern Kinase Inhibitor Synthesis

While the aminobenzamide scaffold is highly effective, other intermediates are central to the synthesis of different classes of blockbuster kinase inhibitors.

Alternative 1: The Aminopyrimidine Core (Nilotinib Intermediate)

Intermediates such as 4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]benzoic acid form the backbone of second-generation BCR-ABL inhibitors like Nilotinib.[8][9] These compounds are critical for treating chronic myeloid leukemia (CML), particularly in cases resistant to imatinib. The synthesis typically involves a nucleophilic aromatic substitution (SNAr) or a Buchwald-Hartwig amination to couple an aniline derivative with a halosubstituted pyrimidine ring. This core is adept at forming key hydrogen bonds with the kinase hinge region.[10]

Alternative 2: The Ethynyl-Imidazopyridazine Core (Ponatinib Intermediate)

The synthesis of Ponatinib, a pan-BCR-ABL inhibitor effective against the challenging T315I gatekeeper mutation, relies on a different strategy.[11][12] Key intermediates include 3-iodo-4-methylbenzoyl chloride and 3-ethynylimidazo[1,2-b]pyridazine .[11][13] The crucial bond-forming step is a Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between the terminal alkyne and the aryl iodide.[11][14] This approach creates a rigid, linear linker that can span the ATP binding site and avoid steric clash with the mutated isoleucine residue.

Section 4: Comparative Analysis: A Head-to-Head Evaluation

The choice of an intermediate is a multi-faceted decision. The following table provides a comparative overview of the intermediates discussed.

Feature3-amino-N-(3-methoxyphenyl)benzamide4-Methyl-3-[[4-(..)]amino]benzoic acid (Nilotinib-type)Ethynyl-Imidazopyridazine + Benzoyl Halide (Ponatinib-type)
Target Kinase Class TAM family (Axl, Mer), METBCR-ABL, c-KitPan-BCR-ABL (incl. T315I), VEGFR, FGFR
Key Reaction Amide bond formation, Nitro reductionBuchwald-Hartwig Amination or SNArSonogashira Coupling
Synthetic Accessibility High. 2 steps from common materials.Moderate. Requires multi-step synthesis of the pyrimidine core.Moderate to Low. Synthesis of the imidazopyridazine alkyne can be lengthy.
Scalability & Robustness Excellent. Amide coupling and hydrogenation are highly scalable.Good. Palladium-catalyzed reactions are well-established but can be sensitive.Moderate. Sonogashira couplings can be sensitive to catalyst poisoning and require careful control.
Cost Drivers Low. Inexpensive starting materials and reagents.Moderate. Palladium catalysts and specialized heterocyclic precursors.High. Palladium and copper catalysts, multi-step synthesis of heterocyclic alkyne.
Structural Versatility High. The methoxyphenyl and benzamide rings can be readily modified.Moderate. Modification is focused on the benzoic acid and pyridine moieties.High. The benzamide and terminal alkyne portions allow for extensive modification.
Associated Challenges Standard purification techniques are usually sufficient.Potential for catalyst contamination in the final product. Purification can be challenging.Requires inert atmosphere; potential for alkyne homocoupling; catalyst removal.

Section 5: Case Study: Targeting the AXL Signaling Pathway

The AXL receptor tyrosine kinase is activated by its ligand, Gas6, leading to receptor dimerization and autophosphorylation. This initiates downstream signaling cascades, primarily the PI3K/AKT pathway, which promotes cell survival, proliferation, and migration.[4] Inhibitors derived from 3-amino-N-(3-methoxyphenyl)benzamide are designed to be ATP-competitive, occupying the ATP-binding pocket of the AXL kinase domain and preventing the phosphotransfer reaction, thereby shutting down this pro-oncogenic signaling.

G cluster_membrane Cell Membrane Axl AXL Receptor Dimer AXL Dimerization & Autophosphorylation Axl->Dimer activates Gas6 Gas6 Ligand Gas6->Axl binds PI3K PI3K Dimer->PI3K recruits & activates AKT AKT PI3K->AKT activates Proliferation Cell Proliferation, Survival, Metastasis AKT->Proliferation Inhibitor AXL Inhibitor (derived from aminobenzamide) Inhibitor->Dimer BLOCKS caption Fig 3. AXL signaling pathway and point of inhibition.

Caption: Fig 3. AXL signaling pathway and point of inhibition.

Conclusion

The selection of a core intermediate is a foundational decision in the design of novel kinase inhibitors. 3-amino-N-(3-methoxyphenyl)benzamide represents a highly efficient and versatile building block, particularly for targeting the AXL/MET family of kinases. Its straightforward, scalable synthesis and amenability to chemical modification make it an attractive starting point for library synthesis and lead optimization campaigns.

In contrast, intermediates for inhibitors like Nilotinib and Ponatinib, while enabling access to different and critical target spaces (e.g., drug-resistant BCR-ABL), often involve more complex and costly synthetic routes, such as palladium-catalyzed cross-coupling reactions. Ultimately, the optimal choice of intermediate must be guided by a holistic analysis of the target kinase biology, the desired chemical space for exploration, and the practical constraints of chemical synthesis, scalability, and cost.

References

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Comparative

A Comparative Analysis of Benzamide Derivatives in Cancer Research: A Guide for Drug Development Professionals

The therapeutic landscape of oncology is in a constant state of evolution, driven by the pursuit of novel molecular entities that offer enhanced efficacy and selectivity against malignant cells. Within this dynamic field...

Author: BenchChem Technical Support Team. Date: January 2026

The therapeutic landscape of oncology is in a constant state of evolution, driven by the pursuit of novel molecular entities that offer enhanced efficacy and selectivity against malignant cells. Within this dynamic field, benzamide derivatives have emerged as a remarkably versatile structural scaffold, giving rise to a diverse array of potent antitumor agents. The inherent modularity of the benzamide core allows for extensive chemical modifications, enabling the fine-tuning of interactions with a wide range of biological targets pivotal to cancer cell proliferation, survival, and metastasis. This guide provides an in-depth comparative analysis of key benzamide derivatives, grounded in experimental data, to empower researchers and drug development professionals in their quest for next-generation cancer therapeutics.

The Versatility of the Benzamide Scaffold: A Multi-Pronged Attack on Cancer

Benzamide derivatives exert their anticancer effects through a variety of mechanisms, a testament to their chemical adaptability. This multi-targeting capability is a significant advantage in oncology, offering the potential to circumvent the notorious challenge of drug resistance. This guide will focus on a comparative analysis of three prominent classes of benzamide derivatives that have shown considerable promise in preclinical and clinical research: Tubulin Polymerization Inhibitors , Poly(ADP-ribose) Polymerase (PARP) Inhibitors , and Histone Deacetylase (HDAC) Inhibitors .

Comparative Efficacy of Benzamide Derivatives: A Quantitative Overview

A critical aspect of drug development is the quantitative assessment of a compound's potency. The half-maximal inhibitory concentration (IC50) is a standard measure of this, indicating the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function. The following tables provide a comparative summary of the in vitro cytotoxic activity of representative benzamide derivatives from each class against a panel of human cancer cell lines.

Table 1: Comparative Cytotoxicity (IC50) of Benzamide-Based Tubulin Polymerization Inhibitors
Compound IDCancer Cell LineIC50 (nM)Reference
Compound 20b A549 (Lung)12[1]
HCT116 (Colon)15[1]
MCF-7 (Breast)27[1]
K562 (Leukemia)13[1]
Compound 48 A549 (Lung)2.5[2]
HCT116 (Colon)3.1[2]
MDA-MB-231 (Breast)4.6[2]
Paclitaxel-resistant A54915.8[2]
Table 2: Comparative Cytotoxicity (IC50) of Benzamide-Based PARP Inhibitors
Compound IDCancer Cell LineIC50 (µM)Reference
Compound 13f HCT116 (Colorectal)0.30[1]
DLD-1 (Colorectal)2.83[1]
SW480 (Colorectal)>50[1]
Olaparib MDA-MB-436 (Breast, BRCA1 mutant)0.01[3]
Capan-1 (Pancreatic, BRCA2 mutant)0.001[3]
Rucaparib Capan-1 (Pancreatic, BRCA2 mutant)0.005[3]
MD-MB-436 (Breast, BRCA1 mutant)0.02[3]
Table 3: Comparative Cytotoxicity (IC50) of Benzamide-Based HDAC Inhibitors
Compound IDCancer Cell LineIC50 (µM)Reference
Entinostat (MS-275) HCT116 (Colon)0.8[4]
HEK293 (Kidney)1.2[4]
Compound 7j MCF-7 (Breast)0.83[5]
T47D (Breast)1.4[5]
Vorinostat MV4-11 (Leukemia)0.636[6]
Daudi (Lymphoma)0.493[6]

Mechanistic Insights and Signaling Pathways

A deep understanding of the mechanism of action is paramount for the rational design of novel therapeutics and for predicting their clinical efficacy. The following sections delve into the molecular mechanisms of each class of benzamide derivatives, accompanied by visual representations of the key signaling pathways they modulate.

Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

Microtubules are dynamic polymers of α- and β-tubulin heterodimers and are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Benzamide derivatives that inhibit tubulin polymerization typically bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[1] This disruption of microtubule dynamics leads to mitotic arrest, ultimately triggering apoptosis.[2]

Tubulin_Inhibition_Pathway Mechanism of Benzamide-Based Tubulin Inhibitors cluster_0 Microtubule Dynamics cluster_1 Cellular Processes Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Mitotic Spindle Formation Mitotic Spindle Formation Microtubule->Mitotic Spindle Formation Cell Division Cell Division Mitotic Spindle Formation->Cell Division Cancer Cell Proliferation Cancer Cell Proliferation Cell Division->Cancer Cell Proliferation Benzamide Derivative Benzamide Derivative Benzamide Derivative->Tubulin Dimers Benzamide Derivative->Cancer Cell Proliferation Inhibits

Caption: Benzamide derivatives inhibit tubulin polymerization, leading to mitotic arrest and reduced cancer cell proliferation.

PARP Inhibitors: Exploiting Synthetic Lethality

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes critical for the repair of single-strand DNA breaks.[1] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are essential for homologous recombination-mediated repair of double-strand DNA breaks, the inhibition of PARP leads to a phenomenon known as synthetic lethality.[1] When single-strand breaks are not repaired by PARP, they can be converted into double-strand breaks during DNA replication. In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.

PARP_Inhibition_Pathway Mechanism of Benzamide-Based PARP Inhibitors cluster_0 DNA Damage Response cluster_1 DNA Repair Pathways cluster_2 Cell Fate Single-Strand Break Single-Strand Break Double-Strand Break Double-Strand Break Single-Strand Break->Double-Strand Break Replication Fork Collapse PARP PARP Single-Strand Break->PARP recruits Homologous Recombination (HR) Homologous Recombination (HR) Double-Strand Break->Homologous Recombination (HR) repaired by Genomic Instability Genomic Instability Double-Strand Break->Genomic Instability DNA Repair DNA Repair PARP->DNA Repair promotes Homologous Recombination (HR)->DNA Repair promotes Benzamide Derivative Benzamide Derivative Benzamide Derivative->PARP Inhibits Apoptosis Apoptosis Genomic Instability->Apoptosis BRCA1/2 Mutation BRCA1/2 Mutation BRCA1/2 Mutation->Homologous Recombination (HR) Deficient

Caption: Benzamide-based PARP inhibitors induce synthetic lethality in BRCA-deficient cancer cells.

HDAC Inhibitors: Epigenetic Reprogramming

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression. In many cancers, HDACs are overexpressed, resulting in the silencing of tumor suppressor genes. Benzamide-based HDAC inhibitors, such as Entinostat, are class I selective inhibitors that chelate the zinc ion in the active site of HDACs, leading to histone hyperacetylation and the re-expression of silenced tumor suppressor genes.[5][7] This epigenetic reprogramming can induce cell cycle arrest, differentiation, and apoptosis.[8]

HDAC_Inhibition_Pathway Mechanism of Benzamide-Based HDAC Inhibitors cluster_0 Chromatin State cluster_1 Gene Expression Histones Histones Acetylated Histones Acetylated Histones Histones->Acetylated Histones HATs Condensed Chromatin (Transcriptionally Repressed) Condensed Chromatin (Transcriptionally Repressed) Histones->Condensed Chromatin (Transcriptionally Repressed) Acetylated Histones->Histones HDACs Open Chromatin (Transcriptionally Active) Open Chromatin (Transcriptionally Active) Acetylated Histones->Open Chromatin (Transcriptionally Active) Tumor Suppressor Gene Expression Tumor Suppressor Gene Expression Open Chromatin (Transcriptionally Active)->Tumor Suppressor Gene Expression Allows Benzamide Derivative Benzamide Derivative HDACs HDACs Benzamide Derivative->HDACs Cell Cycle Arrest Cell Cycle Arrest Tumor Suppressor Gene Expression->Cell Cycle Arrest Apoptosis Apoptosis Tumor Suppressor Gene Expression->Apoptosis

Caption: Benzamide-based HDAC inhibitors promote the expression of tumor suppressor genes by altering chromatin structure.

Experimental Protocols: A Foundation for Reproducible Research

The integrity of any comparative analysis rests upon the robustness and reproducibility of the experimental methodologies employed. This section provides detailed, step-by-step protocols for the key assays used to evaluate the anticancer properties of benzamide derivatives.

Cell Viability Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the benzamide derivatives and incubate for 48-72 hours.[12]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11] The IC50 value is then calculated from the dose-response curve.

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.[14]

  • Reagent Preparation: Prepare a tubulin solution (2 mg/mL) in a general tubulin buffer containing GTP and a fluorescent reporter.[14]

  • Assay Setup: In a 96-well plate, add the test compounds at various concentrations.

  • Initiation of Polymerization: Add the tubulin solution to each well and immediately place the plate in a microplate reader pre-warmed to 37°C.[14]

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.[14] Known inhibitors (e.g., nocodazole) and enhancers (e.g., paclitaxel) should be used as controls.[14]

PARP Activity Assay

This assay quantifies the enzymatic activity of PARP.

  • Assay Plate Preparation: Use a histone-coated 96-well plate.

  • Reaction Mixture: Add the PARP enzyme, biotinylated NAD+, and the test compounds to the wells.

  • Incubation: Incubate the plate to allow for the PARP-mediated incorporation of biotinylated ADP-ribose onto the histones.

  • Detection: Add streptavidin-HRP and a colorimetric substrate to detect the amount of biotinylated ADP-ribose.

  • Absorbance Measurement: Measure the absorbance to determine the level of PARP activity.

HDAC Activity Assay

This assay measures the enzymatic activity of histone deacetylases.[15]

  • Cell Treatment: Treat cells with the benzamide derivatives.

  • Cell Lysis and Substrate Addition: Lyse the cells and add a cell-permeable HDAC substrate that becomes fluorescent upon deacetylation.[15]

  • Incubation: Incubate to allow for the deacetylation reaction to occur.

  • Fluorescence Measurement: Measure the fluorescence intensity, which is proportional to the HDAC activity. An HDAC inhibitor like Trichostatin A should be used as a control.[15]

Western Blot Analysis for Apoptosis Markers

Western blotting is used to detect key proteins involved in the apoptotic pathway.[16][17]

  • Protein Extraction: Treat cells with the benzamide derivatives, then lyse the cells to extract total protein.

  • SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.[16]

  • Immunoblotting: Probe the membrane with primary antibodies against key apoptosis markers such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family.[16][18]

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.[16] The intensity of the bands corresponding to the cleaved (active) forms of these proteins provides evidence of apoptosis induction.

Conclusion and Future Directions

The benzamide scaffold has proven to be a fertile ground for the discovery of novel anticancer agents with diverse mechanisms of action. The comparative analysis presented in this guide highlights the potent and varied activities of benzamide derivatives as tubulin polymerization inhibitors, PARP inhibitors, and HDAC inhibitors. The provided experimental protocols offer a robust framework for the evaluation of these and future compounds.

As our understanding of the molecular drivers of cancer deepens, the rational design of next-generation benzamide derivatives will undoubtedly continue to yield innovative and effective therapies. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes. The versatility of the benzamide scaffold ensures its continued prominence in the ongoing fight against cancer.

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Validation

A Comparative Guide to the Biological Activity of 3-amino-N-(3-methoxyphenyl)benzamide: A PARP Inhibitor Candidate

This guide provides a comprehensive technical overview for the validation of the biological activity of 3-amino-N-(3-methoxyphenyl)benzamide, a compound structurally related to known inhibitors of Poly(ADP-ribose) polyme...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the validation of the biological activity of 3-amino-N-(3-methoxyphenyl)benzamide, a compound structurally related to known inhibitors of Poly(ADP-ribose) polymerase (PARP). The following sections will detail its comparison with established PARP inhibitors, Olaparib and Veliparib, and provide robust experimental protocols for its characterization.

Introduction to 3-amino-N-(3-methoxyphenyl)benzamide and PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial players in the cellular response to DNA damage.[1][2][3] They detect single-strand breaks (SSBs) in DNA and, in response, synthesize poly(ADP-ribose) chains that recruit other DNA repair proteins.[1][3] Inhibiting PARP leads to the accumulation of unrepaired SSBs, which can collapse replication forks and generate more lethal double-strand breaks (DSBs).[1][4] In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, this accumulation of DSBs can lead to "synthetic lethality," a state where the combination of two non-lethal defects results in cell death.[4][5] This principle is the foundation for the clinical success of PARP inhibitors.[6][7][8][9]

3-amino-N-(3-methoxyphenyl)benzamide shares structural similarities with 3-aminobenzamide, a known PARP inhibitor.[10][11][12][13] This guide outlines the necessary experimental framework to validate its potential as a PARP inhibitor and compare its efficacy to FDA-approved drugs like Olaparib and Veliparib.[6][14]

Comparative Compound Overview
CompoundMechanism of ActionKey Characteristics
3-amino-N-(3-methoxyphenyl)benzamide Putative PARP InhibitorA novel small molecule with potential for PARP inhibition based on structural analogy to 3-aminobenzamide.
Olaparib (Lynparza) PARP Inhibitor[4][6][15]FDA-approved for various cancers, particularly those with BRCA mutations.[6][8] It traps PARP on DNA, leading to cytotoxicity.[15]
Veliparib (ABT-888) PARP1 and PARP2 Inhibitor[14][16]A potent inhibitor that has been extensively studied in clinical trials in combination with chemotherapy and radiation.[14][17][18]

Experimental Validation Workflow

To rigorously assess the biological activity of 3-amino-N-(3-methoxyphenyl)benzamide as a PARP inhibitor, a multi-faceted approach is required. This involves biochemical assays to determine direct enzyme inhibition and cell-based assays to evaluate its effects on cellular processes downstream of PARP activity.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Activity Assessment In_Vitro_PARP_Assay In Vitro PARP Inhibition Assay Cell_Viability Cell Viability Assay (MTT) In_Vitro_PARP_Assay->Cell_Viability Confirm Cellular Uptake & Cytotoxicity DNA_Damage DNA Damage Response Assay (γH2AX) Cell_Viability->DNA_Damage Investigate Mechanism of Cell Death

Caption: High-level experimental workflow for validating the biological activity of a candidate PARP inhibitor.

Part 1: In Vitro Enzymatic Assay

The initial and most direct validation of a potential PARP inhibitor is to measure its ability to inhibit the enzymatic activity of purified PARP1 in a cell-free system.

Protocol: In Vitro PARP1 Inhibition Assay (Fluorometric)

This protocol is adapted from established methods for measuring PARP activity by quantifying the consumption of its substrate, NAD+.[19][20]

Principle: The assay measures the decrease in NAD+ concentration as it is consumed by PARP1 to form poly(ADP-ribose). A fluorescent signal is generated by a cycling reaction involving the remaining NAD+.

Materials:

  • Recombinant human PARP1 enzyme

  • Activated DNA (e.g., sheared salmon sperm DNA)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • PARP assay buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT)

  • Test compounds: 3-amino-N-(3-methoxyphenyl)benzamide, Olaparib, Veliparib (serial dilutions)

  • NAD+/NADH detection kit (containing a cycling enzyme and a fluorescent probe)

  • 384-well black plates

  • Fluorescent plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of 3-amino-N-(3-methoxyphenyl)benzamide, Olaparib, and Veliparib in PARP assay buffer.

  • Reaction Mixture: In each well of a 384-well plate, add the test compound dilutions.

  • Enzyme and DNA Addition: Add a mixture of PARP1 enzyme and activated DNA to each well. Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Start the reaction by adding NAD+ to each well.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Detection: Stop the enzymatic reaction and develop the fluorescent signal according to the NAD+ detection kit manufacturer's instructions.

  • Measurement: Read the fluorescence on a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of PARP1 inhibition for each compound concentration and determine the IC50 value (the concentration at which 50% of the enzyme activity is inhibited).

Expected Data and Comparison

The primary output of this experiment will be the IC50 values for each compound, allowing for a direct comparison of their potency in inhibiting PARP1.

CompoundPredicted PARP1 IC50 (nM)
3-amino-N-(3-methoxyphenyl)benzamide To be determined
Olaparib ~1-5
Veliparib ~2-5[16]

Causality Behind Experimental Choices:

  • Fluorometric Detection: This method offers high sensitivity and a continuous readout, making it suitable for high-throughput screening and accurate IC50 determination.

  • Activated DNA: The presence of DNA breaks is essential to activate the PARP1 enzyme, mimicking the cellular context of DNA damage.[2]

Part 2: Cell-Based Assays

Following the confirmation of direct enzymatic inhibition, it is crucial to assess the compound's activity within a cellular context. This will validate its cell permeability and its ability to engage the PARP-dependent DNA damage response pathway.

Protocol 1: Cell Viability Assay (MTT)

This assay determines the cytotoxic effect of the compound on cancer cells, particularly those with a compromised DNA damage response (e.g., BRCA-deficient).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells.[21][22] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.[21][23]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436) and a BRCA-proficient cell line (e.g., MDA-MB-231)

  • Cell culture medium and supplements

  • Test compounds: 3-amino-N-(3-methoxyphenyl)benzamide, Olaparib, Veliparib

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.[22][24]

  • Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.[21][22]

  • Solubilization: Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.[21][24]

  • Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.[21]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Expected Data and Comparison

A potent PARP inhibitor is expected to show greater cytotoxicity in BRCA-deficient cells compared to BRCA-proficient cells, demonstrating synthetic lethality.

CompoundPredicted GI50 in MDA-MB-436 (BRCA-deficient) (µM)Predicted GI50 in MDA-MB-231 (BRCA-proficient) (µM)
3-amino-N-(3-methoxyphenyl)benzamide To be determinedTo be determined
Olaparib ~1-10>50
Veliparib ~5-20>100

Causality Behind Experimental Choices:

  • Paired Cell Lines: Using both BRCA-deficient and -proficient cell lines is critical to demonstrate the synthetic lethality mechanism of action.

  • MTT Assay: This is a well-established, reliable, and cost-effective method for assessing cell viability and cytotoxicity.[21][22]

Protocol 2: DNA Damage Response Assay (γH2AX Immunofluorescence)

This assay visualizes and quantifies the formation of DNA double-strand breaks, a downstream consequence of PARP inhibition.

Principle: The phosphorylation of histone H2AX at serine 139 (termed γH2AX) is one of the earliest events in the cellular response to DSBs.[25][26][27] Immunofluorescent staining for γH2AX allows for the visualization of these DNA damage foci.[25][28][29]

Materials:

  • BRCA-deficient cancer cell line (e.g., MDA-MB-436)

  • Glass coverslips or imaging-compatible plates

  • Test compounds

  • Paraformaldehyde (PFA) for cell fixation

  • Triton X-100 for permeabilization

  • Blocking solution (e.g., BSA in PBS)

  • Primary antibody against γH2AX

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Grow cells on coverslips and treat with the test compounds at their respective GI50 concentrations for 24 hours.

  • Fixation and Permeabilization: Fix the cells with 4% PFA, followed by permeabilization with 0.25% Triton X-100.[29]

  • Blocking: Block non-specific antibody binding with a blocking solution.

  • Antibody Incubation: Incubate with the primary anti-γH2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Counterstaining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides.

  • Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of γH2AX foci per nucleus.

Expected Data and Comparison

Treatment with an effective PARP inhibitor should lead to a significant increase in the number of γH2AX foci in BRCA-deficient cells.

TreatmentPredicted Average γH2AX Foci per Nucleus (MDA-MB-436)
Vehicle Control <5
3-amino-N-(3-methoxyphenyl)benzamide To be determined
Olaparib >20
Veliparib >15

Causality Behind Experimental Choices:

  • γH2AX as a Biomarker: γH2AX is a highly specific and sensitive marker for DSBs, providing direct evidence of the compound's mechanism of action.[25][26][27]

  • Immunofluorescence Microscopy: This technique allows for the visualization and quantification of the DNA damage response at the single-cell level.

PARP Signaling Pathway

The following diagram illustrates the central role of PARP1 in the DNA damage response and the mechanism of action of PARP inhibitors.

G cluster_pathway PARP1 Signaling in DNA Repair cluster_inhibition Effect of PARP Inhibition DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation DNA_SSB->PARP1_Activation PAR_Synthesis Poly(ADP-ribose) Synthesis PARP1_Activation->PAR_Synthesis PARP1_Inhibition PARP1 Inhibition PARP1_Activation->PARP1_Inhibition Repair_Recruitment Recruitment of DNA Repair Proteins PAR_Synthesis->Repair_Recruitment SSB_Repair SSB Repair Repair_Recruitment->SSB_Repair PARP_Inhibitor 3-amino-N-(3-methoxyphenyl)benzamide (or Olaparib/Veliparib) PARP_Inhibitor->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation DSB_Formation Replication Fork Collapse & Double-Strand Break (DSB) Formation SSB_Accumulation->DSB_Formation Cell_Death Synthetic Lethality in BRCA-deficient Cells DSB_Formation->Cell_Death

Caption: The PARP1 signaling pathway in DNA repair and the mechanism of synthetic lethality induced by PARP inhibitors.

Conclusion

This guide provides a foundational framework for the validation of 3-amino-N-(3-methoxyphenyl)benzamide as a potential PARP inhibitor. By employing a combination of in vitro enzymatic assays and cell-based functional assays, researchers can rigorously characterize its biological activity and benchmark its performance against established clinical alternatives. The successful execution of these protocols will provide critical data to support the further development of this compound as a potential therapeutic agent.

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Comparative

A Researcher's Guide to Comprehensive Cross-Reactivity Profiling of 3-amino-N-(3-methoxyphenyl)benzamide Derivatives

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity profile of novel 3-amino-N-(3-methoxyphenyl)benzamide derivatives...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously characterize the selectivity profile of novel 3-amino-N-(3-methoxyphenyl)benzamide derivatives. The benzamide scaffold is a privileged structure in medicinal chemistry, known to produce potent inhibitors of various protein kinases.[1][2] However, the conserved nature of the ATP-binding pocket across the human kinome often leads to off-target interactions.[3] These unintended interactions, or cross-reactivity, can result in toxicity or, in some cases, beneficial polypharmacology.[4][5] Therefore, a rigorous and multi-faceted approach to selectivity profiling is not merely a regulatory requirement but a fundamental component of understanding a compound's mechanism of action and therapeutic potential.

This document eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy for building a high-confidence cross-reactivity profile, moving from broad biochemical screening to validation of target engagement in a cellular context, and finally to an unbiased, proteome-wide survey. Each section explains the causal logic behind the experimental choices, provides detailed, actionable protocols, and illustrates how to interpret and synthesize the resulting data.

Part 1: Initial Landscape Assessment via Broad Kinome Profiling

Expertise & Experience: The initial step in characterizing a novel inhibitor is to understand the breadth of its interactions across the kinome. A broad biochemical screen provides a rapid and cost-effective survey of potential targets and off-targets.[6] We advocate for a competition binding assay format, as it measures the direct physical interaction between the compound and the kinase, independent of substrate phosphorylation, thus providing a true measure of binding affinity.[7][8] This approach is crucial for identifying interactions that might not be apparent in activity-based assays, such as binding to pseudokinases.

Methodology 1: Large-Panel Kinase Competition Binding Assay

This protocol is adapted from established high-throughput screening methodologies.[7][8] The objective is to quantify the binding of a test compound to a large panel of kinases by measuring its ability to displace a known, immobilized ligand.

Step-by-Step Protocol:

  • Kinase Expression: Utilize a library of human kinases expressed as fusions to a detectable tag (e.g., T7 bacteriophage).

  • Plate Preparation: Prepare multi-well plates coated with a broad-spectrum, immobilized kinase inhibitor (the "bait").

  • Competition Reaction: In separate wells, combine the tagged kinase, the test compound (e.g., at a standard screening concentration of 1 µM), and the bait-coated plate. Include vehicle-only (e.g., DMSO) wells as a negative control (100% binding) and a high concentration of a known potent inhibitor as a positive control (0% binding).

  • Incubation: Allow the binding reaction to reach equilibrium (typically 60-90 minutes at room temperature).

  • Wash: Wash the plates to remove any unbound kinase and test compound. The kinases that were not inhibited by the test compound will remain bound to the immobilized bait.

  • Quantification: Quantify the amount of tagged kinase remaining in each well using a sensitive method like quantitative PCR (qPCR) for the phage tag.

  • Data Analysis: Calculate the percent inhibition for the test compound relative to the controls. The formula is: % Inhibition = (1 - (Test Compound Signal - Positive Control Signal) / (Negative Control Signal - Positive Control Signal)) * 100.

Data Presentation: Hypothetical Kinase Profiling Data

The results are typically presented in a table summarizing the percent inhibition against each kinase. Hits are defined as kinases showing inhibition above a certain threshold (e.g., >80%).

Kinase TargetKinase Family% Inhibition at 1 µM (Compound XYZ-01)
ABL1Tyrosine98.2%
SRCTyrosine95.5%
LCKTyrosine91.0%
DDR1Tyrosine85.4%
MARK2CAMK75.1%
GSK3BCMGC45.3%
CDK2CMGC22.1%
EGFRTyrosine5.6%
... (400+ more)......
Visualization: Kinase Profiling Workflow

G cluster_prep Preparation cluster_assay Competition Assay cluster_analysis Analysis Kinase Tagged Kinase Library Mix Combine Kinase, Compound, and Plate Kinase->Mix Compound Test Compound (XYZ-01) Compound->Mix Plate Bait-Coated Plate Plate->Mix Incubate Incubate to Equilibrium Mix->Incubate Wash Wash Unbound Incubate->Wash Quantify Quantify Bound Kinase (e.g., qPCR) Wash->Quantify Calculate Calculate % Inhibition Quantify->Calculate G cluster_cell Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat with Compound or Vehicle Cells->Treat Heat Heat Aliquots across Temperature Gradient Treat->Heat Lyse Lyse Cells Heat->Lyse Centrifuge Centrifuge to Pellet Aggregates Lyse->Centrifuge Supernatant Collect Soluble Fraction Centrifuge->Supernatant Detect Detect Target Protein (e.g., Western Blot) Supernatant->Detect Plot Plot Melt Curve & Calculate ΔTm Detect->Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Part 3: Unbiased Off-Target Identification with Chemical Proteomics

Authoritative Grounding: While kinase panels are excellent for known kinases, they are inherently biased and cannot identify novel or unexpected off-targets, including non-kinases. [9]Chemical proteomics, particularly using multiplexed inhibitor beads ("kinobeads"), provides an unbiased method to profile compound interactions with native proteins directly from a cell lysate. [10][11][12]This technique uses broad-spectrum kinase inhibitors immobilized on beads to capture a large portion of the expressed kinome, which can then be competed off by the free test compound. [9]

Methodology 3: Kinobeads Affinity Chromatography

This protocol describes a competitive chemical proteomics experiment to determine a compound's target profile and relative potency in a complex biological matrix. [11][13] Step-by-Step Protocol:

  • Cell Lysate Preparation: Prepare a native cell lysate from a relevant cell line or tissue under conditions that preserve protein complexes and activity.

  • Competitive Incubation: Aliquot the lysate and incubate with increasing concentrations of the test compound (to generate a dose-response curve) or a vehicle control.

  • Affinity Enrichment: Add the "kinobeads" slurry (Sepharose beads with immobilized, non-selective kinase inhibitors) to each lysate aliquot. Incubate to allow kinases not bound by the test compound to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using quantitative mass spectrometry (e.g., using isobaric mass tags like TMT or iTRAQ for multiplexing).

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified protein, plot its abundance versus the concentration of the test compound. Fit these data to a dose-response curve to determine the IC50 value, which represents the concentration of the compound required to prevent 50% of the protein from binding to the beads.

Data Presentation: Hypothetical Kinobeads Results
Protein TargetIC50 (nM) - Compound XYZ-01IC50 (nM) - Imatinib (Reference)Notes
ABL18.525.0Primary target, potent
SRC15.2150.0Potent off-target
LCK22.1180.0Potent off-target
DDR1> 100035.0Not a significant off-target for XYZ-01
NQO2850.075.0Known Imatinib off-target, less so for XYZ-01
KIT> 100090.0Not a significant off-target for XYZ-01
Visualization: Kinobeads Workflow

G cluster_prep Lysate Preparation cluster_capture Affinity Capture cluster_analysis MS Analysis Lysate Prepare Native Cell Lysate Treat Incubate Lysate with Dose-Response of Compound Lysate->Treat AddBeads Add Kinobeads Treat->AddBeads Wash Wash Beads AddBeads->Wash Elute Elute & Digest Bound Proteins Wash->Elute LCMS LC-MS/MS Analysis Elute->LCMS Analyze Quantify Proteins & Determine IC50 Values LCMS->Analyze

Caption: Workflow for Kinobeads-based chemical proteomics.

Synthesizing the Data: A Holistic View of Selectivity

The true power of this approach lies in integrating the data from all three methodologies. No single experiment tells the whole story. A high-confidence target is one that is identified as a potent binder in the biochemical screen, is confirmed to be engaged in live cells via CETSA, and is pulled down with high affinity in the unbiased kinobeads assay.

Comparative Summary for Hypothetical Compound XYZ-01:

TargetMethod 1: Binding Assay (%Inhib @ 1µM)Method 2: CETSA (ΔTm @ 10µM)Method 3: Kinobeads (IC50, nM)Overall Confidence
ABL1 98.2%+ 5.8 °C8.5High
SRC 95.5%+ 4.9 °C15.2High
DDR1 85.4%+ 1.2 °C> 1000Low

In this example, ABL1 and SRC are high-confidence targets. In contrast, DDR1 was a hit in the biochemical assay but showed weak cellular engagement and no significant binding in the lysate. This discrepancy suggests DDR1 is likely not a physiologically relevant target of XYZ-01, a critical insight for the drug development program.

By systematically applying this multi-tiered strategy, researchers can build a robust, reliable, and comprehensive understanding of the cross-reactivity of their 3-amino-N-(3-methoxyphenyl)benzamide derivatives. This knowledge is indispensable for rational lead optimization, predicting potential toxicities, and ultimately developing safer and more effective therapeutic agents.

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Validation

A Technical Guide to the Structure-Activity Relationship of 3-Amino-N-(3-methoxyphenyl)benzamide Analogs as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of 3-amino-N-(3-methoxyphenyl)benzamide analogs, a cla...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison and analysis of the structure-activity relationships (SAR) of 3-amino-N-(3-methoxyphenyl)benzamide analogs, a class of compounds with significant potential as inhibitors of Poly(ADP-ribose) polymerase (PARP). As a senior application scientist, this document is structured to deliver not just data, but a causal understanding of the experimental choices and the self-validating nature of the described protocols.

Introduction: The Rationale for Targeting PARP with 3-Aminobenzamide Scaffolds

Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1 and PARP-2, are critical components of the DNA damage response (DDR) pathway. They play a pivotal role in the repair of DNA single-strand breaks (SSBs). In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of unrepaired SSBs, which are subsequently converted to lethal double-strand breaks (DSBs) during replication. This concept, known as synthetic lethality, forms the foundation for the clinical success of PARP inhibitors in treating certain cancers.

The 3-aminobenzamide scaffold serves as a foundational pharmacophore in the design of potent PARP inhibitors. It acts as a competitive inhibitor by mimicking the nicotinamide moiety of PARP's natural substrate, NAD+. By binding to the catalytic domain of PARP, these inhibitors prevent the synthesis of poly(ADP-ribose) (PAR) chains, thereby disrupting the recruitment of other DNA repair proteins to the site of damage. The 3-amino-N-(3-methoxyphenyl)benzamide core represents a specific and promising area of investigation within this class, with the N-aryl substitution offering a vector for optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis

The potency and selectivity of 3-aminobenzamide analogs as PARP inhibitors are exquisitely sensitive to structural modifications. The core scaffold can be conceptually divided into three key regions for SAR exploration: the benzamide core, the N-aryl ring, and the amino group on the benzamide ring.

The Benzamide Core: The Locus of PARP Recognition

The benzamide moiety is the cornerstone of PARP inhibition for this class of compounds, engaging in key hydrogen bonding interactions within the nicotinamide-binding pocket of the enzyme. The primary amide is crucial for this interaction.

The N-Aryl Ring: A Handle for Potency and Selectivity

The nature and substitution pattern of the N-aryl ring, in this case, the 3-methoxyphenyl group, significantly influence the inhibitory activity. While a systematic SAR study for a broad range of substituents on this specific ring is not extensively available in the public domain, general principles derived from related benzamide series can be extrapolated.

  • Substitution Position: The position of the methoxy group at the meta-position of the phenyl ring is a key determinant of activity. This positioning likely allows for optimal orientation of the molecule within the active site, potentially forming favorable interactions with nearby amino acid residues.

  • Electronic Effects: The electron-donating nature of the methoxy group can influence the overall electronic properties of the molecule, which may impact binding affinity.

  • Steric Considerations: The size and shape of substituents on the N-aryl ring are critical. Bulky groups may introduce steric hindrance, preventing proper binding.

The 3-Amino Group: A Vector for Further Optimization

The 3-amino group on the benzamide ring provides a crucial attachment point for further structural modifications. While the parent 3-aminobenzamide is a known PARP inhibitor, its potency is relatively modest. Derivatization of this amino group can lead to significant improvements in activity.

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of SAR, let's consider a hypothetical series of 3-amino-N-(3-methoxyphenyl)benzamide analogs and their expected PARP-1 inhibitory activities based on established SAR principles for related benzamide PARP inhibitors.

Compound ID Modification on 3-Amino Group Expected PARP-1 IC50 Range Rationale for Expected Activity
1 (Parent) -NH2Micromolar (µM)Baseline activity of the 3-aminobenzamide scaffold.
2 -NH-acetylLower µM to high nanomolar (nM)Acetylation can modulate solubility and may introduce additional interactions.
3 -NH-CH2-CyclopropylNanomolar (nM)Small, rigid cycloalkyl groups can explore hydrophobic pockets in the active site.
4 -NH-CH2-PhenylNanomolar (nM)The phenyl group can engage in pi-stacking interactions with aromatic residues.
5 -NH-C(O)-PiperidinePotentially potent, but dependent on piperidine substitutionThe piperidine ring can be functionalized to target specific sub-pockets.

Experimental Protocols

The following protocols provide a framework for the synthesis and biological evaluation of 3-amino-N-(3-methoxyphenyl)benzamide analogs. These are intended as a starting point and may require optimization based on the specific properties of each analog.

Synthesis of 3-Amino-N-(3-methoxyphenyl)benzamide Analogs

A general and robust method for the synthesis of N-aryl benzamides involves the coupling of a carboxylic acid with an aniline. For the synthesis of the parent compound and its derivatives, a common route starts from 3-nitrobenzoic acid.

Workflow for the Synthesis of 3-Amino-N-(3-methoxyphenyl)benzamide:

Synthesis_Workflow cluster_0 Step 1: Amide Coupling cluster_1 Step 2: Nitro Group Reduction A 3-Nitrobenzoic Acid C N-(3-methoxyphenyl)-3-nitrobenzamide A->C Coupling Agent (e.g., HATU, EDCI) Base (e.g., DIPEA) Solvent (e.g., DMF) B 3-Methoxyaniline B->C D N-(3-methoxyphenyl)-3-nitrobenzamide E 3-Amino-N-(3-methoxyphenyl)benzamide D->E Reducing Agent (e.g., H2, Pd/C or SnCl2) Solvent (e.g., Ethanol, Ethyl Acetate)

Caption: General synthetic route for 3-amino-N-(3-methoxyphenyl)benzamide.

Step-by-Step Protocol:

  • Amide Coupling:

    • To a solution of 3-nitrobenzoic acid (1.0 eq) in an anhydrous solvent such as dimethylformamide (DMF), add a coupling agent like HATU (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add 3-methoxyaniline (1.1 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain N-(3-methoxyphenyl)-3-nitrobenzamide.

  • Nitro Group Reduction:

    • Dissolve the N-(3-methoxyphenyl)-3-nitrobenzamide (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

    • Add a catalyst, typically 10% palladium on carbon (Pd/C), to the solution.

    • Subject the reaction mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

    • Alternatively, reduction can be achieved using tin(II) chloride (SnCl2) in a protic solvent like ethanol.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent.

    • Concentrate the filtrate under reduced pressure to yield 3-amino-N-(3-methoxyphenyl)benzamide. The product can be further purified by recrystallization or column chromatography if necessary.

Biological Evaluation: PARP-1 Inhibition Assay

The inhibitory activity of the synthesized analogs against PARP-1 can be determined using a variety of commercially available assay kits or by developing an in-house assay. A common method is a fluorescence-based assay that measures the consumption of NAD+.

Workflow for PARP-1 Inhibition Assay:

Assay_Workflow A Prepare Reagents: - PARP-1 Enzyme - Activated DNA - NAD+ - Test Compounds B Dispense Test Compounds (serial dilutions) and Controls into a 384-well plate A->B C Add PARP-1 Enzyme and Activated DNA mixture B->C D Incubate to allow inhibitor binding C->D E Initiate reaction by adding NAD+ D->E F Incubate for enzymatic reaction E->F G Stop reaction and add detection reagents F->G H Measure fluorescence (proportional to NAD+ consumption) G->H I Calculate % inhibition and determine IC50 values H->I

Caption: A typical workflow for a fluorescence-based PARP-1 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compounds in 100% DMSO.

    • Create a serial dilution of the test compounds in assay buffer.

    • Prepare a working solution of recombinant human PARP-1 enzyme and activated DNA (e.g., sheared salmon sperm DNA) in assay buffer.

    • Prepare a working solution of NAD+ in assay buffer.

  • Assay Procedure:

    • Add a small volume (e.g., 5 µL) of the serially diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of a 384-well black plate.

    • Add the PARP-1 enzyme/activated DNA mixture to each well.

    • Incubate the plate at room temperature for a short period (e.g., 15 minutes) to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NAD+ solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.

    • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions of the NAD+ detection kit.

  • Data Analysis:

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the percentage of PARP-1 inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The PARP Signaling Pathway and the Mechanism of Action of 3-Aminobenzamide Analogs

PARP-1 is a key sensor of DNA single-strand breaks. Upon binding to damaged DNA, PARP-1 undergoes a conformational change that activates its catalytic domain. This leads to the cleavage of NAD+ and the subsequent polymerization of ADP-ribose units onto itself (auto-PARylation) and other acceptor proteins, such as histones. This accumulation of negatively charged PAR chains serves as a scaffold to recruit other DNA repair proteins, including XRCC1, DNA ligase III, and DNA polymerase β, to the site of damage, facilitating the base excision repair (BER) pathway.

3-Amino-N-(3-methoxyphenyl)benzamide analogs, by competitively inhibiting the catalytic activity of PARP, prevent this PARylation process. In cells with competent homologous recombination (HR) repair, the resulting unrepaired SSBs can be effectively repaired. However, in cancer cells with deficient HR pathways (e.g., due to BRCA1/2 mutations), these SSBs accumulate and are converted into toxic DSBs during DNA replication, leading to cell death through synthetic lethality.

PARP_Pathway cluster_0 DNA Damage Response cluster_1 Inhibition by 3-Aminobenzamide Analogs cluster_2 Cellular Outcomes DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP-1 DNA_damage->PARP1 senses PAR Poly(ADP-ribose) (PAR) chains PARP1->PAR catalyzes synthesis of SSB_accumulation SSB Accumulation PARP1->SSB_accumulation inhibition leads to NAD NAD+ NAD->PARP1 substrate Repair_Proteins Recruitment of DNA Repair Proteins (e.g., XRCC1, LigIII, Polβ) PAR->Repair_Proteins recruits BER Base Excision Repair (BER) Repair_Proteins->BER facilitates Cell_Survival Cell Survival BER->Cell_Survival leads to Inhibitor 3-Amino-N-(3-methoxyphenyl)benzamide Analog Inhibitor->PARP1 inhibits DSB_formation Double-Strand Break (DSB) Formation during Replication SSB_accumulation->DSB_formation HR_proficient HR Proficient Cells DSB_formation->HR_proficient HR_deficient HR Deficient Cells (e.g., BRCA1/2 mutant) DSB_formation->HR_deficient HR_proficient->Cell_Survival repair Synthetic_Lethality Synthetic Lethality (Cell Death) HR_deficient->Synthetic_Lethality no repair

Caption: The PARP signaling pathway and the mechanism of synthetic lethality induced by 3-aminobenzamide analogs in HR-deficient cancer cells.

Conclusion and Future Directions

The 3-amino-N-(3-methoxyphenyl)benzamide scaffold represents a promising starting point for the development of novel and effective PARP inhibitors. A thorough understanding of the structure-activity relationships is paramount for designing analogs with improved potency, selectivity, and drug-like properties. The experimental protocols outlined in this guide provide a robust framework for the synthesis and evaluation of these compounds. Future research should focus on a systematic exploration of substitutions on both the benzamide and the N-aryl rings to build a comprehensive SAR dataset for this specific chemical series. This will enable the rational design of next-generation PARP inhibitors with enhanced therapeutic potential.

References

  • Online Inhibitor. 3-Aminobenzamide (PARP-IN-1): Advanced Insights into PARP... Available from: [Link]

  • PubMed. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP). Available from: [Link]

  • Online Inhibitor. 3-Aminobenzamide (PARP-IN-1): Novel Insights into PARP Inhibition in Immunometabolism and Viral Pathogenesis. Available from: [Link]

  • ResearchGate. Structures of 3-aminobenzamides reported by Schü ler, Linusson et al.... Available from: [Link]

  • Taylor & Francis. 3-Aminobenzamide – Knowledge and References
Comparative

In Vivo Validation of 3-Amino-N-(3-methoxyphenyl)benzamide-Based PARP Inhibitors: A Comparative Guide

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the in vivo validation of novel compounds is the crucible where promising candidates are forged into clinical real...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of targeted cancer therapies, the in vivo validation of novel compounds is the crucible where promising candidates are forged into clinical realities. This guide provides an in-depth technical comparison of the in vivo performance of 3-aminobenzamide-based compounds, a cornerstone scaffold for Poly(ADP-ribose) polymerase (PARP) inhibitors. Given the extensive preclinical and clinical data available for structurally related benzamide derivatives, we will focus on a well-characterized exemplar, Veliparib (ABT-888) , to represent the therapeutic potential of this class.

This guide will objectively compare the in vivo efficacy of Veliparib against two critical benchmarks: the first-in-class PARP inhibitor Olaparib and the standard-of-care DNA alkylating agent Temozolomide . Through a detailed examination of experimental data from preclinical cancer models, we will elucidate the nuances of their therapeutic windows, combination potentials, and the mechanistic rationale behind their application.

The Expertise Behind the Experiment: Understanding the "Why"

The central hypothesis underpinning the use of 3-aminobenzamide-based compounds in oncology is the concept of synthetic lethality . In cancers harboring deficiencies in the homologous recombination (HR) pathway for DNA double-strand break repair, most notably those with BRCA1 or BRCA2 mutations, the inhibition of PARP-mediated single-strand break repair leads to a catastrophic accumulation of DNA damage during replication, ultimately triggering apoptosis.[1][2][3][4] This targeted approach promises a wider therapeutic index compared to conventional chemotherapy that indiscriminately affects all rapidly dividing cells.

Our comparative analysis is therefore not merely a catalog of results, but a narrative of scientific reasoning. We will explore why specific animal models are chosen, the rationale for particular dosing schedules, and how pharmacodynamic markers are used to validate target engagement in a living system.

Comparative In Vivo Efficacy: Veliparib vs. Olaparib vs. Temozolomide

The in vivo performance of a drug candidate is a multidimensional assessment of its ability to inhibit tumor growth, its tolerability, and its synergistic potential with other agents. Here, we synthesize data from various preclinical studies to draw a comparative picture.

Monotherapy Efficacy in BRCA-Deficient Xenograft Models

Patient-derived xenografts (PDXs) and cell line-derived xenografts (CDXs) with known BRCA mutations are the gold standard for evaluating PARP inhibitors. These models recapitulate the genetic vulnerabilities that these drugs are designed to exploit.

CompoundAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Key Findings
Veliparib (ABT-888) MX-1 Breast Cancer Xenograft (BRCA1/2 deficient)25 mg/kg, i.p.Potentiated cisplatin, carboplatin, and cyclophosphamide, causing tumor regression.[5]Demonstrates strong combination potential.[5]
Olaparib BRCA2-mutated Ovarian Cancer PDX50 mg/kg, dailySignificant tumor growth inhibition and increased apoptosis.[1][2][6]Strong monotherapy efficacy in a patient-derived model.[1][2]
Temozolomide U-87MG Glioblastoma Xenograft2.5 or 1.25 mg/kg, daily for 5 daysDose-dependent reduction in tumor volume.[7]Effective as a monotherapy, particularly at higher doses.[7]

Expert Insight: The choice of a patient-derived xenograft model for Olaparib testing provides a higher fidelity representation of human tumor heterogeneity and microenvironment compared to a cell line-derived model. The significant monotherapy efficacy of Olaparib in this setting was a landmark in the validation of the synthetic lethality concept in vivo.[1][2] Veliparib, while also effective, has often been highlighted for its potentiation of chemotherapy, suggesting a potentially different clinical positioning.[8][9]

Combination Therapy: Enhancing the Standard of Care

A key strategy in cancer therapy is to combine targeted agents with established chemotherapies to enhance efficacy and overcome resistance. PARP inhibitors are frequently evaluated in combination with DNA-damaging agents like Temozolomide and platinum-based drugs.

CombinationAnimal ModelDosing RegimenOutcomeMechanistic Rationale
Veliparib + Temozolomide TMZ-sensitive Glioblastoma XenograftsVeliparib: 10 µM; TMZ: 100 µMSignificantly enhanced TMZ cytotoxicity and DNA damage signaling.[10]Veliparib inhibits PARP-mediated repair of TMZ-induced DNA lesions.
Olaparib + Carboplatin BRCA2-mutated Ovarian Cancer PDXOlaparib: 50 mg/kg, daily; Carboplatin: 30 mg/kg, weeklyGreater tumor growth inhibition than either agent alone.[1][2]Olaparib prevents the repair of carboplatin-induced DNA crosslinks.
Veliparib + Carboplatin/Paclitaxel Advanced/Metastatic NSCLCVeliparib: 120 mg, days 1-7; Chemo: day 3Favorable trend in Progression-Free and Overall Survival.[11]Veliparib enhances the efficacy of platinum-based chemotherapy.[11]

Trustworthiness Through Self-Validation: The experimental design in these combination studies is inherently self-validating. By including monotherapy arms for each compound, researchers can unequivocally demonstrate that the observed enhancement in anti-tumor activity is a result of the synergistic interaction between the two agents, and not merely an additive effect.

Visualizing the Mechanisms of Action and Experimental Workflow

To provide a clearer understanding of the underlying biology and experimental processes, the following diagrams illustrate the PARP inhibition pathway and a typical in vivo xenograft study workflow.

PARP_Inhibition_Pathway cluster_0 DNA Damage & Repair cluster_1 PARP Inhibition cluster_2 Cell Fate in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_synthesis Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR_synthesis PARP_trapping PARP Trapping on DNA PARP1->PARP_trapping Repair_Complex Recruitment of DNA Repair Proteins PAR_synthesis->Repair_Complex SSB_Repair SSB Repair Repair_Complex->SSB_Repair PARPi 3-Aminobenzamide-based PARP Inhibitor (e.g., Veliparib) PARPi->PARP1 Inhibition Replication_Fork_Collapse Replication Fork Collapse PARP_trapping->Replication_Fork_Collapse DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB Failed_DSB_Repair Failed DSB Repair DSB->Failed_DSB_Repair HR_deficiency Homologous Recombination Deficiency (e.g., BRCA-/-) HR_deficiency->Failed_DSB_Repair Apoptosis Apoptosis Failed_DSB_Repair->Apoptosis

Caption: Mechanism of synthetic lethality induced by 3-aminobenzamide-based PARP inhibitors in homologous recombination-deficient cancer cells.

Xenograft_Workflow cluster_workflow In Vivo Xenograft Efficacy Study start Tumor Cell Culture or PDX Tissue Preparation implantation Subcutaneous or Orthotopic Implantation in Immunocompromised Mice start->implantation tumor_growth Tumor Growth Monitoring (Calipers or Bioluminescence) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Drug Administration (Oral Gavage, i.p.) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeated Cycles endpoints Endpoint Analysis: - Tumor Growth Inhibition - Survival Analysis - Biomarker Assessment monitoring->endpoints end Data Analysis & Interpretation endpoints->end

Caption: A generalized workflow for conducting in vivo efficacy studies of anti-cancer agents using xenograft models.

Detailed Experimental Protocols

For the purpose of reproducibility and ensuring scientific rigor, the following are detailed protocols for key in vivo experiments.

Patient-Derived Ovarian Cancer Xenograft Model for Olaparib Efficacy Testing
  • Rationale: This protocol, adapted from studies on Olaparib's efficacy, utilizes a patient-derived xenograft (PDX) model to more accurately reflect the heterogeneity and therapeutic response of human tumors.[1][2]

  • Methodology:

    • Animal Model: Female athymic nude mice (6-8 weeks old).

    • Tumor Implantation: Freshly obtained human ovarian carcinoma tissue from a patient with a known germline BRCA2 mutation is minced and subcutaneously implanted into the flank of the mice.

    • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 150-200 mm³). Mice are then randomized into treatment and control groups.

    • Drug Preparation and Administration:

      • Olaparib: Formulated in a vehicle of 10% DMSO, 40% PEG300, and 50% water. Administered daily via oral gavage at a dose of 50 mg/kg.

      • Carboplatin: Dissolved in 5% dextrose solution. Administered once weekly via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.

      • Vehicle Control: Administered daily via oral gavage.

    • Monitoring and Endpoints:

      • Tumor volume is measured twice weekly using digital calipers (Volume = (length x width²)/2).

      • Animal body weight is monitored as an indicator of toxicity.

      • The study is terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³) or at the first sign of ulceration.

      • At the end of the study, tumors are excised for pharmacodynamic analysis (e.g., PARP-1 activity, Ki-67, and cleaved caspase-3 immunohistochemistry).

In Vivo Combination Study of Veliparib and Temozolomide in a Glioblastoma Model
  • Rationale: This protocol is designed to assess the synergistic anti-tumor activity of a PARP inhibitor with a standard-of-care alkylating agent in a glioblastoma model, a tumor type known for its resistance to therapy.[10]

  • Methodology:

    • Cell Line and Animal Model: U251 human glioblastoma cells are cultured and subcutaneously injected into the flank of athymic nude mice.

    • Tumor Growth and Grouping: Once tumors reach an average volume of 100-150 mm³, mice are randomized into four groups: Vehicle control, Veliparib alone, Temozolomide alone, and Veliparib + Temozolomide.

    • Drug Formulation and Dosing:

      • Veliparib: Dissolved in a suitable vehicle and administered orally twice daily at a dose determined from prior tolerability studies (e.g., 50 mg/kg).

      • Temozolomide: Suspended in 0.5% methylcellulose and administered orally once daily for 5 consecutive days at a dose of 50 mg/kg.

    • Treatment Schedule: Veliparib is administered for the duration of the study, while Temozolomide is given in cycles (e.g., 5 days on, 23 days off).

    • Efficacy and Pharmacodynamic Assessments:

      • Tumor volumes and body weights are recorded 2-3 times per week.

      • At specified time points, tumors from a subset of animals in each group are harvested for analysis of DNA damage markers (e.g., γH2AX) and PARP activity.

Conclusion and Future Directions

The in vivo data for 3-aminobenzamide-based compounds, exemplified by Veliparib, demonstrate a clear therapeutic potential, particularly in combination with DNA-damaging chemotherapies. When compared to the first-in-class PARP inhibitor Olaparib, Veliparib shows a strong synergistic profile, which may inform its clinical development and application. The starkly different mechanism of action compared to a traditional cytotoxic agent like Temozolomide underscores the value of targeted therapies in exploiting specific tumor vulnerabilities.

Future research should focus on identifying predictive biomarkers beyond BRCA mutations to broaden the patient population that could benefit from these therapies. Furthermore, exploring novel combinations with other targeted agents and immunotherapies will be crucial in overcoming resistance and improving long-term outcomes for cancer patients. This guide serves as a foundational resource for researchers embarking on the in vivo validation of the next generation of 3-aminobenzamide-based therapeutics.

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  • Novello, S., et al. (2021). Veliparib in Combination With Platinum-Based Chemotherapy for First-Line Treatment of Advanced Squamous Cell Lung Cancer: A Randomized, Multicenter Phase III Study.
  • OncLive. (n.d.). Combination Veliparib and Chemotherapy in Ovarian Cancer.
  • Sahu, G., et al. (2023). Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. PubMed.
  • Breastcancer.org. (2020).
  • Targeted Oncology. (2014). Veliparib Demonstrates Clinical Activity in Patients with BRCA-Positive Breast, Ovarian Tumors.

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Validation

The Benzamide Scaffold in Drug Discovery: A Comparative Guide to PARP Inhibitor Alternatives

In the landscape of modern drug discovery, particularly in oncology, the benzamide moiety has proven to be a cornerstone pharmacophore. Its structural simplicity and ability to form key hydrogen bond interactions have ma...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in oncology, the benzamide moiety has proven to be a cornerstone pharmacophore. Its structural simplicity and ability to form key hydrogen bond interactions have made it a privileged scaffold for inhibiting NAD+-dependent enzymes. This guide focuses on the alternatives to molecules like 3-amino-N-(3-methoxyphenyl)benzamide, a representative benzamide structure, by delving into its most prominent application: the inhibition of Poly(ADP-ribose) Polymerase (PARP).

We will dissect the mechanism of action of market-leading benzamide-based PARP inhibitors, compare their efficacy using key experimental data, and explore structurally distinct alternatives that offer different pharmacological profiles. This guide is intended for researchers and drug development professionals seeking to understand the nuances of PARP inhibition and the chemical space of its modulators.

The Central Role of PARP in DNA Repair and the Principle of Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the cellular response to DNA damage. It acts as a DNA nick sensor, binding to single-strand breaks (SSBs) and catalyzing the synthesis of long poly(ADP-ribose) (PAR) chains on itself and other nuclear proteins.[1] This PARylation process serves as a scaffold to recruit other DNA repair proteins, facilitating the base excision repair (BER) pathway.[1]

The therapeutic power of PARP inhibitors (PARPi) is most profoundly realized through the concept of synthetic lethality . In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient.[2][3] When PARP is inhibited in these cells, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs lead to the collapse of replication forks, creating DSBs.[2] Because the HR pathway is non-functional, the cell cannot repair these DSBs, leading to genomic instability and ultimately, cell death.[4][5]

cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell ssb DNA Single-Strand Break (SSB) parp PARP1 Activation ssb->parp ber Base Excision Repair (BER) parp->ber Recruits repair proteins ber->ssb SSB Repaired ssb2 DNA Single-Strand Break (SSB) parpi PARP Inhibitor (e.g., Benzamide) ssb2->parpi parp_inhibited PARP Inhibition parpi->parp_inhibited replication DNA Replication parp_inhibited->replication Unrepaired SSB dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient cell_death Cell Death (Apoptosis) hr_deficient->cell_death Genomic Instability start Start prep Prepare Reagents (Enzyme, DNA, NAD+, Inhibitor) start->prep setup Add Inhibitor & Enzyme/DNA to 96-well Plate prep->setup incubate1 Incubate 15 min (Inhibitor Binding) setup->incubate1 initiate Initiate with NAD+ incubate1->initiate incubate2 Incubate 60-90 min (Enzymatic Reaction) initiate->incubate2 detect Add Developer Reagents & Stop Reaction incubate2->detect read Read Fluorescence detect->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Figure 2: Workflow for a PARP1 enzymatic inhibition assay.

PARP Trapping Assay (Fluorescence Polarization)

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.

Principle: A fluorescently labeled DNA oligonucleotide is used as a probe. When unbound in solution, it tumbles rapidly, resulting in low fluorescence polarization (FP). When PARP1 binds to the DNA, the larger complex tumbles more slowly, leading to a high FP signal. In the presence of NAD+, PARP1 auto-PARylates and dissociates, causing the FP signal to drop. A trapping inhibitor prevents this dissociation, maintaining a high FP signal. [1] Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare PARPtrap™ Assay Buffer.

    • Prepare a working solution of the fluorescently labeled DNA oligonucleotide duplex.

    • Prepare a working solution of recombinant PARP1 enzyme.

    • Prepare serial dilutions of the test inhibitor.

  • Assay Setup (384-well black plate):

    • The assay should include "Low FP" (DNA probe only), "High FP" (DNA probe + PARP1, no NAD+), and test wells.

    • Add 2.5 µL of the inhibitor serial dilutions or vehicle control to the appropriate wells.

    • Add a master mix containing assay buffer and the fluorescent DNA probe to all wells.

    • Add PARP1 enzyme to the "High FP" and test wells.

    • Incubate for 30 minutes at room temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding NAD+ to the test wells.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Read the fluorescence polarization on a microplate reader equipped with appropriate filters.

  • Data Analysis:

    • The increase in FP signal in the test wells compared to the NAD+-treated control (without inhibitor) is proportional to the trapping activity.

    • Plot the change in FP signal against inhibitor concentration to determine the EC50 for PARP trapping.

Conclusion and Future Directions

The benzamide scaffold, exemplified by molecules like 3-amino-N-(3-methoxyphenyl)benzamide, has been instrumental in the development of potent PARP inhibitors. This guide demonstrates that while these inhibitors share a common mechanistic framework—synthetic lethality—they are not interchangeable. Key performance differences, particularly in PARP trapping potency, dictate their cytotoxic effects and potential clinical applications. Talazoparib's high trapping efficiency contrasts sharply with Veliparib's weak trapping, providing a clear example of how subtle chemical modifications can drive distinct biological outcomes.

Furthermore, the emergence of non-benzamide scaffolds like the phenanthridinones (PJ34) offers new avenues for overcoming resistance and potentially engaging different cell death mechanisms. The versatility of the benzamide core in targeting other enzyme families like sirtuins and kinases underscores its enduring value in medicinal chemistry.

For researchers in the field, the path forward involves a multi-faceted approach: designing inhibitors with tailored trapping potencies for specific cancer types, exploring novel scaffolds to expand the therapeutic window, and continuing to apply the foundational principles of the benzamide pharmacophore to new and challenging biological targets.

References

  • Murai, J., et al. (2012). Differential trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 72(21), 5588–5599. Available at: [Link]

  • Bantscheff, M., et al. (2007). Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. Blood, 110(1), 354-354. Available at: [Link]

  • Olaparib - National Cancer Institute. (2014). National Cancer Institute. Available at: [Link]

  • D'Andrea, A. D. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1936. Available at: [Link]

  • Schiewer, M. J., & Knudsen, K. E. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2120959119. Available at: [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]

  • Hanson, D. C., et al. (2003). Benzamide derivatives as blockers of Kv1.3 ion channel. Bioorganic & Medicinal Chemistry Letters, 13(6), 1161-1164. Available at: [Link]

  • Cowan-Jacob, S. W., et al. (2011). The Ins and Outs of Bcr-Abl Inhibition. Current Hematologic Malignancy Reports, 6(2), 91-100. Available at: [Link]

  • Cools, J., et al. (2006). Comparison of imatinib mesylate, dasatinib (BMS-354825), and nilotinib (AMN107) in an N-ethyl-N-nitrosourea (ENU)–based mutagenesis screen: high efficacy of drug combinations. Blood, 108(8), 2843-2850. Available at: [Link]

  • Murai, J., et al. (2014). Stereospecific PARP Trapping by BMN 673 and Comparison with Olaparib and Rucaparib. Molecular Cancer Therapeutics, 13(2), 433-443. Available at: [Link]

  • Fois, M., et al. (2025). Exploration of the chemical space of benzamide-based voltage-gated potassium channel Kv1.3 inhibitors. Acta Pharmaceutica, 75(2), 219-233. Available at: [Link]

  • Hopkins, T. A., et al. (2019). PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. Molecular Cancer Research, 17(2), 409-419. Available at: [Link]

  • Fois, M., et al. (2025). Exploration of the chemical space of benzamide-based voltage-gated potassium channel K v 1.3 inhibitors. ResearchGate. Available at: [Link]

  • Zisovska, E. (2020). The Modified Phenanthridine PJ34 Unveils an Exclusive Cell-Death Mechanism in Human Cancer Cells. International Journal of Molecular Sciences, 21(12), 4410. Available at: [Link]

  • Cancer Research UK. (n.d.). Synthetic lethality demonstrated between BRCA1/2 and PARP. Defects in... ResearchGate. Available at: [Link]

  • Donawho, C. K., et al. (2015). Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors. Molecular Cancer Research, 13(11), 1465-1477. Available at: [Link]

  • Synapse, Patsnap. (2024). What is the mechanism of Olaparib?. Patsnap. Available at: [Link]

  • Shah, P. D., et al. (2016). Potent, transient inhibition of BCR-ABL with dasatinib 100 mg daily achieves rapid and durable cytogenetic responses and high transformation-free survival rates in chronic phase chronic myeloid leukemia patients with resistance, suboptimal response or intolerance to imatinib. Haematologica, 101(8), 947-955. Available at: [Link]

  • Suzuki, H., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). Bioorganic & Medicinal Chemistry Letters, 22(8), 2842-2846. Available at: [Link]

  • DiMascio, M., et al. (2019). Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer. Expert Opinion on Investigational Drugs, 28(10), 843-850. Available at: [Link]

  • ResearchGate. (n.d.). Chemical structures of veliparib (A), olaparib (B), and talazoparib... Available at: [Link]

  • ResearchGate. (n.d.). Summary of the differential effects of the PARP inhibitors, olaparib and veliparib, in combination with temozolomide or camptothecin. Available at: [Link]

  • Suzuki, H., et al. (2012). 3-(N-arylsulfamoyl)benzamides, inhibitors of human sirtuin type 2 (SIRT2). PubMed. Available at: [Link]

  • Kristeleit, R., et al. (2022). Efficacy and safety of rucaparib treatment in patients with BRCA-mutated, relapsed ovarian cancer: final results from Study 10. British Journal of Cancer, 128(3), 488-496. Available at: [Link]

  • ResearchGate. (n.d.). Table 1 | Selectivity of PARP inhibitors. Published IC50 values of PARP... Available at: [Link]

  • BellBrook Labs. (n.d.). Enzolution PARP1 Assay System. BellBrook Labs. Available at: [Link]

  • BPS Bioscience. (n.d.). PARP1 Olaparib Competitive Inhibitor Assay Kit. BPS Bioscience. Available at: [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Combo Assay Kit for PARP1 and PARP2. BPS Bioscience. Available at: [Link]

  • Chen, A. (2015). Profile of veliparib and its potential in the treatment of solid tumors. OncoTargets and Therapy, 8, 1975-1984. Available at: [Link]

  • Wróbel, T. M., et al. (2021). Design of New Potent and Selective Thiophene-Based KV1.3 Inhibitors and Their Potential for Anticancer Activity. International Journal of Molecular Sciences, 22(21), 11579. Available at: [Link]

  • BPS Bioscience. (n.d.). PARPtrap™ Assay Kit for PARP1. BPS Bioscience. Available at: [Link]

  • Wikipedia. (2023). Veliparib. In Wikipedia. Available at: [Link]

  • O'Shaughnessy, J., et al. (2014). Comparative antiproliferative effects of iniparib and olaparib on a panel of triple-negative and non-triple-negative breast cancer cell lines. Breast Cancer Research and Treatment, 144(2), 259-268. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of IC50 values for olaparib between PC wild-type (WT) and... Available at: [Link]

  • Lee, J. H., & Choy, M. L. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 22(16), 8521. Available at: [Link]

  • OncLive. (2025). Rucaparib Findings Highlight Need for More Data in BRCA+ Ovarian Carcinoma. OncLive. Available at: [Link]

  • Monk, B. J., et al. (2022). A Randomized, Phase III Trial to Evaluate Rucaparib Monotherapy as Maintenance Treatment in Patients With Newly Diagnosed Ovarian Cancer (ATHENA–MONO/GOG-3020/ENGOT-ov45). Journal of Clinical Oncology, 40(32), 3653-3664. Available at: [Link]

  • FDA. (2017). Rucaparib. U.S. Food and Drug Administration. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 3-amino-N-(3-methoxyphenyl)benzamide

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their...

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-N-(3-methoxyphenyl)benzamide, grounded in established safety principles and regulatory frameworks. Our objective is to empower you with the knowledge to manage this chemical waste responsibly, ensuring the safety of yourself, your colleagues, and the environment.

While specific toxicological and environmental fate data for 3-amino-N-(3-methoxyphenyl)benzamide is not extensively documented, its chemical structure—containing both an aromatic amine and a benzamide functional group—necessitates a cautious and informed approach to its disposal.[1] The procedures outlined below are based on a conservative assessment of its potential hazards, aligning with best practices for chemical laboratory waste management.[2][3][4]

Hazard Assessment and Waste Identification

All laboratory-generated waste containing 3-amino-N-(3-methoxyphenyl)benzamide, including pure unused compound, contaminated personal protective equipment (PPE), and experimental residues, should be treated as hazardous waste.[4][8]

Table 1: Chemical and Physical Properties of Structurally Related Compounds

PropertyValue (for related compounds)Implication for Disposal
Molecular FormulaC₁₄H₁₄N₂O₂
Molecular Weight242.27 g/mol
AppearanceSolidHandle as a solid waste. Avoid generating dust.[9]
SolubilityData not available for the specific compound. Many benzamides have low aqueous solubility.Do not dispose of down the drain.[3][10]
ReactivityData not available. Assumed to be stable under normal laboratory conditions.Store away from strong oxidizing agents, acids, and bases.[2]

Segregation and Collection of Waste

Proper segregation of chemical waste at the point of generation is critical to prevent dangerous reactions and to facilitate compliant disposal.[2][8]

Step-by-Step Waste Collection Protocol:

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for all solid waste contaminated with 3-amino-N-(3-methoxyphenyl)benzamide. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, tight-fitting lid.[2][3]

  • Labeling: Immediately label the waste container with the words "Hazardous Waste." The label must also include the full chemical name: "3-amino-N-(3-methoxyphenyl)benzamide," the date accumulation started, and the name of the principal investigator or laboratory responsible.[4][8]

  • Solid Waste Collection:

    • Unused or Expired Chemical: Place the original container with the unused chemical directly into the designated hazardous waste container.

    • Contaminated Labware and PPE: Collect all contaminated items such as gloves, weighing paper, and pipette tips in the same hazardous waste container.

  • Liquid Waste Collection (if applicable):

    • If 3-amino-N-(3-methoxyphenyl)benzamide is dissolved in a solvent, collect this liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

    • Crucially, do not mix halogenated and non-halogenated solvent wastes , as their disposal routes and costs differ significantly.[8]

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[2][4] Do not overfill the container; leave at least 10% headspace to allow for expansion.[3]

Storage of Hazardous Waste in the Laboratory

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[2][4]

SAA Requirements:

  • The SAA must be under the direct control of laboratory personnel.[3]

  • Store the waste container in a secondary containment bin to prevent the spread of material in case of a leak.

  • Segregate the waste container from incompatible materials. For instance, store it away from strong acids, bases, and oxidizing agents.[2]

  • The total volume of hazardous waste in the SAA should not exceed 55 gallons. For acutely toxic wastes (P-listed), the limit is one quart.[4]

Disposal Decision Workflow

Sources

Handling

A Comprehensive Guide to the Safe Handling of 3-amino-N-(3-methoxyphenyl)benzamide

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the necessary precautions for its handling. This guide provides essential safety a...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to approach every compound with a thorough understanding of its potential hazards and the necessary precautions for its handling. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-amino-N-(3-methoxyphenyl)benzamide. While specific toxicological data for this compound is not extensively available, its structure as an aromatic amine and a benzamide derivative necessitates a cautious approach, treating it as a potentially hazardous substance.[1][2]

The principle of minimizing all chemical exposures should be rigorously applied.[3] This guide is structured to provide a clear, step-by-step methodology for the safe handling, storage, and disposal of 3-amino-N-(3-methoxyphenyl)benzamide, ensuring the safety of laboratory personnel and the integrity of the research environment.

Hazard Assessment and Personal Protective Equipment (PPE)

A thorough hazard assessment is the foundation of safe laboratory practice.[1] For 3-amino-N-(3-methoxyphenyl)benzamide, the primary concerns stem from its nature as a fine powder and its chemical class. The health hazards may include sensitization, toxicity, and carcinogenicity, which are risks associated with aromatic amines.[4]

Core Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes of solutions or airborne powder, preventing serious eye irritation or damage.[5][6][7]
Skin Protection Nitrile gloves and a flame-resistant lab coat.Nitrile gloves offer good chemical resistance.[6] A lab coat protects against spills and contamination of personal clothing.[4][8]
Respiratory Protection A NIOSH-approved respirator.Necessary when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[1][9]
Footwear Closed-toe shoes.Protects feet from spills and falling objects.[3][6]

It is crucial to select PPE based on the specific tasks being performed and the potential for exposure. Always inspect PPE for damage before use and remove it before leaving the laboratory to prevent the spread of contamination.[8]

Operational Plan: From Receipt to Disposal

A systematic approach to handling 3-amino-N-(3-methoxyphenyl)benzamide is essential to minimize risk. The following workflow outlines the key steps for safe management of this compound within a laboratory setting.

Chemical Handling Workflow Workflow for Safe Handling of 3-amino-N-(3-methoxyphenyl)benzamide cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal Review_SDS Review Safety Data Sheet (SDS) and relevant literature Gather_PPE Gather and inspect all required PPE Review_SDS->Gather_PPE Proceeds to Prepare_Workspace Prepare workspace (fume hood, bench covers) Gather_PPE->Prepare_Workspace Proceeds to Weighing Weigh powder in a chemical fume hood Prepare_Workspace->Weighing Ready for In_Solution Prepare solutions over disposable bench covers Weighing->In_Solution Followed by Store_Solid Store solid in a cool, dry, well-ventilated area in a tightly sealed container In_Solution->Store_Solid After use Store_Solution Store solutions in clearly labeled, sealed containers In_Solution->Store_Solution After preparation Segregate_Waste Segregate solid and liquid waste into designated, labeled containers Store_Solid->Segregate_Waste Leads to Store_Solution->Segregate_Waste Leads to Decontaminate Decontaminate glassware and work surfaces Segregate_Waste->Decontaminate Followed by EHS_Pickup Arrange for disposal through the institution's Environmental Health and Safety (EHS) department Decontaminate->EHS_Pickup Final step

Caption: A step-by-step workflow for the safe handling of 3-amino-N-(3-methoxyphenyl)benzamide.

Step-by-Step Handling Procedures
  • Preparation :

    • Before handling, consult the Safety Data Sheet (SDS) and any other available safety information.[6]

    • Ensure that a properly functioning chemical fume hood is available.[6]

    • Cover the work surface with disposable bench covers to easily clean up any spills.[4]

    • Don all required PPE as outlined in the table above.[1]

  • Weighing and Handling the Solid :

    • All weighing and handling of the solid powder must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][7]

    • Use anti-static bars or ionizing fans if the powder is prone to static displacement, which can lead to weighing errors and contamination.[4]

    • Use designated spatulas and weighing boats. Avoid using metal spatulas if the compound is reactive.[4]

  • Preparing Solutions :

    • When preparing solutions, work over disposable bench covers to contain any potential splashes or spills.[4]

    • Always add the solid to the solvent, not the other way around, to prevent splashing.

    • Clearly label all containers with the chemical name, concentration, date, and your initials.[6]

Emergency Response and Spill Management

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response Protocol:

Spill_Response_Protocol Protocol for Chemical Spill Response Spill_Occurs Spill Occurs Alert_Personnel Alert nearby personnel and evacuate the immediate area if necessary Spill_Occurs->Alert_Personnel Assess_Spill Assess the size and hazard of the spill Alert_Personnel->Assess_Spill Small_Spill Small Spill Assess_Spill->Small_Spill Large_Spill Large Spill Assess_Spill->Large_Spill Contain_Spill Contain the spill using a chemical spill kit Small_Spill->Contain_Spill If manageable Contact_EHS Contact Environmental Health and Safety (EHS) for a large or unmanageable spill Large_Spill->Contact_EHS Immediately Absorb_Material Absorb the spilled material with an inert absorbent Contain_Spill->Absorb_Material Collect_Waste Collect the absorbed material and contaminated items into a labeled hazardous waste container Absorb_Material->Collect_Waste Decontaminate_Area Decontaminate the spill area with an appropriate solvent Collect_Waste->Decontaminate_Area Report_Incident Report the incident to your supervisor and EHS Decontaminate_Area->Report_Incident

Caption: A flowchart outlining the immediate actions to take in the event of a chemical spill.

First Aid Measures:

  • In case of skin contact : Immediately wash the affected area with soap and plenty of water.[5][10] If irritation persists, seek medical attention.[5]

  • In case of eye contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][10]

  • If inhaled : Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[5][10]

  • If swallowed : Rinse mouth with water and consult a physician.[10] Never give anything by mouth to an unconscious person.[10]

Storage and Disposal Plan

Proper storage and disposal are crucial to prevent accidents and environmental contamination.

Storage:

  • Store 3-amino-N-(3-methoxyphenyl)benzamide in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[1][11]

  • Keep the container tightly closed and clearly labeled.[5][6]

  • Store chemicals at or below eye level.[6]

Disposal:

  • All waste containing 3-amino-N-(3-methoxyphenyl)benzamide, including contaminated labware and cleaning materials, must be disposed of as hazardous waste.[7]

  • Collect solid and liquid waste in separate, clearly labeled, and sealed containers.[7]

  • Do not dispose of this chemical down the drain or in the regular trash.[7]

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for proper disposal in accordance with local, state, and federal regulations.[1][7]

By adhering to these guidelines, you can create a safer laboratory environment for yourself and your colleagues, ensuring that your valuable research can proceed without compromising safety.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
  • 3-AMINO-N-(3-METHOXYPHENYL)BENZAMIDE (CAS No. 22240-96-6) SDS - Guidechem.
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  • SAFETY DATA SHEET - Sigma-Aldrich.
  • 3-Amino-4-methoxybenzanilide | C14H14N2O2 | CID 8426 - PubChem.
  • Safety Data Sheet - Cayman Chemical.
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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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